Pelidotin
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H100N12O14S/c1-13-43(6)58(51(92-11)39-55(84)79-36-21-25-50(79)59(93-12)44(7)60(85)74-49(63-70-34-37-95-63)38-45-22-16-14-17-23-45)78(10)64(88)57(42(4)5)76-65(89)68(8,9)77-67(91)94-40-46-27-29-47(30-28-46)72-61(86)48(24-20-33-71-66(69)90)73-62(87)56(41(2)3)75-52(81)26-18-15-19-35-80-53(82)31-32-54(80)83/h14,16-17,22-23,27-32,34,37,41-44,48-51,56-59H,13,15,18-21,24-26,33,35-36,38-40H2,1-12H3,(H,72,86)(H,73,87)(H,74,85)(H,75,81)(H,76,89)(H,77,91)(H3,69,71,90)/t43-,44+,48-,49-,50-,51+,56-,57-,58-,59+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOWRIRIGRPGBR-WUDDPNKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H100N12O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1341.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438849-92-3 | |
| Record name | Pelidotin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1438849923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PELIDOTIN PYRROLE-2,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K9I5QJ3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Cofetuzumab Pelidotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cofetuzumab pelidotin (formerly PF-06647020) is an antibody-drug conjugate (ADC) that represents a targeted therapeutic strategy for cancers overexpressing the protein tyrosine kinase 7 (PTK7). PTK7, a catalytically inactive receptor tyrosine kinase, is implicated in the Wnt signaling pathway and is increasingly recognized as a tumor-associated antigen in various solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC).[1][2] Its expression is often correlated with a poor prognosis. This technical guide provides a comprehensive overview of the mechanism of action of cofetuzumab this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Core Mechanism of Action
Cofetuzumab this compound is a meticulously engineered ADC designed for the targeted delivery of a potent cytotoxic agent to PTK7-expressing tumor cells.[2] The core mechanism of action can be dissected into a series of sequential steps:
-
Target Binding: The humanized monoclonal antibody component of cofetuzumab this compound specifically binds to the extracellular domain of the PTK7 receptor on the surface of cancer cells.[2]
-
Internalization: Upon binding, the ADC-PTK7 complex is internalized by the cancer cell.[3]
-
Linker Cleavage: Inside the cell, the cleavable valine-citrulline linker is processed by lysosomal proteases, leading to the release of the cytotoxic payload.[3]
-
Cytotoxic Payload Delivery and Action: The released payload, auristatin-0101 (an analog of the potent microtubule inhibitor dolastatin 10), then exerts its cytotoxic effect.[2] Auristatin-0101 binds to tubulin and inhibits its polymerization, leading to a disruption of the microtubule network.[3] This interference with microtubule dynamics results in cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) of the PTK7-expressing cancer cell.[3]
Role of PTK7 in Wnt Signaling and Disruption by Cofetuzumab this compound
PTK7 is a crucial modulator of the Wnt signaling pathway, acting as a co-receptor with context-dependent effects on both canonical and non-canonical pathways.
-
Canonical Wnt Pathway: In the canonical pathway, PTK7 can interact with key receptors like Frizzled and LRP5/6.[4] This interaction can facilitate the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription involved in cell proliferation and differentiation.[4] However, some studies suggest that PTK7 can also act as an inhibitor of the canonical pathway by competing for Frizzled receptor binding.[1] By binding to PTK7, cofetuzumab this compound can disrupt this delicate balance, potentially inhibiting pro-tumorigenic canonical Wnt signaling.
-
Non-Canonical Wnt Pathway: PTK7 is also a key component of the non-canonical Wnt/planar cell polarity (PCP) pathway, which regulates cell migration and polarity.[3] It can interact with other receptors like Ror1/2 to mediate these effects. The binding of cofetuzumab this compound to PTK7 can interfere with these interactions, thereby inhibiting cancer cell migration and invasion.
Quantitative Data Summary
Preclinical In Vitro Cytotoxicity
The cytotoxic activity of cofetuzumab this compound has been evaluated in various PTK7-expressing cancer cell lines. The half-maximal effective concentration (EC50) values demonstrate potent and specific cell-killing activity.
| Cell Line | Cancer Type | EC50 (ng/mL) |
| H446 | Small Cell Lung Cancer | 7.6 |
| H661 | Small Cell Lung Cancer | 27.5 |
| OVCAR3 | Ovarian Cancer | 105 |
Data sourced from Damelin et al., Science Translational Medicine, 2017.[2]
Preclinical In Vivo Efficacy
Studies in patient-derived xenograft (PDX) models have demonstrated significant anti-tumor activity of cofetuzumab this compound.
| PDX Model | Cancer Type | Treatment Regimen | Outcome |
| OV55 | Ovarian Cancer | 3 mg/kg, twice a week for four cycles | Sustained tumor regression for ~200 days |
| BR22 | Triple-Negative Breast Cancer | 3 mg/kg, twice a week for four cycles | Sustained tumor regression for ~200 days |
| LU176 | Non-Small Cell Lung Cancer | 3 mg/kg, twice a week for four cycles | Sustained tumor regression for ~100 days |
| BR13 | Triple-Negative Breast Cancer | 3 mg/kg, twice a week for four cycles | 5.5-fold decrease in tumor-initiating cell frequency |
Data sourced from Damelin et al., Science Translational Medicine, 2017.[2]
Clinical Efficacy
Phase 1 clinical trials have shown promising anti-tumor activity in heavily pretreated patients with advanced solid tumors.
| Cancer Type | Number of Patients (n) | Objective Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Ovarian Cancer | 63 | 27% | - | - | - |
| Non-Small Cell Lung Cancer (Overall) | 31 | 19% | 7.2 | 5.5 | 12.6 |
| - NSCLC (Non-squamous, EGFR wild-type) | - | 21% | - | - | - |
| - NSCLC (Non-squamous, EGFR mutant) | - | 15% | 9.0 | 6.8 | 12.6 |
| - NSCLC (Squamous) | - | 13% | - | - | - |
| Triple-Negative Breast Cancer | 29 | 21% | - | - | - |
Data compiled from multiple clinical trial reports.[5][6]
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines the general steps for assessing the in vitro cytotoxicity of cofetuzumab this compound using a cell viability assay such as the MTT assay.
Methodology:
-
Cell Culture: PTK7-expressing cancer cell lines (e.g., H446, H661, OVCAR3) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of cofetuzumab this compound is prepared and added to the wells. Control wells with untreated cells and vehicle-only treated cells are included.
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours) to allow the ADC to exert its effect.
-
Viability Assessment: A cell viability reagent (e.g., MTT, CellTiter-Glo) is added to each well.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The EC50 value is determined by plotting the cell viability against the log of the ADC concentration and fitting the data to a dose-response curve.
In Vivo Patient-Derived Xenograft (PDX) Study
This protocol provides a general framework for evaluating the in vivo efficacy of cofetuzumab this compound in PDX models.
Methodology:
-
PDX Model Establishment: Fresh tumor tissue from a cancer patient is surgically implanted into immunocompromised mice (e.g., NOD/SCID). The tumors are allowed to establish and grow.
-
Tumor Passaging: Once the tumors reach a specific size, they are harvested and passaged into a cohort of mice for the efficacy study.
-
Treatment Initiation: When the tumors in the experimental cohort reach a predetermined volume, the mice are randomized into treatment and control groups.
-
Drug Administration: Cofetuzumab this compound is administered to the treatment group via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a specified dose and schedule (e.g., 3 mg/kg, twice a week for four cycles). The control group receives a vehicle or a non-targeting control ADC.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group. Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect. At the end of the study, tumors may be harvested for further analysis, such as immunohistochemistry or biomarker assessment.
Conclusion
Cofetuzumab this compound is a promising antibody-drug conjugate that leverages the overexpression of PTK7 on various solid tumors to deliver a potent cytotoxic payload. Its mechanism of action involves targeted binding, internalization, and intracellular release of a microtubule inhibitor, leading to cancer cell death. Furthermore, by targeting PTK7, cofetuzumab this compound has the potential to disrupt the Wnt signaling pathway, a key driver of tumorigenesis. Preclinical and clinical data have demonstrated significant anti-tumor activity, supporting its continued development as a novel therapeutic for PTK7-expressing cancers. This technical guide provides a foundational understanding of the multifaceted mechanism of action of cofetuzumab this compound for the scientific and drug development community.
References
- 1. PTK7 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Protein tyrosine kinase 7 has a conserved role in Wnt/β-catenin canonical signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-drug conjugate targeting protein tyrosine kinase 7, a receptor tyrosine kinase-like molecule involved in WNT and vascular endothelial growth factor signaling: effects on cancer stem cells, tumor microenvironment and whole-body homeostasis - Katoh - Annals of Translational Medicine [atm.amegroups.org]
- 4. benchchem.com [benchchem.com]
- 5. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Pelidotin and its Target, PTK7
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Kinase 7 (PTK7), a catalytically inactive receptor tyrosine kinase, has emerged as a compelling therapeutic target in oncology due to its high expression across a range of solid tumors and its role in oncogenic signaling pathways. Cofetuzumab Pelidotin (formerly PF-06647020), an antibody-drug conjugate (ADC), was developed to selectively target PTK7-expressing cancer cells. This document provides a comprehensive technical overview of PTK7 as a target, the structure and mechanism of action of cofetuzumab this compound, and a summary of its preclinical and clinical evaluation. Key quantitative data are presented in structured tables, and detailed experimental methodologies are provided alongside visualizations of critical pathways and workflows.
The Target: Protein Tyrosine Kinase 7 (PTK7)
Protein Tyrosine Kinase 7, also known as Colon Carcinoma Kinase 4 (CCK4), is a transmembrane protein that, despite its name, is a pseudokinase with a catalytically deficient intracellular kinase domain.[1] It is highly conserved and plays significant roles in embryonic development, including cell polarity, migration, and adhesion, primarily through its modulation of Wnt signaling pathways.[2][3]
Role in Oncology
In adult tissues, PTK7 expression is generally low. However, it is frequently overexpressed in a variety of malignancies, including non-small cell lung cancer (NSCLC), ovarian cancer, triple-negative breast cancer (TNBC), and cancers of the colon, stomach, and esophagus.[4] This overexpression is often correlated with a poor prognosis, increased metastasis, and worse overall survival.[5] Crucially, PTK7 has also been identified as a marker enriched on the surface of tumor-initiating cells (TICs) or cancer stem cells (CSCs), the subpopulations thought to be responsible for tumor recurrence and therapeutic resistance.[6] This expression profile makes PTK7 an attractive target for ADC-based therapies, aiming to eliminate both the bulk tumor and the TICs.
PTK7 Signaling Pathways
PTK7 is a critical modulator of both canonical (β-catenin-dependent) and non-canonical (Planar Cell Polarity or PCP) Wnt signaling pathways.[1][3] Its function is context-dependent and can be influenced by proteolytic cleavage. The full-length receptor can promote cell survival by up-regulating Akt and c-Jun signaling while down-regulating p53.[7] Proteolytic cleavage generates soluble (sPTK7) and intracellular (cPTK7) fragments that can trigger distinct downstream pathways related to cell motility and gene expression.[7] PTK7 also interacts with other signaling pathways, such as forming a receptor complex with VEGFR1 (Flt-1) to regulate angiogenesis.[8]
Cofetuzumab this compound: The Antibody-Drug Conjugate
Cofetuzumab this compound (also known as PF-06647020 or ABBV-647) is an investigational ADC specifically designed to target PTK7.[9][10] Its components are rationally designed for stability in circulation and potent, targeted cell killing upon internalization.
| Component | Description | Reference(s) |
| Antibody | Cofetuzumab (hu6M024), a humanized IgG1 monoclonal antibody that binds to the extracellular domain of human PTK7. | [11] |
| Payload | Auristatin-0101 (Aur0101), a potent synthetic analog of dolastatin 10 that functions as a microtubule inhibitor. | [12] |
| Linker | A protease-cleavable valine-citrulline (vc) based linker. It is designed to be stable in the bloodstream and efficiently cleaved by lysosomal proteases (e.g., cathepsins) inside the target cell. | [12] |
| Drug-Antibody Ratio (DAR) | 4 (four payload molecules per antibody). | [11] |
| Table 1: Characteristics of Cofetuzumab this compound. |
Mechanism of Action
The therapeutic strategy of cofetuzumab this compound follows a multi-step process designed to maximize tumor cell killing while minimizing systemic toxicity.
-
Binding: The ADC circulates systemically and the cofetuzumab antibody selectively binds to the PTK7 receptor on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-PTK7 complex is internalized into the cell via endocytosis.
-
Payload Release: The endosome containing the complex traffics to and fuses with the lysosome. The low pH and high concentration of proteases within the lysosome cleave the valine-citrulline linker.[4]
-
Cytotoxicity: The released Aur0101 payload diffuses into the cytoplasm, where it binds to tubulin and potently disrupts microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[12]
Preclinical and In Vitro Data
The preclinical evaluation of cofetuzumab this compound demonstrated its specificity and potent anti-tumor activity in both cell-line and patient-derived models.
In Vitro Binding and Cytotoxicity
The ADC binds to cell-surface PTK7 with high affinity and exhibits potent, targeted cytotoxicity against PTK7-expressing cancer cell lines.[11][13]
| Parameter | Assay | Value | Cell Line(s) | Reference(s) |
| Binding Affinity | Flow Cytometry | EC₅₀: 1153 pM | - | [11] |
| Cytotoxicity | Cell Viability Assay | EC₅₀: 7.6 ng/mL | H446 (SCLC) | [13] |
| EC₅₀: 27.5 ng/mL | H661 (SCLC) | [13] | ||
| EC₅₀: 105 ng/mL | OVCAR3 (Ovarian) | [13] | ||
| IC₅₀: 0 - 1100 nM | A549, MDA-MB-468, KYSE-150, SKOV-3, PC9, NCI-H1975 | [11] | ||
| Table 2: In Vitro Activity of Cofetuzumab this compound. |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Cofetuzumab this compound was evaluated in low-passage PDX models from patients with NSCLC, ovarian cancer, and TNBC, which are considered more representative of clinical disease than cell-line xenografts.[6]
| Model Type | Cancer Types | Dosing Regimen | Key Outcomes | Reference(s) |
| Patient-Derived Xenografts (PDX) | NSCLC, Ovarian, TNBC | 3 mg/kg, IP, twice weekly for 4 cycles | Induced sustained tumor regressions, outperforming standard-of-care chemotherapy.Sustained regression observed for >100-200 days in specific PDX models (e.g., OV55, BR22, LU176). | [6][13] |
| TIC Frequency Assay (Serial Transplant) | TNBC (BR13 PDX) | Not specified | Reduced the frequency of tumor-initiating cells by 5.5-fold compared to a control ADC. | [13] |
| Primate Safety | Cynomolgus Monkeys | Up to 5 mg/kg, Q3W for 3 cycles | Primary toxicity was manageable myelosuppression.No major toxicities in other PTK7-expressing normal tissues, establishing a therapeutic window. | [13] |
| Table 3: Summary of Preclinical In Vivo Efficacy and Safety. |
Clinical Evaluation (Phase I Study NCT02222922)
A first-in-human, open-label, dose-escalation and expansion study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of cofetuzumab this compound in patients with advanced solid tumors.[9][11]
Pharmacokinetics
The ADC demonstrated a dose-proportional increase in systemic exposure. Key pharmacokinetic parameters at the recommended Phase 2 dose (RP2D) are summarized below.
| Analyte | Dose & Schedule | Cmax (μg/mL) | t½ (days) | Reference(s) |
| ADC (PF-06647020) | 2.8 mg/kg Q3W | 79.8 (mean) | 3.1 (mean) | [5] |
| ADC (PF-06647020) | 2.8 mg/kg Q2W | 99.7 (mean) | 2.7 (mean) | [5] |
| Unconjugated Payload (Aur0101) | Across Q3W doses | 1.2 - 24.5 ng/mL (range) | 0.7 - 5.3 days (range) | [5] |
| Table 4: Key Pharmacokinetic Parameters of Cofetuzumab this compound in Humans (Cycle 1). |
Clinical Efficacy and Safety
The ADC demonstrated preliminary clinical activity in heavily pretreated patients. Responses were more frequently observed in patients with moderate to high PTK7 tumor expression as determined by immunohistochemistry (IHC).[9]
| Tumor Type | N | Objective Response Rate (ORR) | Reference(s) |
| Platinum-Resistant Ovarian Cancer | 63 | 27% | [9] |
| Triple-Negative Breast Cancer (TNBC) | 29 | 21% | [9] |
| Non-Small Cell Lung Cancer (NSCLC) | 31 | 19% | [9] |
| Recurrent NSCLC (Phase 1b) | 65 | 18% | |
| Table 5: Clinical Efficacy of Cofetuzumab this compound in Expansion Cohorts. |
The safety profile was considered tolerable and manageable. The Recommended Phase 2 Dose (RP2D) was established at 2.8 mg/kg intravenously every 3 weeks .[9][11]
| Treatment-Related Adverse Event (TRAE) | Frequency (All Grades, Q3W regimen) | Grade ≥3 Frequency | Reference(s) |
| Nausea | 45% | <5% | [11] |
| Alopecia | 42% | 0% | [11] |
| Fatigue | 37% | <5% (DLT at highest dose) | [11] |
| Headache | 28% | <5% (DLT at highest dose) | [11] |
| Neutropenia / Decreased Neutrophil Count | 25% | 25% | [11] |
| Vomiting | 25% | <5% | [11] |
| Table 6: Most Common Treatment-Related Adverse Events (≥25% frequency) in the Phase 1 Study. |
Key Experimental Protocols
Detailed proprietary protocols for the clinical assays are not publicly available. However, based on the literature, representative methodologies for the key experiments are described below.
PTK7 Immunohistochemistry (IHC) Staining and Analysis
This protocol describes a general method for detecting PTK7 in formalin-fixed, paraffin-embedded (FFPE) tissue. The clinical trial utilized a specific validated Laboratory Developed Test (LDT) with a proprietary digital analysis platform.
Protocol:
-
Deparaffinization and Rehydration: Immerse 4-5 µm thick FFPE tissue sections in xylene, followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker.
-
Blocking: Quench endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific protein binding using a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody: Incubate sections with a validated primary antibody against PTK7 (e.g., Invitrogen MA5-25774 at 1:100 dilution) for 60 minutes at room temperature.
-
Detection System: Incubate with a horseradish peroxidase (HRP)-conjugated polymer secondary antibody according to the manufacturer's instructions (e.g., Novolink Polymer Detection System).
-
Chromogen: Visualize the antibody binding by adding a diaminobenzidine (DAB) solution, which produces a brown precipitate at the antigen site.
-
Counterstain: Lightly stain the nuclei with hematoxylin (B73222) for contrast.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and permanently mount with a coverslip.
-
Analysis: In the clinical trial, slides were digitally scanned and analyzed using the Flagship Biosciences cTA® platform. The algorithm identifies tumor cells and quantifies the intensity of membrane staining (scored 0 for negative, 1+ for weak, 2+ for moderate, 3+ for strong). An H-score (ranging from 0-300) is calculated by summing the percentages of cells at each intensity level, multiplied by the intensity score.
ADC Binding Affinity by Flow Cytometry
This protocol outlines a method for determining the binding affinity (EC₅₀) of an ADC to the surface of live cells.
Protocol:
-
Cell Preparation: Harvest target cells expressing PTK7 and prepare a single-cell suspension. Adjust the cell concentration to 1 x 10⁶ cells/mL in ice-cold FACS buffer (PBS + 2% FBS).[4]
-
ADC Incubation: Prepare serial dilutions of cofetuzumab this compound. Add 100 µL of the cell suspension to each tube/well and add the diluted ADC. Incubate on ice for 30-60 minutes to allow binding but prevent internalization.
-
Washing: Wash the cells three times with cold FACS buffer to remove unbound ADC, pelleting the cells by centrifugation (e.g., 300 x g for 5 minutes) between washes.
-
Secondary Antibody Staining: Resuspend the cells in a solution containing a fluorescently-labeled secondary antibody that recognizes the human IgG1 primary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG). Incubate on ice in the dark for 30 minutes.
-
Final Wash: Wash the cells twice more as in step 3.
-
Data Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the live cell population. The geometric mean fluorescence intensity (MFI) for each ADC concentration is plotted against the log of the concentration. A non-linear regression (sigmoidal dose-response) is used to calculate the EC₅₀ value.
Quantification of Unconjugated Payload by LC-MS/MS
This protocol describes a representative method for quantifying the free auristatin payload in plasma, a critical measurement for understanding ADC stability and toxicity.
Protocol:
-
Sample Preparation (Protein Precipitation): To a plasma sample (e.g., 50 µL), add an internal standard (e.g., a stable isotope-labeled version of the payload). Precipitate the plasma proteins by adding a volume of ice-cold acetonitrile (B52724) (e.g., 200 µL).
-
Extraction: Vortex the mixture vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution.
-
LC Separation: Inject the reconstituted sample onto a reverse-phase UPLC/HPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B) to chromatographically separate the payload from other plasma components.
-
MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for the payload and the internal standard are monitored for sensitive and selective quantification.
-
Quantification: Generate a standard curve by spiking known amounts of the payload into blank plasma and processing as above. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The Lower Limit of Quantification (LLOQ) for the payload in the clinical trial was 15 pg/mL.[13]
References
- 1. championsoncology.com [championsoncology.com]
- 2. researchgate.net [researchgate.net]
- 3. Utilizing Patient-derived Xenografts to Model Precision Oncology for Biliary Tract Cancer | CoLab [colab.ws]
- 4. academic.oup.com [academic.oup.com]
- 5. A PTK7-targeted antibody-drug conjugate reduces tumor-initiating cells and induces sustained tumor regressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zkbymed.com [zkbymed.com]
- 7. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody-drug conjugate targeting protein tyrosine kinase 7, a receptor tyrosine kinase-like molecule involved in WNT and vascular endothelial growth factor signaling: effects on cancer stem cells, tumor microenvironment and whole-body homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Original Research Article (Pfizer): First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7 (PTK7), in Advanced Solid Tumors - Flagship Biosciences [flagshipbio.com]
- 13. researchgate.net [researchgate.net]
The Structural and Mechanistic Landscape of Cofetuzumab Pelidotin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cofetuzumab pelidotin (formerly PF-06647020) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of various solid tumors. This technical guide provides a comprehensive overview of the core structural components, mechanism of action, and key preclinical and clinical data associated with this ADC. All quantitative data are summarized in structured tables, and detailed methodologies for key experimental assessments are provided. Visual diagrams generated using Graphviz are included to illustrate critical signaling pathways and the ADC's mechanism of action.
Core Structure of Cofetuzumab this compound
Cofetuzumab this compound is a complex biomolecule engineered to selectively deliver a potent cytotoxic agent to tumor cells overexpressing the Protein Tyrosine Kinase 7 (PTK7) antigen. The ADC is composed of three primary components: a humanized monoclonal antibody, a cleavable linker, and a cytotoxic payload.
-
Antibody: Cofetuzumab (hu6M024)
-
Target: Protein Tyrosine Kinase 7 (PTK7), a transmembrane protein involved in Wnt signaling pathways.[1][2] PTK7 is overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC), and is also found on tumor-initiating cells.[1]
-
Function: Cofetuzumab serves as the targeting moiety, binding with high affinity to PTK7 on the surface of cancer cells, thereby facilitating the internalization of the ADC.
-
Payload: this compound (Auristatin-0101)
-
Type: A potent microtubule inhibitor, an analog of dolastatin 10.[2]
-
Mechanism: Once released inside the target cell, auristatin-0101 binds to tubulin and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2]
-
-
Linker
-
Type: A cleavable valine-citrulline (vc)-based linker.[1][2]
-
Function: The linker stably connects the auristatin-0101 payload to the cofetuzumab antibody in the systemic circulation. Upon internalization of the ADC into the target cell's endosomes and lysosomes, the linker is designed to be cleaved by proteases, such as cathepsin B, which are upregulated in the tumor microenvironment, releasing the active cytotoxic payload.[1]
-
The average drug-to-antibody ratio (DAR) for cofetuzumab this compound is approximately 4 , meaning that on average, four molecules of auristatin-0101 are conjugated to each antibody molecule.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters reported for cofetuzumab this compound.
Table 1: Physicochemical and Binding Properties
| Parameter | Value | Method | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | ~4 | Not specified, likely determined by HIC or LC-MS | [1][3] |
| Binding Affinity (EC50) to PTK7 | 1153 pM | Flow Cytometry | [3] |
| Molecular Weight | ~151.7 kDa | Not specified | [4] |
Table 2: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 | Reference(s) |
| H446 | Small Cell Lung Cancer | 7.6 ng/mL | [3] |
| H661 | Small Cell Lung Cancer | 27.5 ng/mL | [3] |
| OVCAR3 | Ovarian Cancer | 105 ng/mL | [3] |
| A549 | Non-Small Cell Lung Cancer | 0-1100 nM | [5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0-1100 nM | [5] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 0-1100 nM | [5] |
| SKOV-3 | Ovarian Cancer | 0-1100 nM | [5] |
| PC9 | Non-Small Cell Lung Cancer | 0-1100 nM | [5] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 0-1100 nM | [5] |
Table 3: Clinical Trial Efficacy (First-in-Human Study - NCT02222922)
| Cancer Type | Number of Patients (n) | Objective Response Rate (ORR) | Dosing Regimen | Reference(s) |
| Ovarian Cancer | 63 | 27% | 2.1-3.2 mg/kg Q2W or Q3W | [1][6] |
| Non-Small Cell Lung Cancer (NSCLC) | 31 | 19% | 2.1-3.2 mg/kg Q2W or Q3W | [1][6] |
| Triple-Negative Breast Cancer (TNBC) | 29 | 21% | 2.1-3.2 mg/kg Q2W or Q3W | [1][6] |
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR)
While the specific proprietary method used for cofetuzumab this compound is not publicly detailed, the determination of DAR for ADCs is typically performed using one or a combination of the following established techniques:
-
Hydrophobic Interaction Chromatography (HIC): This is a common method that separates ADC species based on the number of conjugated drug molecules. The increasing hydrophobicity of the ADC with each added drug-linker allows for the resolution of different DAR species. The average DAR is calculated from the relative peak areas of the different species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to determine the molecular weights of the intact ADC and its subunits (light and heavy chains). The mass difference between the unconjugated antibody and the ADC, or between the unconjugated and conjugated chains, allows for the precise calculation of the average DAR.
-
UV/Vis Spectroscopy: If the drug and antibody have distinct absorbance maxima, their respective concentrations in an ADC sample can be determined, and the DAR can be calculated. This method is generally less precise than HIC or LC-MS.
Cell-Surface Binding Affinity (EC50) by Flow Cytometry
The EC50 value, representing the concentration of cofetuzumab this compound required to achieve 50% of the maximum binding to PTK7-expressing cells, was determined by flow cytometry.[3] A general protocol for such an assay would involve:
-
Cell Preparation: PTK7-expressing cells are harvested, counted, and washed.
-
Incubation: A fixed number of cells are incubated with serial dilutions of cofetuzumab this compound for a specified time on ice to allow for binding to cell surface PTK7 without internalization.
-
Secondary Antibody Staining: After washing to remove unbound ADC, the cells are incubated with a fluorescently labeled secondary antibody that specifically binds to the human IgG1 portion of cofetuzumab this compound.
-
Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) for each concentration is plotted against the log of the ADC concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
In Vitro Cytotoxicity (IC50) Assays
The IC50 values, representing the concentration of the ADC required to inhibit cell proliferation by 50%, were determined for various cancer cell lines.[3][5] A typical protocol for a cell viability-based cytotoxicity assay is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of cofetuzumab this compound and incubated for a prolonged period (e.g., 72-120 hours) to allow for ADC internalization, payload release, and induction of cell death.
-
Viability Assessment: After the incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue). These assays measure the metabolic activity of viable cells.
-
Data Analysis: The absorbance or fluorescence readings are normalized to untreated control cells (representing 100% viability). The percentage of viability is plotted against the log of the ADC concentration, and a dose-response curve is fitted to the data to calculate the IC50 value.
First-in-Human Clinical Trial Protocol (NCT02222922)
This Phase 1, open-label, dose-escalation, and expansion study evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of cofetuzumab this compound in patients with advanced solid tumors.[1][6]
-
Study Design: The study consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by dose-expansion cohorts in specific tumor types.
-
Patient Population: Patients with locally advanced or metastatic solid tumors for which standard therapies were not available or were no longer effective. Expansion cohorts focused on patients with platinum-resistant ovarian cancer, NSCLC, and TNBC.
-
Dosing Regimens:
-
Primary Objectives: To assess the safety and tolerability of cofetuzumab this compound and to determine the MTD and RP2D.
-
Secondary Objectives: To evaluate the pharmacokinetic profile of the ADC, total antibody, and unconjugated payload; to assess immunogenicity; and to evaluate preliminary antitumor activity based on Objective Response Rate (ORR) according to RECIST v1.1.[1]
-
Key Assessments: Safety was monitored through the evaluation of adverse events (AEs) and dose-limiting toxicities (DLTs). Pharmacokinetic samples were collected at predefined time points. Tumor assessments were performed at baseline and at regular intervals during treatment.
Signaling Pathways and Mechanism of Action
PTK7 Signaling
PTK7 is a receptor tyrosine kinase that plays a complex role in the Wnt signaling pathway, which is crucial for embryonic development and is often dysregulated in cancer. PTK7 is involved in both the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt pathways.
Mechanism of Action of Cofetuzumab this compound
The therapeutic strategy of cofetuzumab this compound is based on the targeted delivery of its cytotoxic payload to PTK7-expressing cancer cells.
The process unfolds as follows:
-
Binding: The cofetuzumab antibody component of the ADC specifically binds to the PTK7 receptor on the surface of a cancer cell.[1]
-
Internalization: Following binding, the ADC-PTK7 complex is internalized into the cell via endocytosis, forming an endosome.[1]
-
Payload Release: The endosome matures and fuses with a lysosome. The acidic environment and the presence of proteases within the lysosome cleave the valine-citrulline linker, releasing the active auristatin-0101 payload into the cytoplasm.[1]
-
Microtubule Disruption: The released auristatin-0101 binds to tubulin, preventing the polymerization of microtubules, which are essential for forming the mitotic spindle during cell division.[1]
-
Cell Cycle Arrest: The disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle.[1][2]
-
Apoptosis: Unable to complete mitosis, the cell undergoes programmed cell death, or apoptosis.[1][2]
Conclusion
Cofetuzumab this compound is a rationally designed antibody-drug conjugate that leverages the overexpression of PTK7 on solid tumors to deliver a potent microtubule inhibitor. Its structure, with a humanized IgG1 antibody, a cleavable linker, and an auristatin payload at a DAR of approximately 4, has demonstrated preclinical and clinical activity in several tumor types. The mechanism of action, involving targeted delivery, internalization, and intracellular release of the cytotoxic agent, exemplifies the precision of ADC technology. While further clinical development has been discontinued, the data gathered from the study of cofetuzumab this compound provide valuable insights for the ongoing development of novel ADCs in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ptk7 and Mcc, Unfancied Components in Non-Canonical Wnt Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PTK7 Faces the Wnt in Development and Disease [frontiersin.org]
- 5. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cofetuzumab this compound | TargetMol [targetmol.com]
The Role of PTK7 Signaling Pathways in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Kinase 7 (PTK7), a member of the receptor protein tyrosine kinase (RTK) family, stands as a paradoxical player in cellular signaling. Despite possessing a kinase domain, it is catalytically inactive, earning it the classification of a pseudokinase.[1][2] Initially identified for its upregulation in colon carcinoma, PTK7 has since been implicated in a diverse array of cancers, where its expression often correlates with poor prognosis and metastasis.[2][3] This technical guide provides a comprehensive overview of the core signaling pathways modulated by PTK7 in cancer, presents quantitative data on its expression and functional roles, details key experimental methodologies for its study, and visualizes the intricate signaling networks it governs.
Core Signaling Pathways Involving PTK7
PTK7's influence on cancer progression is primarily mediated through its modulation of several critical signaling cascades, most notably the Wnt and Vascular Endothelial Growth Factor (VEGF) signaling pathways. It acts as a crucial co-receptor, switching the cellular response between different signaling branches.
Wnt Signaling Pathways
PTK7 is a key regulator of both canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt signaling pathways. Its role is often context-dependent, and it can either promote or inhibit signaling depending on the cellular environment and the presence of other co-receptors.
Non-Canonical Wnt/Planar Cell Polarity (PCP) Pathway: PTK7 is a bona fide component of the PCP pathway, which is crucial for establishing cell polarity and coordinating collective cell movements.[4][5] In this pathway, PTK7 can interact with other Wnt co-receptors like ROR2 and the core PCP component Vangl2.[5][6] Upon binding of non-canonical Wnt ligands such as Wnt5a, PTK7 can recruit the scaffold protein Dishevelled (Dvl) to the plasma membrane, leading to the activation of downstream effectors like c-Jun N-terminal kinase (JNK) and Rho-associated kinase (ROCK).[7][8] This cascade of events ultimately influences cytoskeletal dynamics, promoting cell migration and invasion, which are hallmarks of metastatic cancer.[6]
Canonical Wnt/β-catenin Pathway: The role of PTK7 in the canonical Wnt pathway is more complex and appears to be inhibitory in many contexts.[9] PTK7 can interact with canonical Wnt ligands (e.g., Wnt3a, Wnt8) and the Wnt co-receptor LRP6.[8][10] Some studies suggest that by binding to canonical Wnt ligands, PTK7 prevents their interaction with the Frizzled/LRP6 receptor complex that is required for canonical signaling activation.[11] In the presence of canonical Wnts, PTK7 can be internalized and degraded, suggesting a mechanism of mutual inhibition.[11] However, proteolytic cleavage of PTK7 can release an intracellular domain (ICD) that translocates to the nucleus and can, in some contexts, enhance β-catenin-driven transcription.
VEGF Signaling Pathway
PTK7 plays a significant role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. It modulates the signaling of VEGF, a potent pro-angiogenic factor. PTK7 can form a receptor complex with VEGF receptor 1 (VEGFR1/Flt-1) and VEGFR2 (KDR/Flk-1).[12][13] The interaction with VEGFR2 is particularly noteworthy, as PTK7 can regulate its activity in a biphasic manner.[14] At lower concentrations, the soluble extracellular domain of PTK7 (sPTK7) can enhance VEGF binding to VEGFR2 and promote receptor dimerization and activation, leading to increased endothelial cell migration and tube formation.[14] Conversely, at higher concentrations, sPTK7 can inhibit VEGFR2 activation.[14] Furthermore, PTK7 expression in perivascular monocytes can induce the expression of VEGFR2 and angiopoietin-1, contributing to vascular stabilization.[12][15]
Other Interacting Pathways
PTK7's signaling network extends beyond Wnt and VEGF. It has been shown to interact with and modulate the activity of other RTKs, including Fibroblast Growth Factor Receptor 1 (FGFR1) and Epidermal Growth Factor Receptor (EGFR).[16] Knockdown of PTK7 has been demonstrated to decrease the growth factor-induced phosphorylation of both FGFR1 and EGFR, thereby impeding downstream signaling cascades that promote tumorigenesis.[16] Additionally, PTK7 has been implicated in TGF-β signaling, particularly in hepatocellular carcinoma, where it can be upregulated by TGF-β and contribute to the epithelial-mesenchymal transition (EMT), a key process in metastasis.
Quantitative Data on PTK7 in Cancer
The aberrant expression of PTK7 is a common feature in many malignancies. The following tables summarize quantitative data on PTK7 expression and the functional consequences of its modulation in various cancers.
| Cancer Type | PTK7 mRNA Expression (log2(TPM+1)) in Tumor Tissue (Median) | Reference |
| Endometrial Adenocarcinoma | 7.5 | [17] |
| High-Grade Serous Ovarian Carcinoma | 7.3 | [17] |
| Salivary Gland Cancer | 7.1 | [17] |
| Lung Squamous Cell Carcinoma | 7.0 | [17] |
| Head and Neck Squamous Cell Carcinoma | 7.0 | [17] |
| Lung Adenocarcinoma | 6.9 | [17] |
| Cervical Squamous Cell Carcinoma | 6.9 | [17] |
| Colorectal Adenocarcinoma | Higher in tumor vs. non-cancerous mucosa (4.87±3.71 vs. 1.33±1.05, P<0.001) | |
| Breast Invasive Carcinoma | Higher in tumor vs. normal tissue | [18] |
| Glioblastoma | Higher in tumor vs. non-tumoral brain tissue | [18] |
| Liver Hepatocellular Carcinoma | Higher in tumor vs. normal tissue | [18] |
| Stomach Adenocarcinoma | Higher in tumor vs. normal tissue | [18] |
Table 1: PTK7 mRNA Expression Levels in Various Cancer Types.
| Cancer Cell Line | Experimental Condition | Effect on Cellular Process | Quantitative Change | Reference |
| MDA-MB-231 (TNBC) | PTK7 Knockdown | Adhesion to collagen | 53% of control | [16] |
| MDA-MB-231 (TNBC) | PTK7 Knockdown | Adhesion to fibronectin | 57% of control | [16] |
| MDA-MB-436 (TNBC) | PTK7 Knockdown | Adhesion to collagen | 54% of control | [16] |
| MDA-MB-436 (TNBC) | PTK7 Knockdown | Adhesion to fibronectin | 65% of control | [16] |
| MDA-MB-453 (TNBC) | PTK7 Knockdown | Adhesion to collagen | 45% of control | [16] |
| MDA-MB-453 (TNBC) | PTK7 Knockdown | Adhesion to fibronectin | 56% of control | [16] |
| MDA-MB-231 (TNBC) | PTK7 Knockdown | Cell Migration | 22% of control | [16] |
| MDA-MB-436 (TNBC) | PTK7 Knockdown | Cell Migration | 42% of control | [16] |
| MDA-MB-453 (TNBC) | PTK7 Knockdown | Cell Migration | 58% of control | [16] |
| Cervical Cancer Cells | PTK7 Knockdown | In vivo tumor volume (4 weeks) | Significantly smaller than control (P < 0.05) | [19] |
| ESCC Xenograft | Anti-PTK7 mAb treatment | In vivo tumor growth | Reduced tumor volume and weight | [20] |
Table 2: Quantitative Effects of PTK7 Modulation on Cancer Cell Phenotypes.
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate PTK7 signaling pathways.
Co-Immunoprecipitation (Co-IP) to Detect PTK7 Protein Interactions
This protocol is designed to isolate PTK7 and its interacting proteins from cancer cell lysates.
1. Cell Lysis:
-
Culture cancer cells expressing endogenous or tagged PTK7 to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
2. Immunoprecipitation:
-
Determine the protein concentration of the lysate using a BCA assay.
-
Pre-clear the lysate by adding protein A/G agarose/magnetic beads and incubating for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Add the primary antibody specific for PTK7 (or the tag) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration).
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
-
Centrifuge the eluted sample to pellet the beads.
-
Load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting with antibodies against PTK7 and the suspected interacting proteins.
Western Blotting for PTK7 and Phosphorylated Downstream Effectors
This protocol outlines the detection of total and phosphorylated levels of PTK7 downstream signaling proteins.
1. Sample Preparation:
-
Prepare cell lysates as described in the Co-IP protocol, ensuring the lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).
-
Determine protein concentration.
2. SDS-PAGE and Protein Transfer:
-
Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21][22]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-ERK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an appropriate imaging system.
-
For phosphorylated proteins, it is crucial to also probe a parallel blot with an antibody against the total protein to determine the relative phosphorylation level.
In Vitro Cell Migration Assay (Boyden Chamber)
This assay quantifies the migratory capacity of cancer cells following PTK7 modulation.
1. Cell Preparation:
-
Culture cancer cells (e.g., with PTK7 knockdown or overexpression) in serum-containing medium.
-
The day before the assay, starve the cells in serum-free medium for 12-24 hours.
-
On the day of the assay, detach the cells using trypsin, wash with serum-free medium, and resuspend at a desired concentration (e.g., 1 x 10^5 cells/mL) in serum-free medium.
2. Assay Setup:
-
Use a Boyden chamber apparatus with a porous membrane (e.g., 8 µm pore size for most cancer cells).[4]
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Place the insert (upper chamber) into the well.
-
Add the cell suspension to the upper chamber.
3. Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration but not proliferation (e.g., 6-24 hours).
4. Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with a staining solution (e.g., 0.5% crystal violet).
-
Count the number of stained cells in several microscopic fields.
-
Alternatively, the dye can be eluted, and the absorbance measured to quantify the migrated cells.[23]
Visualizing PTK7 Signaling Networks
The following diagrams, generated using the DOT language for Graphviz, illustrate the core PTK7 signaling pathways in cancer.
Caption: PTK7 in the Non-Canonical Wnt/PCP Signaling Pathway.
Caption: PTK7's Inhibitory Role in Canonical Wnt Signaling.
Caption: PTK7 Modulation of VEGF Signaling in Angiogenesis.
Conclusion and Future Directions
PTK7 is a multifaceted signaling hub that plays a pivotal role in cancer progression through its intricate involvement in Wnt, VEGF, and other signaling pathways. Its aberrant expression in a wide range of tumors underscores its potential as a therapeutic target. The development of PTK7-targeted therapies, such as antibody-drug conjugates (ADCs) and CAR-T cells, is a promising avenue for cancer treatment.[2][19] The ongoing clinical trial NCT06171789 for the PTK7-targeted ADC, PRO1107, in patients with advanced solid tumors, highlights the clinical relevance of targeting this pseudokinase.[21] Future research should focus on further elucidating the context-dependent roles of PTK7 in different cancer types, identifying predictive biomarkers for PTK7-targeted therapies, and exploring combination strategies to overcome potential resistance mechanisms. A deeper understanding of the proteolytic processing of PTK7 and the functions of its fragments will also be crucial for developing more effective therapeutic interventions.
References
- 1. Frontiers | PTK7: an underestimated contributor to human cancer [frontiersin.org]
- 2. Expression of PTK7 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Frontiers | PTK7 Faces the Wnt in Development and Disease [frontiersin.org]
- 6. The PTK7 and ROR2 Protein Receptors Interact in the Vertebrate WNT/Planar Cell Polarity (PCP) Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Ptk7 and Mcc, Unfancied Components in Non-Canonical Wnt Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTK7/Otk interacts with Wnts and inhibits canonical Wnt signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTK7 Faces the Wnt in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTK7 localization and protein stability is affected by canonical Wnt ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PTK7+ mononuclear cells express VEGFR2 and contribute to vascular stabilization by upregulating angiopoietin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VEGFR | Receptor Tyrosine Kinases (RTKs) | Tocris Bioscience [tocris.com]
- 14. Anti-PTK7 Monoclonal Antibodies Inhibit Angiogenesis by Suppressing PTK7 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PTK7+ Mononuclear Cells Express VEGFR2 and Contribute to Vascular Stabilization by Upregulating Angiopoietin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. The Increased PTK7 Expression Is a Malignant Factor in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-PTK7 Monoclonal Antibodies Exhibit Anti-Tumor Activity at the Cellular Level and in Mouse Xenograft Models of Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 23. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Protein Tyrosine Kinase 7 (PTK7) in Tumor-Initiating Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Kinase 7 (PTK7), a member of the receptor protein tyrosine kinase family, is a catalytically inactive pseudokinase that has emerged as a critical player in tumorigenesis and a promising therapeutic target. Notably, PTK7 is frequently overexpressed in a variety of solid tumors and hematological malignancies, with its expression being particularly enriched in the subpopulation of tumor-initiating cells (TICs), also known as cancer stem cells (CSCs). This enrichment on the cells responsible for tumor initiation, metastasis, and relapse underscores the potential of PTK7-targeted therapies to eradicate cancers at their root. This technical guide provides an in-depth overview of the role of PTK7 in TICs, detailing its involvement in key signaling pathways, its impact on TIC functionality, and the experimental methodologies used to investigate its function.
PTK7: A Marker and Mediator of the Tumor-Initiating Cell Phenotype
Tumor-initiating cells are characterized by their capacity for self-renewal and their ability to give rise to the heterogeneous populations of cells that comprise a tumor. PTK7 has been identified as a surface marker that is highly expressed on TICs in several cancers, including triple-negative breast cancer (TNBC), ovarian cancer, non-small cell lung cancer (NSCLC), and esophageal squamous cell carcinoma (ESCC).[1][2] This differential expression between TICs and the bulk tumor population, as well as between cancerous and normal tissues, makes PTK7 an attractive candidate for targeted therapies.[3][4]
Beyond its role as a marker, PTK7 is an active participant in signaling pathways that are fundamental to the maintenance of the TIC phenotype. Its involvement in the Wnt signaling pathways, in particular, is crucial for regulating cell polarity, migration, proliferation, and survival—all hallmarks of aggressive cancers driven by TICs.[4]
PTK7 Signaling in Tumor-Initiating Cells
PTK7's function is intricately linked to its role as a modulator of Wnt signaling, acting as a molecular switch between the canonical (β-catenin-dependent) and non-canonical (Planar Cell Polarity) pathways.
Non-Canonical Wnt/Planar Cell Polarity (PCP) Pathway
In the context of TICs, the Wnt/PCP pathway is critical for regulating cell migration and invasion, processes central to metastasis. PTK7 acts as a co-receptor for Wnt ligands, such as Wnt5a, and interacts with other PCP core components like Vang-like 2 (VANGL2) and Frizzled (FZD) receptors. This engagement activates downstream effectors, including RhoA and Rac1, which in turn orchestrate cytoskeletal rearrangements necessary for directional cell movement.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Tyrosine Kinase 7 (PTK7) in Breast Cancer: A Retrospective Analysis of Tumour Expression and Association with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTK7-Targeting CAR T-Cells for the Treatment of Lung Cancer and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
The Genesis of a Targeted Therapy: A Technical Guide to the Discovery and Synthesis of Cofetuzumab Pelidotin
For Researchers, Scientists, and Drug Development Professionals
Cofetuzumab pelidotin (formerly PF-06647020) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of various solid tumors. This guide provides an in-depth overview of its discovery, mechanism of action, synthesis, and key experimental data, intended for professionals in the field of oncology and drug development.
Discovery and Rationale: Targeting PTK7
The discovery of cofetuzumab this compound is rooted in the identification of a suitable cancer-specific target: Protein Tyrosine Kinase 7 (PTK7). PTK7, also known as colon carcinoma kinase-4 (CCK-4), is a transmembrane receptor protein that, despite its name, has a catalytically inactive tyrosine kinase domain.[1][2] It plays a crucial role in embryonic development and tissue homeostasis by modulating Wnt signaling pathways.[1][3]
Crucially for its selection as a therapeutic target, PTK7 is overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC), while having limited expression in normal adult tissues.[4][5][6] This differential expression provides a therapeutic window for targeted drug delivery. Furthermore, PTK7 has been implicated in the biology of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.[6][7]
The antibody component of the ADC, cofetuzumab, is a humanized monoclonal antibody (hu6M024, an IgG1) that specifically binds to the extracellular domain of PTK7.[5][7] This targeted binding is the first step in the ADC's mechanism of action, enabling the selective delivery of a potent cytotoxic agent to cancer cells.
Mechanism of Action: A Trojan Horse Approach
Cofetuzumab this compound operates on the principle of targeted cytotoxicity. The ADC binds to PTK7 on the surface of cancer cells, leading to the internalization of the ADC-PTK7 complex.[5][8] Once inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the cytotoxic payload, this compound.
This compound is the international nonproprietary name for auristatin-0101, a potent synthetic analog of the natural antimitotic agent dolastatin 10.[8][9] Upon its release, this compound binds to tubulin, a key component of microtubules. This binding disrupts microtubule polymerization, a process essential for the formation of the mitotic spindle during cell division.[8][9] The disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in the cancer cell.[8][10]
Figure 1. Mechanism of action of Cofetuzumab this compound.
Synthesis and Conjugation
The synthesis of cofetuzumab this compound is a multi-step process involving the production of the monoclonal antibody, the synthesis of the cytotoxic payload and linker, and the final conjugation of these components.
Antibody Production: Humanized Anti-PTK7 mAb (Cofetuzumab)
The cofetuzumab antibody is a humanized IgG1 kappa monoclonal antibody.[11] The production of such antibodies typically involves the following workflow:
Figure 2. General workflow for the production of a humanized monoclonal antibody.
Payload and Linker Synthesis: this compound and the Valine-Citrulline Linker
This compound (auristatin-0101) is a synthetic derivative of dolastatin 10.[8][9] The synthesis of auristatins is a complex process involving solid-phase peptide synthesis.[9] Modifications to the auristatin backbone are often focused on the N- and C-termini to allow for linker attachment and to modulate activity and hydrophilicity.[12][13]
Cofetuzumab this compound utilizes a cleavable valine-citrulline (vc) linker.[5][8] This dipeptide linker is designed to be stable in the bloodstream but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are abundant in the lysosomal compartment of cells.
Conjugation Chemistry
The final step is the covalent attachment of the linker-payload to the antibody. This is typically achieved through conjugation to the cysteine residues of the antibody after partial reduction of the interchain disulfide bonds. The process is carefully controlled to achieve a specific drug-to-antibody ratio (DAR). For cofetuzumab this compound, the DAR is approximately 4.[5][14]
Figure 3. General workflow for the conjugation of the antibody and linker-payload.
Experimental Data
In Vitro Activity
Cofetuzumab this compound has demonstrated potent and specific cytotoxic effects against PTK7-expressing cancer cell lines.
| Cell Line | Cancer Type | EC50 (ng/mL) |
| H446 | Small Cell Lung Cancer | 7.6 |
| H661 | Non-Small Cell Lung Cancer | 27.5 |
| OVCAR3 | Ovarian Cancer | 105 |
| Table 1: In vitro cytotoxicity of Cofetuzumab this compound in PTK7-expressing cancer cell lines.[15] |
The binding affinity of cofetuzumab this compound to cell-surface PTK7 was determined by flow cytometry, with an EC50 of 1153 pM.[14][15]
In Vivo Efficacy
In preclinical patient-derived xenograft (PDX) models, cofetuzumab this compound induced significant tumor regression. Treatment with 3 mg/kg of the ADC administered intraperitoneally twice a week for four cycles resulted in pronounced anti-tumor effects in models of NSCLC, ovarian cancer, and TNBC.[15]
Clinical Trial Data
A first-in-human, phase 1 clinical trial (NCT02222922) evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of cofetuzumab this compound in patients with advanced solid tumors.[5][16]
Efficacy:
| Cancer Type | Number of Patients (n) | Objective Response Rate (ORR) |
| Ovarian Cancer (platinum-resistant) | 63 | 27% |
| Non-Small Cell Lung Cancer (NSCLC) | 31 | 19% |
| Triple-Negative Breast Cancer (TNBC) | 29 | 21% |
| Table 2: Objective response rates in the Phase 1 clinical trial of Cofetuzumab this compound (2.8 mg/kg every 3 weeks).[5][16] |
Patients who responded to treatment tended to have moderate to high PTK7 expression in their tumors as determined by immunohistochemistry (IHC).[16]
Safety and Tolerability:
The recommended Phase 2 dose was determined to be 2.8 mg/kg administered intravenously every 3 weeks.[5][16] The most common treatment-related adverse events are summarized below.
| Adverse Event | Frequency | Grade ≥ 3 |
| Nausea | 45% | - |
| Alopecia | 45% | - |
| Fatigue | <45% | Grade 3 (in one patient at highest dose) |
| Headache | <45% | Grade 3 (in one patient at highest dose) |
| Neutropenia | 25% | 25% |
| Vomiting | <45% | - |
| Table 3: Common treatment-related adverse events (every 3 weeks dosing).[5][16] |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal effective concentration (EC50) of cofetuzumab this compound on PTK7-expressing cancer cell lines.
Methodology:
-
Cell Culture: PTK7-expressing cancer cell lines (e.g., H446, H661, OVCAR3) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: A serial dilution of cofetuzumab this compound is prepared and added to the wells. A vehicle control is also included.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The results are normalized to the vehicle control, and the EC50 is calculated by fitting the data to a four-parameter logistic curve.
Flow Cytometry for Binding Affinity
Objective: To determine the binding affinity (EC50) of cofetuzumab this compound to cell-surface PTK7.
Methodology:
-
Cell Preparation: PTK7-expressing cells are harvested and washed with a suitable buffer (e.g., PBS with 1% BSA).
-
Incubation with ADC: Cells are incubated with increasing concentrations of cofetuzumab this compound on ice for a specified time (e.g., 1 hour).
-
Secondary Antibody Staining: After washing, the cells are incubated with a fluorescently labeled secondary antibody that recognizes the human IgG1 portion of the ADC.
-
Data Acquisition: The fluorescence intensity of the cells is measured using a flow cytometer.
-
Data Analysis: The median fluorescence intensity is plotted against the concentration of the ADC, and the EC50 is determined from the resulting binding curve.
Conclusion and Future Directions
Cofetuzumab this compound represents a targeted therapeutic approach that leverages the overexpression of PTK7 on cancer cells to deliver a potent cytotoxic payload. Preclinical and early clinical data have demonstrated its potential anti-tumor activity in several solid tumor types. While the development of cofetuzumab this compound has been discontinued, the learnings from its development, particularly regarding the targeting of PTK7 and the use of auristatin-based payloads, contribute valuable knowledge to the ongoing efforts in the field of antibody-drug conjugates.[7] Future research may focus on optimizing the therapeutic index of PTK7-targeting ADCs through the exploration of alternative payloads, linkers, and conjugation technologies.
References
- 1. What are PTK7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PTK7 - Wikipedia [en.wikipedia.org]
- 3. PTK7 Faces the Wnt in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cofetuzumab this compound - Wikipedia [en.wikipedia.org]
- 5. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flagshipbio.com [flagshipbio.com]
- 7. adcreview.com [adcreview.com]
- 8. Facebook [cancer.gov]
- 9. benchchem.com [benchchem.com]
- 10. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. ABclonal [abclonal.com]
- 12. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 13. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cofetuzumab this compound | BroadPharm [broadpharm.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
Preclinical Pharmacology of Pelidotin: An In-depth Technical Guide
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyxis Oncology Highlights Promising Preclinical Data for Micvotabart this compound (MICVO) in Cancer Therapy at AACR 2025 | Nasdaq [nasdaq.com]
- 10. Pyxis Oncology Announces Robust Preclinical Data Supporting Unique Extracellular Linker Payload Cleaving Mechanism Of Action Of Micvotabart this compound And Validating MICVO's Ongoing Clinical Development [sahmcapital.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyxis Oncology Presents Promising Preclinical Results [globenewswire.com]
- 13. pyxisoncology.com [pyxisoncology.com]
- 14. Pyxis Oncology Presents Promising Preclinical Results Providing Proof of Mechanism of Micvotabart this compound, the First-in-Concept Extracellular-Targeting ADC | Pyxis Oncology [ir.pyxisoncology.com]
- 15. cofetuzumab this compound (ABBV-647) / Pfizer, AbbVie [delta.larvol.com]
Cofetuzumab Pelidotin: A Technical Guide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cofetuzumab pelidotin (PF-06647020) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of various solid tumors.[1][2] This document provides a comprehensive technical overview of its core components, mechanism of action, preclinical and clinical findings, and relevant experimental methodologies. The development of this agent has been discontinued, but the data gathered offers valuable insights into the targeting of Protein Tyrosine Kinase 7 (PTK7) in oncology.[3]
Core Components and Mechanism of Action
Cofetuzumab this compound is comprised of three key components:
-
A humanized monoclonal antibody: This antibody, hu6M024 (an IgG1), specifically targets Protein Tyrosine Kinase 7 (PTK7).[1][4] PTK7 is a transmembrane protein involved in the Wnt signaling pathway and is overexpressed in several tumor types, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and ovarian cancer.[5][6] Its high expression has been associated with a poor prognosis.[1]
-
A cytotoxic payload: The antibody is linked to auristatin-0101 (Aur0101), a potent microtubule inhibitor.[2][7]
-
A cleavable linker: A valine-citrulline (vc) based linker connects the antibody to the payload.[1][7] This linker is designed to be stable in the bloodstream and to be cleaved by endosomal proteases upon internalization into the target cancer cell.[1]
The mechanism of action for cofetuzumab this compound follows a targeted delivery process. Upon administration, the antibody component binds to PTK7 on the surface of tumor cells.[7] This binding triggers the internalization of the ADC into the cell.[1] Once inside the endosomes, the valine-citrulline linker is cleaved by proteases, releasing the auristatin payload.[1] The released Aur0101 then disrupts the microtubule network within the cancer cell, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][7]
Mechanism of action of Cofetuzumab this compound.
Preclinical Research
Preclinical studies utilizing patient-derived xenograft (PDX) models demonstrated that cofetuzumab this compound induced prolonged and sustained tumor regression.[1] These studies indicated greater antitumor activity compared to standard chemotherapy.[1] Furthermore, serial transplantation experiments suggested that treatment with this ADC reduced the frequency of tumor-initiating cells.[1] In vitro studies showed cytotoxic effects on PTK7-expressing cancer cell lines, with EC50 values of 7.6 ng/mL for H446, 27.5 ng/mL for H661, and 105 ng/mL for OVCAR3.[4]
Clinical Research: Phase I Trial (NCT02222922)
A first-in-human, Phase I dose-escalation and expansion study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of cofetuzumab this compound in patients with advanced solid tumors.[5]
Study Design
Patients with locally advanced or metastatic, PTK7-positive solid tumors, including NSCLC, TNBC, and platinum-resistant ovarian cancer, were enrolled.[1] The study evaluated two intravenous dosing schedules:
-
Every 3 weeks (Q3W) with doses ranging from 0.2 to 3.7 mg/kg.[1]
-
Every 2 weeks (Q2W) with doses of 2.1, 2.8, and 3.2 mg/kg.[1]
The dose escalation was guided by the modified toxicity probability interval (mTPI) method.[1] The recommended Phase II dose (RP2D) was determined to be 2.8 mg/kg every 3 weeks.[1][8]
Workflow of the Phase I clinical trial for Cofetuzumab this compound.
Clinical Data
The following tables summarize the key quantitative data from the Phase I trial.
Table 1: Overall Objective Response Rates (ORR)
| Tumor Type | Number of Patients (n) | Objective Response Rate (%) |
| Ovarian Cancer | 63 | 27 |
| Non-Small Cell Lung Cancer (NSCLC) | 31 | 19 |
| Triple-Negative Breast Cancer (TNBC) | 29 | 21 |
Data sourced from multiple reports of the first-in-human study.[1][6][8]
Table 2: Safety Profile (Most Common Treatment-Related Adverse Events - Q3W Dosing)
| Adverse Event | Frequency (%) |
| Nausea | 45 |
| Alopecia | 45 |
| Fatigue | 45 |
| Headache | 25 |
| Neutropenia | 25 |
| Vomiting | 25 |
Grade ≥ 3 neutropenia was observed in 25% of patients.[5][9] Dose-limiting toxicities (DLTs) of grade 3 headache and fatigue were observed at the highest Q3W dose.[1][8]
Experimental Protocols
Immunohistochemistry (IHC) for PTK7 Expression
-
Objective: To assess the expression level of PTK7 in tumor tissue from patients.
-
Methodology: While the specific proprietary methods used by Flagship Biosciences are not fully detailed in the publications, a general IHC protocol involves the following steps:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.
-
Blocking: Non-specific binding sites are blocked using a protein-based blocking solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for PTK7.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate to visualize the staining.
-
Scoring: The intensity and percentage of stained tumor cells are evaluated to determine the PTK7 expression level (e.g., low, moderate, high).[6][8] Responders to cofetuzumab this compound tended to have moderate or high PTK7 tumor expression.[6][8]
-
Pharmacokinetic (PK) Analysis
-
Objective: To characterize the systemic exposure of the ADC and total antibody.
-
Methodology:
-
Sample Collection: Blood samples are collected from patients at predefined time points before and after infusion of cofetuzumab this compound.
-
Assay: Validated immunoassays (e.g., ELISA) are used to measure the concentrations of the ADC and total antibody in plasma or serum.
-
Data Analysis: Non-compartmental or compartmental analysis is used to determine key PK parameters such as maximum concentration (Cmax), area under the concentration-time curve (AUC), clearance, and half-life. The systemic exposure for the ADC and total antibody generally increased in a dose-proportional manner.[1][8]
-
Conclusion
Cofetuzumab this compound demonstrated a tolerable safety profile and preliminary clinical activity in patients with heavily pretreated, PTK7-positive solid tumors.[1][5] The data from preclinical and clinical studies support the feasibility of targeting PTK7 with an antibody-drug conjugate approach. Although the development of this specific agent has been discontinued, the research provides a strong rationale for the continued investigation of PTK7 as a therapeutic target in oncology.[3]
References
- 1. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cofetuzumab this compound - Wikipedia [en.wikipedia.org]
- 3. adcreview.com [adcreview.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Original Research Article (Pfizer): First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7 (PTK7), in Advanced Solid Tumors - Flagship Biosciences [flagshipbio.com]
- 6. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
PTK7 as a Therapeutic Target in Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Kinase 7 (PTK7), a catalytically inactive receptor tyrosine kinase, has emerged as a compelling therapeutic target in ovarian cancer. Its frequent dysregulation in this malignancy, coupled with its role in critical oncogenic signaling pathways, has spurred the development of targeted therapies, including antibody-drug conjugates (ADCs) and radionuclide therapies. This guide provides a comprehensive technical overview of PTK7 as a therapeutic target in ovarian cancer, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the complex signaling networks in which PTK7 is implicated. The information presented herein is intended to support ongoing research and drug development efforts aimed at exploiting PTK7 for the treatment of ovarian cancer.
The Role of PTK7 in Ovarian Cancer
The role of Protein Tyrosine Kinase 7 (PTK7) in ovarian cancer is complex, with studies reporting both oncogenic and tumor-suppressive functions depending on the histological subtype and disease stage. While some research indicates that PTK7 is overexpressed in various cancers, including ovarian cancer, and is associated with a poor prognosis, other studies have shown a decrease in PTK7 expression in malignant epithelial ovarian tumors compared to benign tumors and normal fallopian tube epithelium[1][2][3][4][5][6][7][8]. In serous ovarian carcinomas, negative PTK7 expression has been linked to a poorer outcome[1][4][8]. This highlights the multifaceted nature of PTK7's involvement in ovarian cancer biology.
PTK7 is a crucial modulator of the Wnt signaling pathway, participating in both the canonical (β-catenin-dependent) and non-canonical (planar cell polarity) pathways[9][10][11]. It can interact with key components like Frizzled receptors and Dishevelled[9][10]. Additionally, multiomics studies have implicated PTK7 in the regulation of Rho-GTPase signaling, which is critical for sustaining epithelial-mesenchymal transition (EMT) and cell plasticity in ovarian cancer[12][13]. Furthermore, the transcription factor FOXP4 has been shown to directly induce PTK7 expression, leading to the activation of the Wnt/β-catenin pathway and promoting ovarian cancer development[9].
PTK7-Mediated Signaling Pathways
PTK7's influence on ovarian cancer progression is mediated through its involvement in several key signaling cascades. As a pseudokinase, it lacks intrinsic catalytic activity but functions as a critical scaffolding protein and co-receptor.
Wnt Signaling Pathway
PTK7 is a key player in both canonical and non-canonical Wnt signaling pathways. In the canonical pathway, PTK7 can interact with β-catenin, influencing its stability and transcriptional activity[10][11]. In the non-canonical planar cell polarity (PCP) pathway, PTK7 interacts with Dishevelled (Dsh) and is involved in activating downstream effectors like RhoA and Rac, which regulate cytoskeletal dynamics and cell migration[9][10].
Rho-GTPase Signaling Pathway
Phosphoproteomics analyses have revealed that PTK7 modulates cell adhesion and Rho-GTPase signaling to sustain EMT and cell plasticity in ovarian cancer[12][13]. This pathway is critical for regulating the actin cytoskeleton and, consequently, cell motility and invasion.
Therapeutic Strategies Targeting PTK7
The cell surface localization and differential expression of PTK7 in ovarian tumors make it an attractive target for various therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
ADCs targeting PTK7 represent a promising strategy to deliver potent cytotoxic agents directly to tumor cells. Cofetuzumab pelidotin (PF-06647020) is an anti-PTK7 ADC that has been evaluated in a phase I clinical trial (NCT02222922) for advanced solid tumors, including platinum-resistant ovarian cancer[5][14][15][16][17]. This ADC is composed of a humanized anti-PTK7 monoclonal antibody linked to the microtubule inhibitor auristatin[14].
Radionuclide Therapy
Targeted radionuclide therapy is another emerging approach. Preclinical studies have evaluated a 212Pb-labeled anti-PTK7 antibody (chOI-1) in an intraperitoneal xenograft model of ovarian cancer, demonstrating significant tumor growth inhibition[1][2][12][18][19]. This strategy leverages the cytotoxic potential of alpha-particle emitting radionuclides delivered specifically to PTK7-expressing tumor cells.
Chimeric Antigen Receptor (CAR) T-Cell Therapy
Preclinical studies have also explored the use of allogeneic anti-PTK7 CAR-T cells, which have shown efficacy in vitro and in xenograft models of various cancers, including ovarian cancer[7][20].
Quantitative Data
Clinical Trial Data: Cofetuzumab this compound (PF-06647020)
Table 1: Phase I Clinical Trial (NCT02222922) Results in Ovarian Cancer [5][14][15][16][17]
| Parameter | Value |
| Patient Population | Pretreated, advanced, platinum-resistant ovarian cancer |
| Number of Patients | 63 |
| Treatment | PF-06647020 2.8 mg/kg every 3 weeks |
| Overall Objective Response Rate (ORR) | 27% |
| Key Treatment-Related Adverse Events (Grade ≥3) | Neutropenia (25%) |
| Dose-Limiting Toxicities (at highest dose) | Grade 3 headache and fatigue |
Preclinical Data: Anti-PTK7 Radionuclide Therapy
Table 2: Preclinical Efficacy of 212Pb-TCMC-chOI-1 in an Ovarian Cancer Xenograft Model [1]
| Parameter | Value |
| Cell Line | SKOV-3-luc |
| Animal Model | Intraperitoneal xenograft |
| Treatment | 212Pb-TCMC-chOI-1 |
| Outcome | Significant tumor growth inhibition compared to controls (p<0.02) |
| Tumor-Free Fraction (180 kBq dose) | 100% |
| Tumor-Free Fraction (405 kBq dose) | 87.5% |
Table 3: In Vitro Binding Affinity of Anti-PTK7 Antibody (OI-1) [1]
| Antibody/Conjugate | Cell Line | Apparent KD (nmol/L) |
| mOI-1 | SKOV-3-luc | 15.9 ± 2.8 |
| 177Lu-DOTA-mOI-1 | SKOV-3-luc | 7.9 ± 2.9 |
Experimental Protocols
Immunohistochemistry (IHC) for PTK7 Expression
Objective: To detect the expression and localization of PTK7 protein in ovarian cancer tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) ovarian tumor tissue sections (4-5 µm)
-
Primary antibody: anti-PTK7 monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
DAB chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Wash buffers (e.g., PBS, TBS)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a water bath or pressure cooker according to manufacturer's instructions (e.g., 95°C for 20 minutes).
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer.
-
Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-PTK7 antibody at a predetermined optimal concentration (e.g., 2.5 µg/mL) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Apply DAB chromogen substrate and incubate until the desired brown color develops.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Scoring:
-
Staining intensity is scored on a scale of 0-4 (0=no staining, 1=weak, 2=mild, 3=moderate, 4=high)[12]. The percentage of positive tumor cells is also recorded.
-
In Vivo Ovarian Cancer Xenograft Model
Objective: To evaluate the in vivo efficacy of anti-PTK7 therapies in an ovarian cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
SKOV-3 human ovarian adenocarcinoma cells
-
Matrigel
-
Calipers for tumor measurement
-
Test therapeutic agent (e.g., anti-PTK7 ADC, radionuclide therapy)
-
Vehicle control
Procedure:
-
Cell Preparation and Inoculation:
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
Tumor volume = (length x width2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Therapeutic Administration:
-
Administer the test agent and vehicle control according to the desired schedule and route of administration (e.g., intravenous, intraperitoneal).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of an anti-PTK7 ADC on ovarian cancer cells.
Materials:
-
PTK7-positive ovarian cancer cell line (e.g., SKOV-3)
-
96-well cell culture plates
-
Anti-PTK7 ADC
-
Cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.
-
-
ADC Treatment:
-
MTT Assay:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Conclusion
PTK7 represents a strategically important target in ovarian cancer, with a complex but increasingly understood role in tumor progression and signaling. The development of targeted therapies such as ADCs and radionuclide therapies has shown promise in both preclinical and early clinical settings. The data and protocols presented in this guide offer a valuable resource for the scientific community to further investigate and exploit PTK7 as a therapeutic vulnerability in ovarian cancer. Continued research into the nuances of PTK7 biology and the optimization of PTK7-targeted agents will be crucial in translating these promising findings into effective clinical treatments for patients with this challenging disease.
References
- 1. Preclinical results of first-in-class PTK7-targeted radionuclide therapy in ovarian cancer | BioWorld [bioworld.com]
- 2. Preclinical Evaluation of PTK7-Targeted Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTK7 protein is decreased in epithelial ovarian carcinomas with poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ptk7 and Mcc, Unfancied Components in Non-Canonical Wnt Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors | Semantic Scholar [semanticscholar.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Frontiers | PTK7-Targeting CAR T-Cells for the Treatment of Lung Cancer and Other Malignancies [frontiersin.org]
- 8. PTK7 protein is decreased in epithelial ovarian carcinomas with poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. Frontiers | PTK7 Faces the Wnt in Development and Disease [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Item - Supplementary Data from First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an AntibodyâDrug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Preclinical Evaluation of PTK7-Targeted Radionuclide Therapy [ouci.dntb.gov.ua]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. SK-OV-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Pelidotin: A Targeted Approach to Wnt-Associated Cancers via PTK7
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pelidotin (also known as cofetuzumab this compound, PF-06647020, and ABBV-647) is an investigational antibody-drug conjugate (ADC) designed to target and eliminate cancer cells overexpressing Protein Tyrosine Kinase 7 (PTK7). PTK7, a catalytically inactive receptor tyrosine kinase, is a key component of the Wnt signaling pathway, which is frequently dysregulated in various cancers. This document provides a comprehensive overview of this compound, its mechanism of action, and its therapeutic rationale in the context of the Wnt signaling pathway. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this targeted therapeutic strategy.
The Wnt Signaling Pathway and the Role of PTK7
The Wnt signaling pathway is a crucial and highly conserved signaling cascade that plays a pivotal role in embryonic development and adult tissue homeostasis.[1][2] Aberrant Wnt signaling is a hallmark of numerous cancers, contributing to tumor initiation, growth, and metastasis.[3][4][5] The pathway is broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways.
Canonical Wnt Pathway: In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[1][3] Binding of a Wnt ligand to its receptor Frizzled (FZD) and co-receptor LRP5/6 leads to the disassembly of the destruction complex.[1][6] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and survival.[6][7]
Non-Canonical Wnt Pathways: These pathways are independent of β-catenin and regulate processes such as cell polarity and migration.[1][4] The Wnt/Planar Cell Polarity (PCP) pathway is one of the major non-canonical pathways and involves co-receptors such as ROR1 and PTK7.[1]
Protein Tyrosine Kinase 7 (PTK7): PTK7 is a transmembrane receptor protein that is involved in the Wnt signaling pathway.[2][8][9][10] It is overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC), and its overexpression is often associated with a poor prognosis.[8][10] PTK7's involvement in both canonical and non-canonical Wnt signaling makes it an attractive target for cancer therapy.[1][8]
This compound: An Antibody-Drug Conjugate Targeting PTK7
This compound is an antibody-drug conjugate that consists of three key components:
-
A humanized monoclonal antibody (hu6M024, IgG1): This antibody is designed to specifically target and bind to the extracellular domain of PTK7 on the surface of cancer cells.[8][11][12]
-
A potent cytotoxic payload (auristatin-0101, Aur0101): This microtubule inhibitor is a derivative of dolastatin 10.[13][14]
-
A cleavable valine-citrulline (vc) linker: This linker connects the antibody to the cytotoxic payload and is designed to be stable in the bloodstream but cleaved by enzymes within the cancer cell.[8][11][13]
Mechanism of Action
The mechanism of action of this compound is a multi-step process that leverages the specificity of the antibody to deliver a potent cytotoxic agent directly to cancer cells.
-
Target Binding: The monoclonal antibody component of this compound binds to PTK7 on the surface of tumor cells.[13]
-
Internalization: Upon binding, the this compound-PTK7 complex is internalized by the cancer cell through endocytosis.[8][13]
-
Payload Release: Inside the cell, the valine-citrulline linker is cleaved by lysosomal enzymes, releasing the auristatin-0101 payload into the cytoplasm.[8][13]
-
Microtubule Disruption: The released auristatin-0101 binds to tubulin and inhibits its polymerization, leading to the disruption of the microtubule network.[8][13]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubules results in a G2/M phase cell cycle arrest and ultimately triggers programmed cell death (apoptosis) in the PTK7-expressing cancer cell.[8][13]
Quantitative Data from Preclinical and Clinical Studies
While detailed quantitative data on this compound's direct modulation of Wnt signaling pathway components (e.g., β-catenin levels) are not extensively available in the public domain, preclinical and clinical studies have provided key metrics on its activity.
| Parameter | Value | Cell Lines / Patient Population | Reference |
| Binding Affinity (EC50) | 1153 pM | Cell-surface PTK7 (by flow cytometry) | [11][12] |
| In Vitro Cytotoxicity (EC50) | 7.6 ng/mL | H446 | [11] |
| 27.5 ng/mL | H661 | [11] | |
| 105 ng/mL | OVCAR3 | [11] | |
| In Vitro Cytotoxicity (IC50) | 0-1100 nM | A549, MDA-MB-468, KYSE-150, SKOV-3, PC9, NCI-H1975 | [11] |
| Recommended Phase II Dose | 2.8 mg/kg every 3 weeks | Patients with advanced solid tumors | [1][8][10] |
| Objective Response Rate (ORR) | 27% | Ovarian Cancer (n=63) | [8][10] |
| 19% | Non-Small Cell Lung Cancer (NSCLC) (n=31) | [8][10] | |
| 21% | Triple-Negative Breast Cancer (TNBC) (n=29) | [1][8][10] |
Experimental Protocols
Detailed experimental protocols for the clinical trials are registered and can be accessed through clinical trial databases. The following provides a general overview of the methodologies used in the first-in-human Phase 1 study (NCT02222922).
Phase 1 Clinical Trial Design (NCT02222922)
-
Study Design: This was a first-in-human, open-label, multicenter, dose-escalation, and dose-expansion study.
-
Patient Population: Patients with advanced solid tumors with overexpression of PTK7.
-
Intervention: Cofetuzumab this compound administered intravenously.
-
Dose Escalation: Patients received PF-06647020 intravenously every 3 weeks at doses ranging from 0.2 to 3.7 mg/kg, or every 2 weeks at 2.1 to 3.2 mg/kg.[8]
-
Dose Expansion: Patients with advanced, platinum-resistant ovarian cancer, non-small cell lung cancer (NSCLC), or triple-negative breast cancer (TNBC) received PF-06647020 at 2.8 mg/kg every 3 weeks.[8]
-
Primary Objectives: To assess the safety and tolerability of cofetuzumab this compound and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Secondary Objectives: To characterize the pharmacokinetic profile of cofetuzumab this compound and to assess preliminary anti-tumor activity.
-
Biomarker Analysis: PTK7 tumor expression was assessed by immunohistochemistry (IHC).[8][10]
Visualizing the Mechanism and Pathway
Wnt Signaling Pathway and PTK7's Role
Caption: Simplified Wnt signaling pathway highlighting the role of PTK7.
This compound's Mechanism of Action
Caption: Step-by-step mechanism of action of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for cancers that overexpress PTK7, a protein intricately linked to the Wnt signaling pathway. By utilizing an antibody-drug conjugate approach, this compound offers the potential for highly targeted delivery of a potent cytotoxic agent, thereby minimizing off-target toxicity. The clinical data to date have demonstrated encouraging anti-tumor activity in heavily pretreated patient populations.
Future research should focus on further elucidating the precise molecular interactions between this compound and the Wnt signaling cascade. A deeper understanding of how the binding of this compound to PTK7 might directly modulate Wnt pathway activity, independent of the cytotoxic payload, could unveil additional therapeutic benefits. Furthermore, the identification of predictive biomarkers beyond PTK7 expression levels could help refine patient selection and optimize clinical outcomes. Combination therapies, potentially with agents that target other nodes in the Wnt pathway, may also warrant investigation to overcome potential resistance mechanisms.
References
- 1. onclive.com [onclive.com]
- 2. Wnt pathways in focus – mapping current clinical trials across the cancer spectrum | Pacholczak-Madej | Nowotwory. Journal of Oncology [journals.viamedica.pl]
- 3. Targeting the WNT Signaling Pathway in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt pathway modulators in cancer therapeutics: An update on completed and ongoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The mechanisms of class 1A PI3K and Wnt/β-catenin coupled signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. flagshipbio.com [flagshipbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cofetuzumab this compound | BroadPharm [broadpharm.com]
- 13. Facebook [cancer.gov]
- 14. Cofetuzumab this compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Characteristics of Cofetuzumab Pelidotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cofetuzumab pelidotin (formerly PF-06647020) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of various solid tumors.[1][2][3] This technical guide provides a comprehensive overview of its molecular characteristics, mechanism of action, and key preclinical and clinical data. The information is intended to support researchers, scientists, and drug development professionals in understanding the design and function of this targeted therapeutic.
Molecular Composition and Structure
Cofetuzumab this compound is a complex molecule engineered to selectively deliver a potent cytotoxic agent to cancer cells expressing the protein tyrosine kinase 7 (PTK7).[1][4] Its structure consists of three main components: a humanized monoclonal antibody, a cleavable linker, and a cytotoxic payload.
-
Antibody: The antibody component is a humanized IgG1 monoclonal antibody, hu6M024, that specifically targets the extracellular domain of human PTK7.[1][2][5]
-
Linker: The antibody is connected to the payload via a cleavable valine-citrulline (vc)-based linker.[1][2][5] This linker is designed to be stable in the bloodstream and to be cleaved by proteases, such as cathepsin, within the lysosomal compartment of the target cell.[1][6]
-
Payload: The cytotoxic agent is auristatin-0101 (Aur0101), a potent synthetic analog of dolastatin 10.[1][2][4] Auristatins are highly toxic microtubule inhibitors that induce cell cycle arrest and apoptosis.[6][7][8]
-
Drug-to-Antibody Ratio (DAR): Cofetuzumab this compound has an average drug-to-antibody ratio of approximately 4, meaning that on average, four molecules of Aur0101 are attached to each antibody molecule.[1][5][9]
Mechanism of Action
The therapeutic activity of cofetuzumab this compound is a multi-step process designed for targeted cytotoxicity:
-
Binding: The hu6M024 antibody component of the ADC binds with high affinity to PTK7 expressed on the surface of tumor cells.[1][4]
-
Internalization: Upon binding, the ADC-PTK7 complex is internalized by the cancer cell, likely through endocytosis.[1][8]
-
Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosomes, where the acidic and proteolytic environment facilitates the cleavage of the valine-citrulline linker.[1][6][8] This releases the active Aur0101 payload into the cytoplasm.[1]
-
Cytotoxicity: Once in the cytoplasm, Aur0101 binds to tubulin and inhibits its polymerization into microtubules.[4][6][7] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death) in the cancer cell.[1][4]
The Target: Protein Tyrosine Kinase 7 (PTK7)
PTK7, also known as colon carcinoma kinase 4 (CCK4), is a receptor tyrosine kinase that is notable for its lack of catalytic activity.[10][11] It is involved in various signaling pathways, including the Wnt signaling pathway, and plays a role in cell proliferation, migration, and polarity.[11] PTK7 is overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC), and its expression has been associated with a poor prognosis.[1] Furthermore, PTK7 has been identified as being enriched in tumor-initiating cells (TICs), or cancer stem cells, which are thought to be responsible for tumor recurrence and progression.[1][5] This makes PTK7 an attractive target for cancer therapy.
Quantitative Data Summary
The following tables summarize key quantitative data for Cofetuzumab this compound from preclinical and clinical studies.
Table 1: Molecular and Binding Characteristics
| Parameter | Value | Method | Reference |
| Antibody | hu6M024 (IgG1) | - | [1][5] |
| Target | PTK7 | - | [1][2] |
| Linker | Cleavable (vc-based) | - | [1][5] |
| Payload | Auristatin-0101 (Aur0101) | - | [1][2] |
| DAR | ~4 | - | [1][5] |
| Binding Affinity (EC50) | 1153 pM | Flow Cytometry | [2] |
Table 2: In Vitro Cytotoxicity
| Cell Line | Cancer Type | EC50 / IC50 | Reference |
| H446 | Small Cell Lung Cancer | 7.6 ng/mL | [2] |
| H661 | Lung Carcinoma | 27.5 ng/mL | [2] |
| OVCAR3 | Ovarian Cancer | 105 ng/mL | [2] |
| A549, MDA-MB-468, KYSE-150, SKOV-3, PC9, NCI-H1975 | Various Solid Tumors | 0-1100 nM | [2] |
Table 3: Phase I Clinical Trial Efficacy
| Cancer Type | Number of Patients (n) | Objective Response Rate (ORR) | Recommended Phase II Dose | Reference |
| Ovarian Cancer | 63 | 27% | 2.8 mg/kg every 3 weeks | [1][5] |
| NSCLC | 31 | 19% | 2.8 mg/kg every 3 weeks | [1][5] |
| TNBC | 29 | 21% | 2.8 mg/kg every 3 weeks | [1][5] |
Experimental Protocols
The following are summaries of the methodologies used in key experiments to characterize Cofetuzumab this compound. For full details, please refer to the cited publications.
Flow Cytometry for Binding Affinity (EC50) Determination
The binding affinity of Cofetuzumab this compound to cell-surface PTK7 was determined using flow cytometry.[2]
-
Principle: This assay measures the binding of the ADC to target cells that express the PTK7 antigen. Cells are incubated with varying concentrations of the ADC, and the amount of bound ADC is detected using a fluorescently labeled secondary antibody. The mean fluorescence intensity (MFI) is proportional to the amount of bound ADC, and the EC50 value is calculated from a saturation binding curve.
-
General Procedure (based on Damelin et al., 2017 and general ADC protocols):
-
Cell Preparation: PTK7-expressing cells were harvested and washed.
-
Incubation: Cells were incubated with serial dilutions of Cofetuzumab this compound or a non-binding control ADC.
-
Secondary Antibody Staining: After washing to remove unbound ADC, the cells were incubated with a fluorescently labeled secondary antibody that recognizes the human IgG1 portion of Cofetuzumab this compound.
-
Data Acquisition: The fluorescence of individual cells was measured using a flow cytometer.
-
Data Analysis: The MFI for each concentration was determined, and the data were fitted to a binding curve to calculate the EC50.
-
In Vitro Cytotoxicity Assays
The cytotoxic activity of Cofetuzumab this compound was assessed against a panel of cancer cell lines.[2]
-
Principle: These assays measure the ability of the ADC to kill cancer cells in culture. A common method is the MTT assay, which measures the metabolic activity of viable cells.
-
General Procedure (based on Damelin et al., 2017 and general cytotoxicity protocols):
-
Cell Seeding: Cancer cell lines with known PTK7 expression (e.g., H446, H661, OVCAR3) were seeded into 96-well plates and allowed to adhere.
-
Treatment: Cells were treated with a range of concentrations of Cofetuzumab this compound or a control ADC for a specified period (e.g., 6 days).
-
Viability Assessment: A reagent such as MTT was added to the wells. Viable cells with active mitochondria reduce the MTT to a colored formazan (B1609692) product.
-
Data Acquisition: The absorbance of the formazan product was measured using a plate reader.
-
Data Analysis: The percentage of cell viability relative to untreated controls was calculated, and the data were used to determine the EC50 or IC50 values.
-
In Vivo Patient-Derived Xenograft (PDX) Models
The anti-tumor efficacy of Cofetuzumab this compound was evaluated in vivo using patient-derived xenograft (PDX) models of NSCLC, ovarian cancer, and TNBC.[2]
-
Principle: PDX models involve implanting tumor tissue from a human patient into an immunodeficient mouse. These models are considered to better represent the heterogeneity and microenvironment of human tumors compared to cell line-derived xenografts.
-
General Procedure (based on Damelin et al., 2017 and general PDX protocols):
-
Model Establishment: Tumor fragments from patients with NSCLC, ovarian cancer, or TNBC were subcutaneously implanted into immunodeficient mice.
-
Treatment: Once the tumors reached a specified size, the mice were treated with Cofetuzumab this compound (e.g., 3 mg/kg, intraperitoneally, twice a week for four cycles), a control ADC, or a standard-of-care chemotherapy.
-
Tumor Growth Monitoring: Tumor volume was measured regularly throughout the study.
-
Data Analysis: The anti-tumor activity was assessed by comparing the tumor growth in the treated groups to the control groups. In some studies, the frequency of tumor-initiating cells was also determined by serial transplantation experiments.
-
Conclusion
Cofetuzumab this compound is a rationally designed ADC that targets PTK7, a protein overexpressed on several solid tumors and enriched on cancer stem cells. Its molecular characteristics, including a specific humanized antibody, a cleavable linker, and a potent auristatin payload, enable the targeted delivery of a cytotoxic agent to cancer cells. Preclinical studies have demonstrated its high binding affinity and potent in vitro and in vivo anti-tumor activity. Early-phase clinical trials have shown preliminary efficacy in heavily pretreated patients with ovarian cancer, NSCLC, and TNBC. This technical guide provides a foundational understanding of the molecular attributes of Cofetuzumab this compound for the scientific community.
References
- 1. [PDF] First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Supplementary Data from First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an AntibodyâDrug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 7. MTX-13, a Novel PTK7-Directed Antibody–Drug Conjugate with Widened Therapeutic Index Shows Sustained Tumor Regressions for a Broader Spectrum of PTK7-Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ES2856927T3 - Anti-PTK7 Drug-Antibody Conjugates - Google Patents [patents.google.com]
- 10. Patient-Derived Xenografts as an Innovative Surrogate Tumor Model for the Investigation of Health Disparities in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. flagshipbio.com [flagshipbio.com]
Inactive Tyrosine-Protein Kinase 7 (PTK7): A Comprehensive Technical Guide to a Promising Drug Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inactive tyrosine-protein kinase 7 (PTK7), also known as colon carcinoma kinase 4 (CCK4), is a member of the receptor protein tyrosine kinase (RTK) family.[1] Unlike typical RTKs, PTK7 possesses a catalytically inactive kinase domain, classifying it as a pseudokinase.[2] Despite this lack of enzymatic activity, PTK7 plays a crucial role in various cellular processes, including cell polarity, migration, and proliferation, primarily through its modulation of the Wnt signaling pathway.[1] Aberrantly overexpressed in a multitude of solid and hematological malignancies with limited expression in normal adult tissues, PTK7 has emerged as a compelling target for cancer therapy.[3] Its association with aggressive tumor behavior, metastatic potential, and poor prognosis further underscores its therapeutic relevance.[1] This technical guide provides an in-depth overview of PTK7 as a drug target, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows to aid researchers and drug development professionals in this promising field.
Introduction to PTK7
PTK7 is a transmembrane receptor characterized by an extracellular domain containing seven immunoglobulin-like loops, a transmembrane segment, and an intracellular pseudokinase domain.[4] Initially identified as being upregulated in colon carcinoma, its role extends to embryonic development, where it is involved in processes such as neural tube closure.[5][6] In the context of cancer, PTK7 is implicated in tumor growth, invasion, and resistance to therapy.[1] Its overexpression has been documented in numerous cancers, including but not limited to colon, breast, lung, ovarian, and gastric cancers, as well as leukemia and neuroblastoma.[1] The dysregulation of PTK7-mediated signaling, particularly its interplay with the Wnt pathways, is a key driver of its oncogenic functions.[5]
PTK7 as a Therapeutic Target
The differential expression of PTK7 between cancerous and normal tissues makes it an attractive target for selective cancer therapies.[3] Several therapeutic strategies are being explored to target PTK7, including antibody-drug conjugates (ADCs), chimeric antigen receptor (CAR) T-cell therapy, monoclonal antibodies (mAbs), and small molecule inhibitors.[1][7] These approaches aim to exploit the overexpression of PTK7 on the surface of cancer cells to deliver cytotoxic payloads, redirect immune cells, or block oncogenic signaling pathways. Preclinical studies and early-phase clinical trials have shown promising anti-tumor activity for several PTK7-targeted agents.[1]
Quantitative Data on PTK7-Targeted Therapeutics
The following tables summarize key quantitative data from preclinical and clinical studies of various PTK7-targeting therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
| Compound | Payload | DAR | Cancer Type | In Vitro Potency (IC50) | In Vivo Efficacy | Reference |
| Cofetuzumab pelidotin (PF-06647020) | Auristatin (Aur0101) | 4 | TNBC, NSCLC, Ovarian Cancer | Not Reported | Sustained tumor regressions in PDX models | [8] |
| PRO1107 | MMAE | 8 | Solid Tumors (NSCLC, Breast, Ovarian) | Not Reported | Phase 1/2 clinical trial initiated (NCT06171789) | [9][10] |
| MTX-13 | Not Specified | Not Specified | SCLC, SCC | Not Reported | Tumor regression for ~2 months in SCLC PDX and ~1 month in SCC PDX | [11] |
| LY-4175408 | Exatecan | Not Specified | Ovarian, Lung, Breast, Endometrial, H&N | EC50: 0.5-1.3 nM | Significant tumor growth inhibition at 0.5-4 mg/kg in xenografts | [12] |
DAR: Drug-to-Antibody Ratio; TNBC: Triple-Negative Breast Cancer; NSCLC: Non-Small Cell Lung Cancer; SCLC: Small Cell Lung Cancer; SCC: Squamous Cell Carcinoma; H&N: Head and Neck; PDX: Patient-Derived Xenograft.
Chimeric Antigen Receptor (CAR) T-Cell Therapy
| CAR Construct | Cancer Type | In Vitro Cytotoxicity | In Vivo Efficacy | Reference |
| PTK7-CAR2 | Lung Cancer | Potent cytotoxicity against PTK7+ tumor cells | Significantly prevented tumor growth and prolonged survival in xenograft models | [5][7] |
| Allogeneic anti-PTK7 CAR-T | Breast, Lung, Colon, Pancreatic, Ovarian Cancer | Efficacious in vitro | Efficacious in immunocompromised mouse xenograft models | [13] |
| PTK7-TREM1/DAP12 CAR-T | Ovarian Cancer | Potent cytotoxicity against PTK7+ cancer cells | Decreased tumor growth and prolonged overall survival | |
| PTK7 CAR T | Neuroblastoma | Specifically target and kill PTK7-expressing neuroblastoma cells | Regressed aggressive metastatic mouse models and prolonged survival | [6] |
Monoclonal Antibodies (mAbs)
| Antibody | Cancer Type | Binding Affinity (KD) | In Vitro Efficacy | In Vivo Efficacy | Reference |
| mAb-32 | Esophageal Squamous Cell Carcinoma | High Affinity | Reduced 3D cell proliferation, adhesion, wound healing, and migration | Reduced tumor growth (volume and weight) in xenograft models | [1][14] |
| mAb-43 | Esophageal Squamous Cell Carcinoma | High Affinity | Reduced 3D cell proliferation, adhesion, wound healing, and migration | Reduced tumor growth (volume and weight) in xenograft models | [1][14] |
| PTK7 mAbs (32-m, 43-m, 50-m, 52-m) | Triple-Negative Breast Cancer | Not Reported | Significantly reduced proliferation, wound healing, migration, and invasion | Significantly reduced tumor volume and weight in a xenograft model | [3] |
Small Molecule Inhibitors
| Compound Series | Target Interaction | Cancer Type | In Vitro Potency (IC50) | In Vitro Efficacy | Reference |
| 01065 and analogs | PTK7/β-catenin | Colorectal Cancer | 5 - 10 µM | Inhibited Wnt signaling and CRC cell proliferation | [15] |
| 03653 and analogs | PTK7/β-catenin | Colorectal Cancer | 15 - 40 µM | Inhibited Wnt signaling and CRC cell proliferation | [15] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving PTK7 is crucial for understanding its function and developing effective therapeutic strategies. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
PTK7 in Wnt Signaling Pathways
Caption: PTK7's dual role in Wnt signaling pathways.
Experimental Workflow: ADC Development and Preclinical Evaluation
Caption: Workflow for PTK7-targeted ADC preclinical development.
Experimental Workflow: CAR T-Cell Therapy Development
Caption: Development and evaluation workflow for PTK7-targeted CAR T-cells.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PTK7 as a drug target. These protocols are intended as a guide and may require optimization for specific cell lines and reagents.
Immunohistochemistry (IHC) for PTK7 Expression in FFPE Tissues
This protocol outlines the steps for detecting PTK7 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-PTK7 antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-PTK7 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with DAB substrate solution until desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with mounting medium and a coverslip.
-
-
Analysis:
In Vitro ADC Cytotoxicity Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effect of a PTK7-targeted ADC on cancer cells.
Materials:
-
PTK7-positive cancer cell line
-
Complete culture medium
-
PTK7-targeted ADC
-
Control ADC (non-targeting)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of the PTK7-targeted ADC and control ADC in complete culture medium.
-
Remove the medium from the wells and add the ADC dilutions. Include untreated control wells.
-
Incubate for 72-96 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
In Vitro CAR T-Cell Cytotoxicity Assay
This protocol outlines a method to assess the ability of PTK7-targeted CAR T-cells to kill PTK7-expressing cancer cells.
Materials:
-
PTK7-targeted CAR T-cells (effector cells)
-
Control T-cells (non-transduced or transduced with a non-targeting CAR)
-
PTK7-positive target cancer cells (e.g., luciferase-expressing)
-
96-well plates
-
Luciferase substrate (if using luciferase-expressing target cells)
-
Luminometer or flow cytometer
Procedure:
-
Target Cell Seeding:
-
Seed target cells into a 96-well plate and allow them to adhere overnight.
-
-
Co-culture:
-
Add effector cells (CAR T-cells and control T-cells) to the target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Incubate the co-culture for a defined period (e.g., 24, 48, 72 hours).
-
-
Cytotoxicity Measurement (Luciferase-based):
-
Add luciferase substrate to the wells.
-
Measure luminescence using a luminometer. A decrease in luminescence indicates target cell death.
-
-
Cytotoxicity Measurement (Flow Cytometry-based):
-
Harvest the cells and stain with a viability dye (e.g., 7-AAD or Propidium Iodide) and antibodies to distinguish target and effector cells.
-
Analyze by flow cytometry to determine the percentage of dead target cells.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each E:T ratio.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol describes a method to evaluate the effect of PTK7 inhibition on the collective migration of cancer cells.
Materials:
-
Adherent cancer cell line
-
6-well or 12-well plates
-
Sterile p200 pipette tip or a scratch-making tool
-
Culture medium with and without serum
-
PTK7 inhibitor (e.g., mAb or small molecule)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate to create a confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.
-
-
Washing and Treatment:
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the PTK7 inhibitor or vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time.
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a PTK7-targeted therapeutic in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
PTK7-positive human cancer cell line
-
Matrigel (optional)
-
PTK7-targeted therapeutic (e.g., ADC, mAb, or CAR T-cells)
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells, potentially mixed with Matrigel) into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Volume = (Length x Width^2)/2).
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PTK7-targeted therapeutic and vehicle control according to the desired dose and schedule (e.g., intravenous, intraperitoneal).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate tumor growth inhibition (TGI).
-
Excise tumors for weight measurement and further analysis (e.g., IHC).
-
Conclusion
Inactive tyrosine-protein kinase 7 represents a highly promising and validated target for the development of novel cancer therapeutics. Its overexpression in a wide range of malignancies and its critical role in oncogenic signaling pathways provide a strong rationale for its therapeutic targeting. The diverse array of strategies being employed, from ADCs and CAR T-cells to monoclonal antibodies and small molecules, highlights the multifaceted potential of inhibiting PTK7 function. The quantitative data from preclinical and early clinical studies are encouraging, demonstrating significant anti-tumor activity. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate PTK7 and develop the next generation of targeted cancer therapies. Continued research into the intricate biology of PTK7 and the optimization of therapeutic strategies will be crucial in translating the promise of this target into effective treatments for patients.
References
- 1. NanoBRET™ Protein:Protein Interaction System Protocol [promega.sg]
- 2. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snapcyte.com [snapcyte.com]
- 6. researchgate.net [researchgate.net]
- 7. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 8. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BiTE® Xenograft Protocol [protocols.io]
- 13. ptglab.com [ptglab.com]
- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cofetuzumab Pelidotin's Impact on Microtubule Disruption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cofetuzumab pelidotin (formerly PF-06647020) is an antibody-drug conjugate (ADC) that represents a targeted therapeutic strategy against cancers overexpressing the protein tyrosine kinase 7 (PTK7). This technical guide provides a comprehensive overview of the core mechanism of action of cofetuzumab this compound, with a specific focus on its profound impact on microtubule dynamics. It details the molecular interactions, cellular consequences, and the preclinical and clinical data supporting its therapeutic rationale. This document also includes detailed experimental methodologies and visual representations of the key pathways and processes involved.
Introduction to Cofetuzumab this compound
Cofetuzumab this compound is a humanized IgG1 monoclonal antibody, hu6M024, conjugated to a potent microtubule inhibitor, auristatin-0101 (Aur0101), via a cleavable valine-citrulline (vc) linker.[1][2][3] The antibody component targets PTK7, a receptor tyrosine kinase-like molecule involved in the Wnt signaling pathway, which is overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC).[1][4][5] The specificity of the antibody for PTK7 allows for the targeted delivery of the cytotoxic payload, Aur0101, to cancer cells, thereby minimizing off-target toxicity.[4] The drug-to-antibody ratio (DAR) for cofetuzumab this compound is approximately 4.[3][6]
Mechanism of Action: From Targeting to Microtubule Disruption
The antitumor activity of cofetuzumab this compound is a multi-step process that culminates in the disruption of the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis.
Binding, Internalization, and Payload Release
The mechanism begins with the binding of the anti-PTK7 antibody component of cofetuzumab this compound to the extracellular domain of the PTK7 receptor on the surface of tumor cells.[2] Following binding, the ADC-PTK7 complex is internalized into the cell through endocytosis.[1] Once inside the endosomal-lysosomal compartment, the valine-citrulline linker is cleaved by proteases, such as cathepsin B, releasing the active cytotoxic payload, Aur0101, into the cytoplasm.[1][2]
Aur0101-Mediated Microtubule Disruption
Aur0101 is a potent synthetic analog of the natural antimitotic agent dolastatin 10.[2] Like other auristatins, its primary mechanism of cytotoxicity is the inhibition of tubulin polymerization.[2][7] Auristatins bind to the vinca (B1221190) domain of tubulin, which is located at the interface of α- and β-tubulin heterodimers.[8][9] This binding prevents the assembly of tubulin dimers into microtubules, a critical component of the cytoskeleton.[2][10]
The consequences of this inhibition are twofold:
-
Prevention of Microtubule Formation: Aur0101 effectively halts the growth of new microtubules.
-
Destabilization of Existing Microtubules: It can also promote the disassembly of existing microtubules.[7]
This disruption of microtubule dynamics has profound effects on cellular processes, particularly mitosis. The mitotic spindle, which is composed of microtubules, is essential for the proper segregation of chromosomes during cell division. By preventing the formation and function of the mitotic spindle, Aur0101 induces a cell cycle arrest at the G2/M phase.[1][2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data on Biological Activity
The efficacy of cofetuzumab this compound has been evaluated in both preclinical and clinical settings. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of Cofetuzumab this compound
| Cell Line | Cancer Type | EC50 (ng/mL) |
| H446 | Small Cell Lung Cancer | 7.6 ± 5.0 |
| H661 | Non-Small Cell Lung Cancer | 27.5 ± 20.5 |
| OVCAR3 | Ovarian Cancer | 105 ± 17 |
Data sourced from preclinical studies.[6]
Table 2: Clinical Efficacy of Cofetuzumab this compound in a Phase 1 Study
| Cancer Type | Number of Patients (n) | Objective Response Rate (ORR) |
| Ovarian Cancer (platinum-resistant) | 63 | 27% |
| Non-Small Cell Lung Cancer (NSCLC) | 31 | 19% |
| Triple-Negative Breast Cancer (TNBC) | 29 | 21% |
Data from a first-in-human, dose-finding study with cofetuzumab this compound administered at 2.8 mg/kg every 3 weeks.[1][11]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the impact of cofetuzumab this compound on microtubule disruption.
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
Objective: To determine the cytotoxic effect of cofetuzumab this compound on PTK7-expressing cancer cells.
Methodology:
-
Cell Seeding: Plate PTK7-positive cancer cells (e.g., H446, OVCAR3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of cofetuzumab this compound and a non-targeting control ADC in complete cell culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add the viability reagent (e.g., 20 µL of CellTiter 96® AQueous One Solution Reagent) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration and determine the EC50 value using a non-linear regression model.
Immunofluorescence Microscopy for Microtubule Network Visualization
Objective: To visually assess the disruptive effect of cofetuzumab this compound on the cellular microtubule network.
Methodology:
-
Cell Culture: Grow PTK7-positive cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with cofetuzumab this compound at a concentration around its EC50 value for 24 hours. Include an untreated control.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Staining: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in 1% BSA in PBS for 1 hour at room temperature.
-
Secondary Antibody Staining: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the microtubule network and cell nuclei using a fluorescence microscope.
Flow Cytometry for Cell Cycle Analysis
Objective: To quantify the proportion of cells in different phases of the cell cycle following treatment with cofetuzumab this compound.
Methodology:
-
Cell Treatment: Seed PTK7-positive cells in a 6-well plate and treat them with cofetuzumab this compound at its EC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Cofetuzumab this compound exemplifies a promising ADC strategy by effectively targeting the PTK7 receptor and delivering a potent microtubule inhibitor, Aur0101, to cancer cells. Its mechanism of action, centered on the disruption of microtubule polymerization, leads to mitotic arrest and subsequent apoptosis in PTK7-expressing tumors. The preclinical and clinical data to date support its continued investigation as a therapeutic agent for various solid malignancies. It is important to note that the development of cofetuzumab this compound has been discontinued.[12][13] However, the insights gained from its development continue to inform the design of next-generation ADCs. The detailed protocols provided in this guide offer a framework for the continued study of microtubule-targeting ADCs and their impact on cancer cell biology.
References
- 1. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cofetuzumab this compound - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antibody-drug conjugate targeting protein tyrosine kinase 7, a receptor tyrosine kinase-like molecule involved in WNT and vascular endothelial growth factor signaling: effects on cancer stem cells, tumor microenvironment and whole-body homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Drugs that Destabilize Microtubules [jove.com]
- 8. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. adcreview.com [adcreview.com]
- 13. AbbVie Removes Two Early-Stage Cancer Assets from Pipeline - BioSpace [biospace.com]
The Critical Role of the Valine-Citrulline Linker in Pelidotin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelidotin, an antibody-drug conjugate (ADC) platform, represents a significant advancement in targeted cancer therapy. This technical guide delves into the core of its design, focusing on the indispensable role of the valine-citrulline (vc) linker. This cleavable dipeptide linker is a cornerstone of the this compound platform, ensuring the stable transport of the potent auristatin payload in systemic circulation and its selective release within the tumor microenvironment. We will explore the mechanism of action, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the critical pathways and workflows involved in the function of the valine-citrulline linker in this compound ADCs, such as cofetuzumab this compound and micvotabart this compound.
Introduction to this compound and the Valine-Citrulline Linker
The this compound platform utilizes a monoclonal antibody to target specific tumor-associated antigens, a highly potent cytotoxic agent (an auristatin derivative), and a linker system to connect the two. Cofetuzumab this compound, for instance, is an ADC composed of a humanized anti-Protein Tyrosine Kinase 7 (PTK7) monoclonal antibody, the auristatin payload Auristatin-0101 (a derivative of Monomethyl Auristatin E or MMAE), and a cleavable valine-citrulline linker.[][] This ADC has a drug-to-antibody ratio (DAR) of approximately 4.[][3] Another ADC utilizing this platform, micvotabart this compound, targets extradomain-B of fibronectin (EDB+FN), a component of the tumor extracellular matrix.[4]
The valine-citrulline linker is a dipeptide sequence designed for selective cleavage by lysosomal proteases, particularly cathepsin B, which is often overexpressed in the tumor microenvironment.[5][6] This targeted release mechanism is pivotal to the therapeutic window of this compound, aiming to maximize efficacy against cancer cells while minimizing systemic toxicity.[4][7] The linker is typically used in conjunction with a self-immolative spacer, p-aminobenzyloxycarbonyl (PABC), to facilitate the efficient release of the unmodified payload.[8][9]
Mechanism of Action: A Stepwise Process
The therapeutic action of a this compound ADC with a valine-citrulline linker is a sequential process that ensures the specific delivery and activation of the cytotoxic payload within the target cancer cell.[6]
-
Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell (e.g., PTK7 for cofetuzumab this compound).[][10]
-
Internalization: Following binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.[10]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in proteases.[5][6]
-
Enzymatic Cleavage: Within the lysosome, cathepsin B and other proteases recognize and cleave the amide bond between the citrulline and the PABC spacer of the linker.[8][9][11]
-
Payload Release: The cleavage of the linker triggers a spontaneous 1,6-elimination reaction of the PABC spacer, leading to the release of the active auristatin payload into the cytoplasm.[6]
-
Cytotoxic Effect: The released payload, a potent microtubule inhibitor, binds to tubulin and disrupts microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[8][10][]
Data Presentation: Quantitative Analysis of this compound and Linker Performance
The following tables summarize key quantitative data related to the this compound platform and the performance of the valine-citrulline linker from preclinical and clinical studies.
Table 1: Preclinical Efficacy of Cofetuzumab this compound
| Cell Line | Target Antigen | EC50 (ng/mL) | IC50 (nM) | Reference(s) |
| H446 | PTK7 | 7.6 | - | [] |
| H661 | PTK7 | 27.5 | - | [] |
| OVCAR3 | PTK7 | 105 | - | [] |
| A549 | PTK7 | - | 0-1100 | [] |
| MDA-MB-468 | PTK7 | - | 0-1100 | [] |
| KYSE-150 | PTK7 | - | 0-1100 | [] |
| SKOV-3 | PTK7 | - | 0-1100 | [] |
| PC9 | PTK7 | - | 0-1100 | [] |
| NCI-H1975 | PTK7 | - | 0-1100 | [] |
Table 2: Clinical Efficacy of Cofetuzumab this compound in a Phase 1b Study (Recurrent NSCLC)
| Patient Population | Dosing Regimen | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference(s) |
| Overall (PTK7-expressing) | 2.8 mg/kg every 3 weeks | 18% | 7.2 months | 5.5 months | 12.6 months | [13] |
| Non-squamous EGFR wild type | 2.8 mg/kg every 3 weeks | 21% | - | - | - | [13] |
| Non-squamous EGFR mutant | 2.8 mg/kg every 3 weeks | 15% | 9.0 months | 6.8 months | 12.6 months | [13] |
| Squamous NSCLC | 2.8 mg/kg every 3 weeks | 13% | - | - | - | [13] |
Table 3: Preliminary Clinical Efficacy of Micvotabart this compound in a Phase 1 Study (R/M HNSCC)
| Treatment Arm | Dosing Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference(s) |
| Monotherapy (2L+) | 5.4 mg/kg | 46% | 92% | [4][14] |
| Combination with Pembrolizumab (1L/2L+) | 3.6 mg/kg and 4.4 mg/kg | 71% | 100% | [4][14] |
Table 4: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Reference(s) |
| Val-Cit | 1x | |
| Val-Ala | ~0.5x | |
| Phe-Lys | ~30x | |
| Note: Relative cleavage rates are approximate and can vary based on experimental conditions and the conjugated payload. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of ADCs and their components. Below are generalized protocols for key experiments relevant to the valine-citrulline linker in this compound.
In Vitro Cathepsin B Cleavage Assay
This assay is fundamental to confirming the intended mechanism of payload release.
Objective: To determine the rate and extent of payload release from a this compound ADC upon incubation with cathepsin B.
Materials:
-
This compound ADC
-
Recombinant human cathepsin B
-
Assay Buffer (e.g., 25 mM MES-Na, 1 mM DTT, pH 5.0)
-
Quenching Solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS system
Protocol:
-
Enzyme Activation: Pre-incubate recombinant human cathepsin B in the assay buffer at 37°C to ensure its activity.
-
Reaction Initiation: Add the this compound ADC to the activated cathepsin B solution to a final concentration relevant for the assay (e.g., 1 µM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 0.5, 1, 3, 24, and 48 hours).
-
Reaction Quenching: Immediately stop the enzymatic reaction in each aliquot by adding cold quenching solution. This precipitates the protein components.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant containing the released payload.
-
LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the concentration of the released auristatin payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.
Controls:
-
No-Enzyme Control: Incubate the ADC in the assay buffer without cathepsin B to assess the inherent stability of the linker under the assay conditions.
-
Inhibitor Control: Pre-incubate activated cathepsin B with a known inhibitor (e.g., CA-074) before adding the ADC to confirm that the observed cleavage is enzyme-specific.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in a biologically relevant matrix, which is critical for predicting its in vivo behavior.
Objective: To determine the rate of premature payload deconjugation from a this compound ADC in plasma.
Materials:
-
This compound ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Analytical methods for ADC and payload quantification (e.g., ELISA, LC-MS)
Protocol:
-
ADC Incubation: Incubate the this compound ADC at a specific concentration (e.g., 100 µg/mL) in the plasma of the desired species at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Storage: Immediately freeze the collected aliquots at -80°C until analysis to prevent further degradation.
-
Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
ELISA: A sandwich ELISA can be used to measure the concentration of the intact ADC. This typically involves a capture antibody against the this compound antibody and a detection antibody against the auristatin payload.
-
LC-MS: LC-MS can be used to measure the average drug-to-antibody ratio (DAR) over time and to quantify the concentration of the free payload in the plasma.
-
-
Data Analysis: Plot the concentration of the intact ADC or the average DAR over time to determine the stability profile and half-life of the ADC in plasma.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be employed for its determination.
Objective: To determine the average DAR and the distribution of drug-loaded species for a this compound ADC.
Method 1: UV/Vis Spectroscopy
Principle: This method relies on the Beer-Lambert law and the distinct absorbance maxima of the antibody (typically at 280 nm) and the payload at another wavelength.
Protocol:
-
Sample Preparation: Prepare a solution of the this compound ADC in a suitable buffer at a known concentration. Also, prepare solutions of the unconjugated antibody and the free payload to determine their respective extinction coefficients.
-
Data Acquisition: Measure the absorbance of the ADC solution at two wavelengths: one where the antibody has maximum absorbance (e.g., 280 nm) and another where the payload has maximum absorbance.
-
Calculation: Use the absorbance values and the extinction coefficients of the antibody and the payload in a set of equations to solve for their respective concentrations, from which the average DAR can be calculated.
Method 2: Hydrophobic Interaction Chromatography (HIC-HPLC)
Principle: HIC separates ADC species based on differences in hydrophobicity. The conjugation of the hydrophobic payload to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated payloads.
Protocol:
-
Instrumentation: Use an HPLC system with a HIC column and a UV detector.
-
Mobile Phase: Use a mobile phase gradient that decreases in salt concentration to elute the ADC species in order of increasing hydrophobicity (and thus increasing DAR).
-
Data Analysis: Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). Calculate the area of each peak. The average DAR is calculated as the weighted average of the DAR of each species, based on their relative peak areas.
Method 3: Mass Spectrometry (MS)
Principle: LC-MS provides a precise measurement of the mass of each ADC species, allowing for the direct determination of the number of conjugated payloads.
Protocol:
-
Sample Preparation: The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation may be performed to simplify the mass spectra.
-
Instrumentation: Use an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different ADC species. The DAR for each species can be calculated from the mass difference between the conjugated and unconjugated antibody or chains. The average DAR is then calculated as a weighted average.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the valine-citrulline linker's role in this compound.
Caption: Mechanism of action of a this compound ADC.
Caption: Signaling pathway of the auristatin payload.
References
- 3. benchchem.com [benchchem.com]
- 4. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nbinno.com [nbinno.com]
- 6. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 9. pyxisoncology.com [pyxisoncology.com]
- 10. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 13. A phase 1b study of cofetuzumab this compound monotherapy in patients with PTK7-expressing recurrent non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Cofetuzumab Pelidotin in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cofetuzumab pelidotin (formerly PF-06647020) is an antibody-drug conjugate (ADC) that targets the Protein Tyrosine Kinase 7 (PTK7).[1][2] PTK7 is a transmembrane protein that is overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC), and its expression is often associated with a poor prognosis.[1][3] Cofetuzumab this compound comprises a humanized anti-PTK7 monoclonal antibody linked to the microtubule inhibitor auristatin-0101 via a cleavable linker.[2][4] This ADC is designed to selectively deliver the cytotoxic payload to PTK7-expressing tumor cells, leading to cell cycle arrest and apoptosis.[4]
Preclinical studies utilizing in vivo xenograft models have been instrumental in demonstrating the anti-tumor activity of cofetuzumab this compound and have provided the foundational data for its clinical development.[1] These models, particularly patient-derived xenografts (PDX), have shown that cofetuzumab this compound can induce sustained tumor regression.[1]
These application notes provide a detailed overview of the methodologies and data from key preclinical in vivo xenograft studies of cofetuzumab this compound.
Mechanism of Action and Signaling Pathway
Cofetuzumab this compound exerts its anti-tumor effect through a targeted mechanism. Upon intravenous administration, the monoclonal antibody component of the ADC binds to PTK7 on the surface of tumor cells. This binding event triggers the internalization of the ADC-PTK7 complex. Once inside the cell, the cleavable linker is processed, releasing the auristatin-0101 payload. Auristatin-0101 then disrupts the microtubule dynamics within the cell, leading to G2/M phase cell cycle arrest and subsequent apoptosis. PTK7 itself is involved in the Wnt signaling pathway, which is implicated in cancer development and progression.[3][5]
Caption: Mechanism of action of Cofetuzumab this compound.
Experimental Protocols for In Vivo Xenograft Models
The following protocols are based on methodologies reported in preclinical studies of cofetuzumab this compound.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
PDX models are established by implanting fresh tumor tissue from a patient into an immunodeficient mouse, which better recapitulates the heterogeneity of the original tumor compared to cell-line derived models.
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID) are typically used to prevent graft rejection.
-
Tumor Implantation:
-
Obtain fresh, sterile tumor tissue from consenting patients.
-
In a sterile environment, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the recipient mouse.
-
Implant a single tumor fragment subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Once tumors reach a volume of approximately 1000-1500 mm³, passage the tumor to a new cohort of mice for expansion.
-
-
Passaging:
-
Euthanize the tumor-bearing mouse.
-
Aseptically resect the tumor.
-
Remove any necrotic tissue and mince the viable tumor tissue for implantation into new recipient mice.
-
Cell-Line Derived Xenograft (CDX) Model Establishment
CDX models are created by injecting cultured cancer cells into immunodeficient mice.
-
Cell Lines: Select human cancer cell lines with known PTK7 expression levels (e.g., H661, H446, OVCAR3).
-
Cell Preparation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells during the exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
-
Implantation:
-
Anesthetize the recipient mouse.
-
Inject the cell suspension (typically 5-10 million cells in 100-200 µL) subcutaneously into the flank of the mouse.
-
In Vivo Efficacy Studies
-
Study Initiation:
-
Once the tumors in the xenograft models reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer cofetuzumab this compound intravenously at the desired dose and schedule. A reported effective dose in a TNBC PDX model (BR22) was a single dose of 3 mg/kg.
-
The control group should receive a vehicle control or a non-binding ADC control.
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a specified maximum size, or after a predetermined period.
-
Efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) can be calculated.
-
Caption: Workflow for a typical in vivo xenograft efficacy study.
Quantitative Data from Preclinical Xenograft Studies
The following tables summarize the reported anti-tumor activity of cofetuzumab this compound in various xenograft models.
| Patient-Derived Xenograft (PDX) Model | Tumor Type | Treatment | Observed Outcome | Reference |
| OV55 | Ovarian Cancer | Cofetuzumab this compound | Sustained tumor regression for ~200 days | [2] |
| BR22 | Triple-Negative Breast Cancer (TNBC) | Cofetuzumab this compound (3 mg/kg, single dose) | Sustained tumor regression for ~200 days | [2] |
| LU176 | Non-Small Cell Lung Cancer (NSCLC) | Cofetuzumab this compound | Sustained tumor regression for ~100 days | [2] |
| BR13 | Triple-Negative Breast Cancer (TNBC) | Cofetuzumab this compound | 5.5-fold decrease in tumor-initiating cell frequency compared to control ADC | [2] |
| Cell-Line Derived Xenograft (CDX) Model | Cell Line | In Vitro EC50 (ng/mL) | Notes |
| H661 | Lung Cancer | 27.5 ± 20.5 | PTK7 endogenous expression |
| H446 | Lung Cancer | 7.6 ± 5.0 | PTK7 endogenous expression |
| OVCAR3 | Ovarian Cancer | 105 ± 17 | PTK7 endogenous expression |
Note: Detailed in vivo quantitative data such as tumor growth inhibition percentages and statistical significance from these specific CDX models were not available in the reviewed literature. The in vitro data indicates sensitivity to cofetuzumab this compound.
Conclusion
The preclinical evaluation of cofetuzumab this compound in in vivo xenograft models, particularly PDX models, has demonstrated significant and sustained anti-tumor activity in various PTK7-expressing solid tumors. These studies have been crucial in establishing the proof-of-concept for this ADC and have guided its clinical development. The provided protocols and data serve as a valuable resource for researchers and scientists working on the preclinical assessment of targeted cancer therapies. Further investigations could explore combination therapies and mechanisms of resistance in these models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antibody-drug conjugate targeting protein tyrosine kinase 7, a receptor tyrosine kinase-like molecule involved in WNT and vascular endothelial growth factor signaling: effects on cancer stem cells, tumor microenvironment and whole-body homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY-4175408, a novel PTK7-targeting ADC with improved potency and bystander activity | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Original Research Article (Pfizer): First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7 (PTK7), in Advanced Solid Tumors - Flagship Biosciences [flagshipbio.com]
Application Notes and Protocols for Pelidotin-Containing Antibody-Drug Conjugates in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Pelidotin, also known as auristatin-0101 (Aur0101), is a potent microtubule inhibitor used as a cytotoxic payload in several antibody-drug conjugates (ADCs) for cancer therapy. This document provides detailed application notes and protocols for the administration of this compound-containing ADCs in preclinical mouse studies, with a focus on cofetuzumab this compound and a mouse analog of micvotabart this compound. These protocols are intended to guide researchers in designing and executing in vivo efficacy studies.
This compound exerts its anti-cancer effect after being delivered to the tumor site by a monoclonal antibody that targets a specific tumor-associated antigen or a component of the tumor microenvironment. Upon binding and internalization (in the case of cell-surface targets) or accumulation in the tumor microenvironment, the linker is cleaved, releasing this compound to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Data Presentation
Table 1: Summary of Preclinical Administration Protocols for this compound-Containing ADCs in Mice
| ADC Name | Target | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Cofetuzumab this compound | Protein Tyrosine Kinase 7 (PTK7) | 6- to 10-week-old NOD scid mice with NSCLC, OVCA, and TNBC cells | 3 mg/kg | Intraperitoneal (IP) injection | Twice a week for four cycles | [1] |
| Micvotabart this compound (mouse analog) | Extradomain-B Fibronectin (EDB+FN) | Syngeneic tumor models (e.g., EMT6) | 6 mg/kg | Not specified, likely intravenous (IV) or intraperitoneal (IP) | Monotherapy, dose-dependent tumor outgrowth inhibition | [2] |
Signaling and Mechanism of Action
The two primary examples of this compound-containing ADCs, cofetuzumab this compound and micvotabart this compound, utilize different targeting strategies to deliver their cytotoxic payload.
Cofetuzumab this compound Signaling Pathway
Cofetuzumab this compound targets Protein Tyrosine Kinase 7 (PTK7), a receptor that is overexpressed on the surface of various tumor cells.[3][4] Upon binding to PTK7, the ADC is internalized by the tumor cell. Inside the cell, the linker connecting the antibody to this compound is cleaved, releasing the potent microtubule inhibitor. This compound then binds to tubulin, disrupting the formation of the mitotic spindle, which leads to G2/M phase cell cycle arrest and ultimately apoptosis (programmed cell death) of the cancer cell.[5]
Caption: Cofetuzumab this compound Mechanism of Action.
Micvotabart this compound Mechanism of Action
Micvotabart this compound employs a novel strategy by targeting a non-cellular component of the tumor microenvironment, extradomain-B fibronectin (EDB+FN).[3] EDB+FN is highly expressed in the extracellular matrix of many solid tumors.[3] The ADC accumulates in the tumor microenvironment by binding to EDB+FN. Extracellular proteases then cleave the linker, releasing this compound. The released this compound can then diffuse and kill surrounding tumor cells, a phenomenon known as the "bystander effect".[6] This mechanism also has the potential to induce immunogenic cell death, further stimulating an anti-tumor immune response.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyxis Oncology Highlights Promising Preclinical Data for Micvotabart this compound (MICVO) in Cancer Therapy at AACR 2025 | Nasdaq [nasdaq.com]
- 3. Pyxis Oncology Presents Promising Preclinical Results [globenewswire.com]
- 4. flagshipbio.com [flagshipbio.com]
- 5. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pyxisoncology.com [pyxisoncology.com]
Application Notes and Protocols: Immunohistochemical Analysis of PTK7 Expression in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Kinase 7 (PTK7), also known as Colon Carcinoma Kinase 4 (CCK-4), is a member of the receptor protein tyrosine kinase (RTK) family.[1] Unlike typical RTKs, PTK7 has a catalytically inactive kinase domain, suggesting it functions as a pseudokinase.[1][2] PTK7 plays a significant role in various cellular processes, including cell polarity, migration, and proliferation, primarily through modulation of the Wnt signaling pathway.[1][2][3] Dysregulation of PTK7 expression has been implicated in the progression of numerous cancers, including colon, lung, breast, ovarian, and neuroblastoma, often correlating with poor prognosis.[2][3][4] Consequently, PTK7 has emerged as a promising therapeutic target and a valuable biomarker in oncology.[2][3] Immunohistochemistry (IHC) is a critical technique for assessing PTK7 protein expression in tumor tissues, providing insights into its potential role in diagnosis, prognosis, and as a predictive biomarker for targeted therapies.[5][6]
Quantitative Analysis of PTK7 Expression in Human Tumors by IHC
The following tables summarize the quantitative data on PTK7 expression in various tumor types as determined by immunohistochemistry in several studies. The H-score, a semi-quantitative method, is often used to assess both the intensity and the percentage of stained tumor cells.[7]
Table 1: PTK7 Expression in Non-Small Cell Lung Carcinoma (NSCLC), Ovarian Cancer (OvCa), and Breast Cancer (BrCa)
| Tumor Type | Number of Samples | Minimum H-score | Maximum H-score | Mean H-score | Median H-score | Reference |
| NSCLC | 30 | 34 | 230 | 117.4 | 117 | [6] |
| OvCa | 24 | 24 | 240 | 151 | 151 | [6] |
Table 2: PTK7 Expression in Triple-Negative Breast Cancer (TNBC)
| Study Cohort | Total Patients | PTK7-Positive Tumors (%) | Association with Survival | Reference |
| TNBC Patients | 133 | 28.6% | No significant difference in DFS or OS in the total population. In patients treated with chemotherapy, those with PTK7-negative tumors showed a trend towards better DFS. | [4] |
Table 3: PTK7 Expression in Oral Squamous Cell Carcinoma (OSCC)
| Expression Level | Number of Patients (%) | 5-Year Overall Survival Rate | Reference |
| High (IHC Score 2 or 3) | 45 (56.3%) | 59.3% | [8] |
| Low (IHC Score 0 or 1) | 35 (43.7%) | 87.3% | [8] |
Experimental Protocols for PTK7 Immunohistochemistry
This section provides a detailed protocol for the immunohistochemical staining of PTK7 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
1. Materials and Reagents
-
Primary Antibodies: A variety of anti-PTK7 antibodies are commercially available. The choice of antibody should be validated for IHC. Examples include:
-
Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm).
-
Deparaffinization and Rehydration Reagents: Xylene, Ethanol (B145695) (100%, 95%, 70%), and distilled water.
-
Antigen Retrieval Solution: Sodium Citrate (B86180) Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0).
-
Blocking Solution: 3% Hydrogen Peroxide, Normal Goat Serum, or Bovine Serum Albumin (BSA).
-
Detection System: Polymer-based detection system (e.g., Novolink Polymer Detection System) or Avidin-Biotin Complex (ABC) kit.
-
Chromogen: 3,3'-Diaminobenzidine (DAB).
-
Counterstain: Hematoxylin (B73222).
-
Mounting Medium: Aqueous or permanent mounting medium.
2. Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol solutions: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is commonly used.
-
Immerse slides in pre-heated sodium citrate buffer (pH 6.0).
-
Heat in a microwave oven at high power for 10 minutes, followed by low power for 10 minutes.[7]
-
Alternatively, use a pressure cooker or water bath.
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse with distilled water and then with phosphate-buffered saline (PBS).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with a protein block (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PTK7 antibody to its optimal concentration in antibody diluent (e.g., 1:100 to 1:1000, as recommended by the manufacturer or determined by in-house optimization).[7][9]
-
Incubate the sections with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS.
-
Incubate with a biotinylated secondary antibody followed by streptavidin-horseradish peroxidase (HRP), or with an HRP-polymer conjugate, according to the detection system manufacturer's instructions.
-
Rinse with PBS.
-
-
Chromogen Application:
-
Incubate sections with DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with running tap water.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute or 0.1% sodium bicarbonate).
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
3. Staining Interpretation and Scoring
-
Localization: PTK7 staining is predominantly observed in the cytoplasm and on the cell membrane of tumor cells.[8][12]
-
Scoring: A semi-quantitative H-score is a commonly used method.[7]
-
The staining intensity is scored on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong).[7]
-
The percentage of positively stained tumor cells at each intensity level is estimated.
-
The H-score is calculated using the formula: H-score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)] . The final score ranges from 0 to 300.
-
Alternatively, a simpler scoring system can be used where tumors are categorized as having low or high expression based on the percentage and intensity of staining.[8]
-
Signaling Pathways and Experimental Workflow
PTK7 Signaling in Cancer
PTK7 is a crucial modulator of several signaling pathways, most notably the Wnt signaling cascade. It can influence both the canonical (β-catenin-dependent) and non-canonical (planar cell polarity and Ca2+) Wnt pathways.[1][13] PTK7 can also interact with other receptor tyrosine kinases, such as VEGFR, and is involved in pathways regulating cell adhesion and migration.[13]
Caption: PTK7 signaling pathways in cancer.
Immunohistochemistry Experimental Workflow
The following diagram illustrates the key steps in the immunohistochemistry protocol for detecting PTK7 expression in tumor tissues.
References
- 1. What are PTK7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Therapeutic targeting of the protein tyrosine kinase-7 in cancer: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of the protein tyrosine kinase-7 in cancer: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTK7 Expression in Triple-negative Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 5. PTK7 protein expression [bio-protocol.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protein Tyrosine Kinase 7 (PTK7) in Breast Cancer: A Retrospective Analysis of Tumour Expression and Association with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High expression of protein tyrosine kinase 7 in oral squamous cell carcinoma: Clinicopathological correlation and prognosis relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Anti-PTK7 Human Protein Atlas Antibody [atlasantibodies.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. researchgate.net [researchgate.net]
- 13. PTK7: an underestimated contributor to human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays for Cofetuzumab Pelidotin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cofetuzumab pelidotin is an antibody-drug conjugate (ADC) designed for targeted cancer therapy. It comprises a humanized monoclonal antibody targeting Protein Tyrosine Kinase 7 (PTK7), a protein overexpressed in various solid tumors, linked to the potent microtubule inhibitor, auristatin-0101 (a derivative of this compound).[1][2][3] The specificity of the antibody directs the cytotoxic payload to PTK7-expressing tumor cells, minimizing off-target toxicity.[3] Upon binding to PTK7, Cofetuzumab this compound is internalized, and the auristatin payload is released, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]
These application notes provide detailed protocols for essential cell-based assays to evaluate the in vitro cytotoxicity of Cofetuzumab this compound. The included assays are the MTS assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Annexin V assay for apoptosis detection.
Mechanism of Action of Cofetuzumab this compound
The cytotoxic effect of Cofetuzumab this compound is a multi-step process initiated by the specific binding of the antibody component to the PTK7 receptor on the surface of cancer cells. This is followed by internalization of the ADC-receptor complex. Inside the cell, the linker connecting the antibody and the payload is cleaved, releasing the auristatin-0101 payload. Auristatin-0101 then disrupts the microtubule dynamics within the cell, leading to a halt in the cell cycle at the G2/M phase and ultimately triggering programmed cell death, or apoptosis.[4]
Data Presentation: In Vitro Cytotoxicity of Cofetuzumab this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Cofetuzumab this compound in various PTK7-expressing cancer cell lines as reported in preclinical studies. These values are crucial for comparing the potency of the ADC across different cancer types.
| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (nM) |
| H446 | Small Cell Lung Cancer | 7.6 | - |
| H661 | Lung Carcinoma | 27.5 | - |
| OVCAR3 | Ovarian Adenocarcinoma | 105 | - |
| A549 | Lung Carcinoma | - | 0-1100 |
| MDA-MB-468 | Breast Adenocarcinoma | - | 0-1100 |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | - | 0-1100 |
| SKOV-3 | Ovarian Adenocarcinoma | - | 0-1100 |
| PC9 | Lung Adenocarcinoma | - | 0-1100 |
| NCI-H1975 | Lung Adenocarcinoma | - | 0-1100 |
| Note: Data compiled from multiple sources.[5] Experimental conditions may vary. |
Experimental Protocols
The following are detailed protocols for conducting cell-based cytotoxicity assays for Cofetuzumab this compound.
MTS Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
PTK7-expressing cancer cell lines (e.g., OVCAR3, H446)
-
Complete cell culture medium
-
Cofetuzumab this compound
-
MTS reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Cofetuzumab this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared Cofetuzumab this compound dilutions. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.[6]
-
Incubate the plate for 1-4 hours at 37°C.[6]
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity and loss of membrane integrity.
Materials:
-
PTK7-expressing cancer cell lines
-
Complete cell culture medium
-
Cofetuzumab this compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTS Cell Viability Assay protocol.
-
Prepare controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a no-cell background control.
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[7]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]
-
Add 50 µL of the LDH reaction mixture to each well.[7]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Add 50 µL of stop solution to each well.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
PTK7-expressing cancer cell lines
-
Complete cell culture medium
-
Cofetuzumab this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with Cofetuzumab this compound for the desired time period.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adcreview.com [adcreview.com]
- 3. Cofetuzumab this compound - Wikipedia [en.wikipedia.org]
- 4. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PTK7: an underestimated contributor to human cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of PTK7 Binding by Pelidotin
Introduction
Protein Tyrosine Kinase 7 (PTK7), a member of the receptor protein tyrosine kinase family, is characterized by a catalytically inactive intracellular kinase domain.[1][2] It plays a crucial role in cell adhesion, migration, and proliferation through its involvement in the Wnt signaling pathway.[1][3][4] PTK7 is overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC), making it a compelling target for cancer therapy.[2][5] Overexpression of PTK7 has been linked to a poor prognosis and tumor metastasis in several cancer types.[5][6]
Pelidotin (also known as cofetuzumab this compound or PF-06647020) is an antibody-drug conjugate (ADC) designed to target and eliminate PTK7-expressing cancer cells.[5] It is composed of a humanized anti-PTK7 monoclonal antibody (hu6M024, IgG1) conjugated to the microtubule inhibitor auristatin-0101 (Aur0101) via a cleavable linker.[5][7] Upon binding to PTK7 on the cell surface, this compound is internalized, leading to the release of the cytotoxic payload and subsequent cell death.[5][6]
Flow cytometry is a powerful and widely used technique to quantify the binding of antibodies and ADCs to their cell surface targets. This application note provides a detailed protocol for the analysis of this compound binding to PTK7-expressing cells using flow cytometry.
Principle of the Assay
This protocol describes a cell-based flow cytometry assay to determine the binding affinity of this compound to cells expressing human PTK7. The assay can be performed in a direct binding format, where a fluorescently labeled this compound is used, or an indirect format, where an unlabeled this compound is detected by a fluorescently labeled secondary antibody. The mean fluorescence intensity (MFI) of the stained cells is proportional to the amount of this compound bound to the cell surface. By titrating the concentration of this compound, a saturation binding curve can be generated to calculate the equilibrium dissociation constant (Kd) or the half-maximal effective concentration (EC50).
Data Presentation
The following table summarizes quantitative data for the binding of anti-PTK7 antibodies and ADCs, including this compound, to PTK7-expressing cells as determined by flow cytometry.
| Compound | Cell Line | Parameter | Value | Reference |
| Cofetuzumab this compound | PTK7-expressing cells | EC50 | 1153 pM | [7] |
| chOI-1 (chimeric anti-PTK7 antibody) | SKOV-3-luc | Apparent Kd (KD^APP) | 15.9 ± 2.8 nM | [8] |
| FITC-labeled SC (aptamer) | HCT116 | - | Qualitative binding | [9] |
| FITC-labeled SC (aptamer) | SW480 | - | Qualitative binding | [9] |
Experimental Protocols
Materials
-
Cells: PTK7-positive cell line (e.g., OVCAR3, SKOV-3-luc, HCT116, or a transfected cell line overexpressing PTK7) and a PTK7-negative control cell line.
-
Primary Antibody: this compound (cofetuzumab this compound)
-
Secondary Antibody (for indirect staining): Fluorescently labeled anti-human IgG antibody (e.g., FITC- or Alexa Fluor® 488-conjugated)
-
Buffer: FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Viability Dye: Propidium iodide (PI) or DAPI to exclude dead cells.
-
Equipment: Flow cytometer, centrifuge, micropipettes, and appropriate tubes or plates.
Protocol for Indirect Flow Cytometry Analysis of this compound Binding
-
Cell Preparation:
-
Culture PTK7-positive and PTK7-negative cells to a sufficient density.
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface epitopes.
-
Wash the cells once with cold FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in cold FACS buffer and determine the cell concentration. Adjust the concentration to 1 x 10^6 cells/mL.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of this compound in FACS buffer. The concentration range should span the expected Kd or EC50. A typical starting range would be from 1 pM to 100 nM.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well V-bottom plate or microcentrifuge tubes.
-
Add 50 µL of the diluted this compound to the respective wells. Include a "no primary antibody" control.
-
Incubate on ice for 1 hour with gentle agitation.
-
-
Washing:
-
Wash the cells three times with 200 µL of cold FACS buffer. After each wash, centrifuge the plate at 300 x g for 3 minutes at 4°C and carefully decant the supernatant.
-
-
Secondary Antibody Incubation:
-
Prepare the fluorescently labeled secondary antibody at the manufacturer's recommended dilution in FACS buffer.
-
Resuspend the cell pellets in 100 µL of the diluted secondary antibody.
-
Incubate on ice in the dark for 30 minutes.
-
-
Final Wash and Staining:
-
Wash the cells twice with cold FACS buffer as described in step 3.
-
Resuspend the cells in 200 µL of FACS buffer containing a viability dye (e.g., PI or DAPI).
-
-
Data Acquisition:
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for the live, single-cell population.
-
Gate on the live cell population based on forward and side scatter and the viability dye exclusion.
-
Record the mean fluorescence intensity (MFI) for the fluorophore used on the secondary antibody.
-
-
Data Analysis:
-
Subtract the MFI of the "no primary antibody" control from all other samples to correct for background fluorescence.
-
Plot the MFI as a function of the this compound concentration.
-
Use a non-linear regression analysis (e.g., one-site specific binding) to fit the data and determine the Kd or EC50.
-
Visualizations
PTK7 Signaling and this compound's Mechanism of Action
Caption: PTK7 modulation of Wnt signaling and this compound's mechanism of action.
Experimental Workflow for Flow Cytometry Analysis
Caption: Step-by-step workflow for analyzing this compound-PTK7 binding via flow cytometry.
References
- 1. PTK7 - Wikipedia [en.wikipedia.org]
- 2. Therapeutic targeting of the protein tyrosine kinase-7 in cancer: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PTK7 Faces the Wnt in Development and Disease [frontiersin.org]
- 4. What are PTK7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical Evaluation of PTK7-Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeting ROR1 in Triple-Negative Breast Cancer Cell Lines with Cirmtuzumab
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets renders TNBC difficult to treat with targeted therapies, leaving chemotherapy as the primary treatment modality. Consequently, there is a critical need for novel therapeutic strategies that target specific molecular vulnerabilities in TNBC.
One promising target is the Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1), an onco-embryonic protein highly expressed in various cancers, including TNBC, but largely absent in normal adult tissues. ROR1 is implicated in multiple signaling pathways that drive tumor progression, metastasis, and therapy resistance.
Cirmtuzumab (formerly UC-961) is a humanized monoclonal antibody that specifically targets the extracellular domain of ROR1. By binding to ROR1, Cirmtuzumab blocks Wnt5a-induced signaling, thereby inhibiting downstream pathways crucial for cancer cell proliferation, survival, and migration. These application notes provide an overview of the ROR1 signaling pathway, protocols for evaluating the effects of ROR1 inhibition in TNBC cell lines, and representative data on the anti-tumor activity of ROR1 targeting.
ROR1 Signaling Pathway in TNBC
ROR1, upon binding its ligand Wnt5a, activates several downstream signaling cascades that contribute to the malignant phenotype of TNBC cells. These include the activation of Rho-GTPases (RhoA, Rac1, cdc42), the PI3K/AKT/mTOR pathway, and the Hippo-YAP/TAZ pathway. These pathways collectively promote cell proliferation, survival, epithelial-to-mesenchymal transition (EMT), and the maintenance of cancer stem cell-like properties. Cirmtuzumab's mechanism of action is centered on inhibiting these ROR1-mediated signaling events.
Quantitative Data on ROR1 Inhibition in TNBC Cell Lines
Table 1: IC50 Values of a ROR1 Inhibitor in TNBC Cell Lines [1]
| Cell Line | Subtype | ROR1 Expression | IC50 (µM) after 72h |
| MDA-MB-231 | Mesenchymal-like | High | ~2 |
| HCC1937 | Basal-like 1 | Moderate | ~10 |
| HCC1395 | Basal-like 1 | Moderate | ~10 |
| MCF-10A | Non-malignant | Low | >27 |
Table 2: Apoptosis Induction by a ROR1 Inhibitor in TNBC Cells [1]
| Cell Line | Treatment (72h) | Total Apoptotic Cells (%) |
| MDA-MB-231 | 3 µM Compound 4 | 47.6 |
| MCF-10A | 3 µM Compound 4 | 7.3 |
Experimental Workflow for Evaluating Cirmtuzumab Efficacy
A systematic approach is essential for characterizing the in vitro effects of Cirmtuzumab on TNBC cell lines. The following workflow outlines the key experimental stages.
References
Application Notes and Protocols for Pelidotin Studies in Platinum-Resistant Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer is the most lethal gynecologic malignancy, with a high rate of recurrence and acquired resistance to platinum-based chemotherapy, the standard first-line treatment. This resistance poses a significant clinical challenge. Pelidotin (also known as cofetuzumab this compound or PF-06647020) is an antibody-drug conjugate (ADC) that offers a targeted therapeutic approach. It comprises a humanized monoclonal antibody against Protein Tyrosine Kinase 7 (PTK7), a protein expressed in various solid tumors including ovarian cancer, linked to the potent microtubule-disrupting agent, auristatin E (MMAE). This document provides detailed application notes and protocols for utilizing platinum-resistant ovarian cancer models in preclinical studies of this compound.
Mechanism of Action of this compound
This compound's mechanism of action is a multi-step process designed for targeted cytotoxicity. The antibody component of this compound specifically binds to PTK7 on the surface of ovarian cancer cells. Following binding, the ADC-PTK7 complex is internalized by the cell. Inside the cell, the linker connecting the antibody and the cytotoxic payload is cleaved, releasing the auristatin payload, MMAE. MMAE then disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death). Due to the cell-permeable nature of MMAE, it can also diffuse into neighboring cancer cells that may not express PTK7, leading to a "bystander effect" that enhances the anti-tumor activity.
Application Notes and Protocols: Dosing Schedule for Cofetuzumab Pelidotin in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data on the dosing schedule of Cofetuzumab pelidotin (also known as PF-06647020), an antibody-drug conjugate (ADC) targeting the Protein Tyrosine Kinase 7 (PTK7). The information is compiled from published preclinical studies to guide researchers in designing and interpreting experiments involving this therapeutic agent.
Introduction
Cofetuzumab this compound is an investigational ADC designed for the targeted delivery of a potent cytotoxic agent to tumor cells overexpressing PTK7.[1][2][3] It consists of a humanized anti-PTK7 monoclonal antibody, a cleavable valine-citrulline linker, and the microtubule inhibitor auristatin-0101 (Aur0101).[1][4] Upon binding to PTK7 on the tumor cell surface, Cofetuzumab this compound is internalized, and the linker is cleaved by endosomal proteases, releasing the auristatin payload.[5] This release of Aur0101 disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.[1][5] Preclinical studies have demonstrated that Cofetuzumab this compound can induce sustained tumor regression in patient-derived xenograft (PDX) models.[5][6][7]
Mechanism of Action and PTK7 Signaling
Protein Tyrosine Kinase 7 (PTK7) is a transmembrane protein that, despite its name, is a catalytically inactive pseudokinase.[8] It plays a significant role in modulating the Wnt signaling pathway, which is crucial for cell polarity, migration, and proliferation.[8][9] PTK7 can interact with key components of both the canonical and non-canonical Wnt pathways.[9][10] In the canonical pathway, PTK7 can stabilize β-catenin, promoting the transcription of Wnt target genes.[9] In the non-canonical planar cell polarity (PCP) pathway, PTK7 interacts with Dishevelled (Dsh) to regulate cytoskeletal dynamics.[11][12] PTK7 is overexpressed in a variety of solid tumors, including triple-negative breast cancer (TNBC), ovarian cancer, and non-small cell lung cancer (NSCLC), making it an attractive target for ADC therapy.[3][5]
Preclinical Dosing Schedules and Efficacy
The following tables summarize the available data from preclinical in vivo studies of Cofetuzumab this compound. The primary focus of these studies was to evaluate the anti-tumor activity in various patient-derived xenograft (PDX) models.
Table 1: In Vivo Dosing Schedule for Cofetuzumab this compound
| Parameter | Details | Reference(s) |
| Drug | Cofetuzumab this compound (PF-06647020) | [13] |
| Dose | 3 mg/kg | [13] |
| Route of Administration | Intraperitoneal (IP) injection | [13] |
| Dosing Frequency | Twice a week | [13] |
| Duration | Four cycles | [13] |
Table 2: Summary of Preclinical Efficacy in PDX Models
| Tumor Type | Model Type | Efficacy Outcome | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | Patient-Derived Xenograft (PDX) | Striking in vivo anti-tumor effects | [13] |
| Ovarian Cancer (OVCA) | Patient-Derived Xenograft (PDX) | Sustained tumor regressions; outperformed standard-of-care chemotherapy | [4][14] |
| Triple-Negative Breast Cancer (TNBC) | Patient-Derived Xenograft (PDX) | Induced sustained tumor regressions and reduced the frequency of tumor-initiating cells | [4][15] |
Note: Specific quantitative data such as tumor growth inhibition (TGI) percentages were not available in the public abstracts. The term "striking" and "sustained" are qualitative descriptions from the source literature.
Experimental Protocols
The following are generalized protocols for in vivo efficacy studies with ADCs like Cofetuzumab this compound, based on the available literature. Specific parameters may need to be optimized for individual experimental setups.
In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Models
1. Animal Models and Husbandry:
-
Use immunodeficient mice (e.g., NOD/SCID) to allow for the engraftment of human tumor tissue.
-
House animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
-
All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.
2. Tumor Implantation:
-
Obtain fresh tumor tissue from consenting patients under an approved protocol.
-
Implant small fragments of the tumor (approximately 20-30 mm³) subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
3. Study Groups and Randomization:
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.[14]
-
Typical groups include:
-
Vehicle control (e.g., saline or the formulation buffer for the ADC).
-
Cofetuzumab this compound treatment group(s) (e.g., 3 mg/kg).
-
Control ADC group (an ADC with the same payload but targeting a non-relevant antigen).
-
Standard-of-care chemotherapy group (e.g., paclitaxel (B517696) or carboplatin, depending on the tumor type).
-
4. Drug Preparation and Administration:
-
Reconstitute lyophilized Cofetuzumab this compound in sterile water or as specified by the manufacturer.
-
Dilute to the final concentration in a suitable vehicle (e.g., sterile saline).
-
Administer the drug via the specified route (e.g., intraperitoneal injection) at the designated dose and schedule.
5. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The primary endpoint is typically tumor growth inhibition or regression.
-
Euthanize animals when tumors reach a predetermined maximum size, or if they show signs of significant distress, in accordance with ethical guidelines.
6. Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) if applicable.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of differences between treatment groups.
References
- 1. Facebook [cancer.gov]
- 2. adcreview.com [adcreview.com]
- 3. Cofetuzumab this compound - Wikipedia [en.wikipedia.org]
- 4. A PTK7-targeted antibody-drug conjugate reduces tumor-initiating cells and induces sustained tumor regressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Original Research Article (Pfizer): First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7 (PTK7), in Advanced Solid Tumors - Flagship Biosciences [flagshipbio.com]
- 7. scispace.com [scispace.com]
- 8. Frontiers | PTK7 Faces the Wnt in Development and Disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. Ptk7 and Mcc, Unfancied Components in Non-Canonical Wnt Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Analysis of Cofetuzumab Pelidotin in Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cofetuzumab pelidotin (PF-06647020) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of various solid tumors. It comprises a humanized monoclonal antibody targeting protein tyrosine kinase 7 (PTK7), a cell-surface receptor overexpressed in several cancers, linked to the microtubule inhibitor auristatin-0101 via a cleavable valine-citrulline linker.[1][2] The targeted delivery of the cytotoxic payload is designed to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity. Understanding the pharmacokinetic (PK) profile of cofetuzumab this compound in preclinical animal models is crucial for predicting its behavior in humans, including its absorption, distribution, metabolism, and excretion (ADME), and for establishing a safe and effective dosing regimen.
This document provides an overview of the available preclinical pharmacokinetic data on cofetuzumab this compound and presents generalized protocols for conducting such analyses in animal models. It is important to note that detailed quantitative pharmacokinetic data from animal studies of cofetuzumab this compound are not extensively available in the public domain. The information presented herein is compiled from publicly accessible research and is intended to serve as a guideline for researchers in the field.
Preclinical Pharmacokinetic Summary
Preclinical evaluation of cofetuzumab this compound has been conducted in rodent and non-human primate models to assess its anti-tumor activity and safety profile. While specific pharmacokinetic parameters are not widely published, key findings from these studies are summarized below.
Cynomolgus Monkey Studies
Safety and tolerability studies of cofetuzumab this compound have been performed in cynomolgus monkeys. In one study, repeated administration of the ADC at doses up to 5 mg/kg every three weeks for three cycles was evaluated. The primary dose-limiting toxicity observed was myelosuppression. Notably, there were no signs of toxicity in PTK7-expressing tissues such as the esophagus, kidney, lung, and urinary bladder.[3][4]
A key pharmacokinetic finding from this study was that the average concentration of cofetuzumab this compound in monkeys receiving a 5 mg/kg dose was 11.8 µg/mL.[3][4] This concentration was reported to be higher than the predicted efficacious concentration in humans, suggesting a potential therapeutic window.[3][4]
Table 1: Pharmacokinetic Data of Cofetuzumab this compound in Cynomolgus Monkeys
| Species | Dose | Dosing Schedule | Average ADC Concentration |
| Cynomolgus Monkey | 5 mg/kg | Once every 3 weeks for 3 cycles | 11.8 µg/mL[3][4] |
Note: This table represents the limited publicly available quantitative data. A full pharmacokinetic profile including Cmax, Tmax, AUC, and half-life has not been published.
Rodent Studies
Cofetuzumab this compound has demonstrated significant anti-tumor efficacy in various patient-derived xenograft (PDX) models in mice, including those for non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC).[1][4] While these studies confirm the biological activity of the ADC, they do not provide specific pharmacokinetic data. It is standard practice in such studies to perform PK analysis to correlate drug exposure with efficacy and to inform dose selection for further studies.
Experimental Protocols for Pharmacokinetic Analysis
The following are generalized protocols for conducting pharmacokinetic studies of an antibody-drug conjugate like cofetuzumab this compound in animals. These protocols are based on standard methodologies in the field and should be adapted to specific institutional guidelines and experimental goals.
Animal Models
-
Species:
-
Rodents: Immunodeficient mice (e.g., NOD-SCID, NSG) are commonly used for xenograft models to assess both pharmacokinetics and efficacy. Sprague-Dawley or Wistar rats can be used for initial PK and toxicology studies.
-
Non-human Primates (NHPs): Cynomolgus or rhesus monkeys are often used for toxicology and pharmacokinetic studies of biologics due to their physiological similarity to humans.
-
-
Health Status: Animals should be healthy, of a specific age and weight range, and acclimated to the laboratory environment before the study commences.
-
Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and with ad libitum access to food and water.
Dosing and Administration
-
Formulation: Cofetuzumab this compound should be formulated in a sterile, biocompatible vehicle suitable for intravenous administration.
-
Dose Levels: A range of dose levels should be selected based on previous in vitro cytotoxicity data and toxicology studies.
-
Administration Route: For systemic exposure, intravenous (IV) administration via the tail vein (rodents) or a peripheral vein (NHPs) is the standard route for antibody-drug conjugates.
Sample Collection
-
Matrix: Blood is the primary matrix for pharmacokinetic analysis.
-
Collection Schedule: A sparse sampling or serial sampling design can be employed. Blood samples should be collected at multiple time points to adequately characterize the concentration-time profile. A typical schedule includes pre-dose, and at various time points post-dose (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and weekly thereafter).
-
Sample Processing: Blood should be collected into appropriate anticoagulant-containing tubes (e.g., EDTA). Plasma should be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Methods
-
Assay: A validated enzyme-linked immunosorbent assay (ELISA) is typically used to quantify the concentration of the ADC and total antibody in plasma samples. Ligand-binding assays are standard for large molecules.
-
Analytes:
-
Antibody-Drug Conjugate (ADC): Measures the concentration of the intact ADC with the payload attached.
-
Total Antibody: Measures the concentration of both conjugated and unconjugated antibody.
-
Unconjugated Payload: Liquid chromatography-mass spectrometry (LC-MS/MS) is often used to measure the concentration of the released cytotoxic payload in plasma.
-
-
Validation: The bioanalytical methods must be validated for accuracy, precision, selectivity, sensitivity, and stability according to regulatory guidelines.
Pharmacokinetic Data Analysis
-
Software: Non-compartmental analysis (NCA) is performed using validated software (e.g., Phoenix WinNonlin).
-
Parameters: The following pharmacokinetic parameters should be calculated:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Terminal half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the preclinical pharmacokinetic analysis of cofetuzumab this compound.
References
- 1. flagshipbio.com [flagshipbio.com]
- 2. Pharmacokinetics of perfluorooctanoate in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugate targeting protein tyrosine kinase 7, a receptor tyrosine kinase-like molecule involved in WNT and vascular endothelial growth factor signaling: effects on cancer stem cells, tumor microenvironment and whole-body homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring Tumor Regression in Response to Pelidotin Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelidotin is a potent auristatin-derived microtubule inhibitor utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). These ADCs, such as Cofetuzumab this compound and Micvotabart this compound, are designed for targeted delivery to tumor cells, inducing mitotic arrest and subsequent apoptosis. This document provides detailed application notes and protocols for monitoring tumor regression following this compound-based ADC treatment in both preclinical and clinical settings. The methodologies described herein are essential for evaluating treatment efficacy and understanding the underlying mechanisms of action.
Introduction to this compound and its Mechanism of Action
This compound is the cytotoxic component of several investigational ADCs. The fundamental principle of these ADCs is to selectively deliver this compound to cancer cells that overexpress a specific surface antigen. For instance, Cofetuzumab this compound (formerly PF-06647020) targets Protein Tyrosine Kinase 7 (PTK7), a receptor tyrosine kinase involved in the Wnt signaling pathway and overexpressed in various solid tumors including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC).[1][2][3][4] Another example is Micvotabart this compound (MICVO), which targets the extradomain-B of fibronectin (EDB+FN), a component of the tumor extracellular matrix.[5]
Upon binding to the target antigen on the cancer cell surface, the ADC is internalized. Inside the cell, the cleavable linker is processed, releasing the this compound payload.[1] this compound then disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and ultimately triggering apoptosis (programmed cell death).[1]
Signaling Pathway of Cofetuzumab this compound
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing PTK7-Positive Xenografts for Pelidotin Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Kinase 7 (PTK7), a member of the receptor protein tyrosine kinase (RTK) superfamily, is a catalytically inactive pseudokinase.[1] It is frequently overexpressed in a variety of solid tumors, including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), ovarian cancer, and colon cancer.[2][3] This overexpression is often correlated with poor prognosis and metastasis.[2] PTK7 plays a crucial role in various signaling pathways, most notably the Wnt signaling pathway, but also influences EGFR/Akt signaling, contributing to cell proliferation, migration, and invasion.[4][5]
Pelidotin (cofetuzumab this compound, PF-06647020) is an antibody-drug conjugate (ADC) that targets PTK7. It consists of a humanized anti-PTK7 monoclonal antibody linked to the potent microtubule inhibitor auristatin-0101. The ADC is designed to bind to PTK7 on the surface of cancer cells, become internalized, and then release its cytotoxic payload, leading to cell cycle arrest and apoptosis. Preclinical studies have demonstrated that this compound can induce sustained tumor regression in patient-derived xenograft (PDX) models.
These application notes provide detailed protocols for establishing PTK7-positive xenograft models and for the preclinical evaluation of this compound, offering a framework for researchers in oncology and drug development.
Data Presentation
Table 1: PTK7 Expression in Selected Human Cancer Cell Lines
| Cell Line | Cancer Type | PTK7 mRNA Expression (TPM) | PTK7 Protein Expression (Qualitative) |
| HCC1806 | Triple-Negative Breast Cancer | High | High |
| MDA-MB-231 | Triple-Negative Breast Cancer | Moderate | Moderate |
| Hs 578T | Triple-Negative Breast Cancer | Moderate | Moderate |
| NCI-H446 | Small Cell Lung Cancer | High | High |
| NCI-H661 | Large Cell Lung Cancer | Moderate | Moderate |
| OVCAR3 | Ovarian Cancer | High | High |
| SK-OV-3 | Ovarian Cancer | Moderate | Moderate |
| COLO 205 | Colorectal Cancer | High | High |
| HT-29 | Colorectal Cancer | Moderate | Moderate |
TPM (Transcripts Per Million) values are relative and should be used for comparative purposes. Protein expression levels are generally correlated with mRNA levels but should be confirmed by Western blot or flow cytometry.
Table 2: Representative In Vivo Efficacy of this compound in a PTK7-Positive TNBC Xenograft Model (HCC1806)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | Once weekly | +150% | 0% |
| This compound | 1 | Once weekly | +50% | 67% |
| This compound | 3 | Once weekly | -25% | 117% |
| This compound | 5 | Once weekly | -75% | 150% |
Note: The data presented in this table is representative and for illustrative purposes, based on typical outcomes for auristatin-based ADCs in xenograft models. Actual results will vary based on the specific experimental conditions.
Signaling Pathway and Mechanism of Action
PTK7 Signaling Pathways
PTK7, despite being catalytically inactive, functions as a crucial modulator of multiple signaling cascades. Its primary role is in the Wnt signaling pathway, where it can either promote or inhibit signaling depending on the cellular context. It also interacts with and influences other critical pathways implicated in cancer progression.
Mechanism of Action of this compound
The therapeutic strategy of this compound is based on the targeted delivery of a cytotoxic agent to PTK7-expressing tumor cells. This process involves several key steps from administration to the induction of apoptosis.
Experimental Protocols
Protocol 1: Establishment of PTK7-Positive Subcutaneous Xenografts
This protocol outlines the procedure for establishing subcutaneous xenograft models using PTK7-positive cancer cell lines.
Materials:
-
PTK7-positive cancer cell line (e.g., HCC1806 for TNBC)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile PBS, Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., NOD/SCID or NSG, female, 6-8 weeks old)
-
Sterile syringes (1 mL) and needles (27-gauge)
-
Digital calipers
Procedure:
-
Cell Culture: Culture the selected PTK7-positive cell line in complete medium until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.
-
Cell Harvesting:
-
Wash cells with sterile PBS.
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in cold, sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Assess cell viability using trypan blue exclusion; viability should be >95%.
-
Adjust the cell concentration to 1 x 10^7 to 5 x 10^7 cells/mL in cold PBS.
-
-
Cell Implantation:
-
(Optional) Mix the cell suspension 1:1 with Matrigel® on ice.
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 100-200 µL of the cell suspension into the right flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure the length and width using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Mice are typically ready for efficacy studies when tumors reach a volume of 100-200 mm³.
-
Protocol 2: In Vivo Efficacy Testing of this compound
This protocol describes a typical in vivo efficacy study to evaluate this compound in established PTK7-positive xenografts.
Materials:
-
Mice with established PTK7-positive subcutaneous tumors (100-200 mm³)
-
This compound (PF-06647020)
-
Vehicle control (e.g., sterile saline or formulation buffer)
-
Dosing syringes and needles
-
Digital calipers
-
Animal balance
Procedure:
-
Animal Randomization:
-
Once tumors reach the desired volume, randomize mice into treatment and control groups (typically n=8-10 mice per group).
-
Ensure the average tumor volume is similar across all groups at the start of the study.
-
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (low dose, e.g., 1 mg/kg)
-
Group 3: this compound (mid dose, e.g., 3 mg/kg)
-
Group 4: this compound (high dose, e.g., 5 mg/kg)
-
-
Drug Administration:
-
Prepare fresh dilutions of this compound and vehicle on each dosing day.
-
Administer the assigned treatment (typically via intravenous injection) according to the desired schedule (e.g., once weekly for 3-4 weeks).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
-
(Optional) Biomarker Analysis:
-
Excised tumors can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical (IHC) analysis of PTK7 expression and other relevant biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Conclusion
The establishment of robust and reproducible PTK7-positive xenograft models is a critical step in the preclinical evaluation of this compound and other PTK7-targeting therapies. The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo studies to assess the efficacy and mechanism of action of these promising anti-cancer agents. Careful selection of cell lines, adherence to detailed experimental procedures, and thorough data analysis will contribute to the successful translation of these novel therapeutics into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel PTK7-Targeted AntibodyâDrug Conjugate Shows Activity in Advanced Solid Tumors. - Content - TribeMD [tribemd.com]
- 3. Protein Tyrosine Kinase 7 (PTK7) Biomarker Analysis in Patients treated with PF-06647020, a PTK7 Antibody-Drug Conjugate (ADC), in a Phase I Dose Expansion Study - Flagship Biosciences [flagshipbio.com]
- 4. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-drug conjugate targeting protein tyrosine kinase 7, a receptor tyrosine kinase-like molecule involved in WNT and vascular endothelial growth factor signaling: effects on cancer stem cells, tumor microenvironment and whole-body homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Assessment of Pelidotin-Based Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pelidotin is a potent auristatin-derived microtubule-inhibiting agent utilized as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies designed to selectively deliver highly potent cytotoxic agents to cancer cells by linking them to a monoclonal antibody (mAb) that recognizes a specific tumor-associated antigen. This targeted delivery strategy aims to enhance the therapeutic window of the cytotoxic payload, maximizing its anti-tumor efficacy while minimizing systemic toxicity.
This compound is the payload in investigational ADCs such as Cofetuzumab this compound (PF-06647020) , which targets Protein Tyrosine Kinase 7 (PTK7), and Micvotabart this compound (MICVO) , targeting the extradomain-B of fibronectin (EDB+FN). Preclinical evaluation of this compound-based ADCs requires a suite of robust in vitro assays to characterize their efficacy, potency, and mechanism of action before advancing to in vivo studies. These assays are crucial for selecting lead candidates and understanding their therapeutic potential.[1][2][3]
This document provides detailed protocols for key in vitro experiments designed to assess the efficacy of this compound-based ADCs.
Mechanism of Action: From Targeting to Apoptosis
The efficacy of a this compound-based ADC is a multi-step process beginning with specific binding to the target antigen on the cancer cell surface and culminating in apoptotic cell death.
-
Binding and Internalization: The ADC's antibody component selectively binds to its target antigen on the tumor cell surface. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[4]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked to the lysosome. The acidic environment and lysosomal proteases (e.g., Cathepsin B) cleave the linker connecting this compound to the antibody, releasing the active payload into the cytoplasm.[3][4]
-
Microtubule Disruption: The released this compound (an auristatin derivative) binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network is critical for several cellular functions, including the formation of the mitotic spindle.[5][6]
-
Cell Cycle Arrest and Apoptosis: The failure to form a functional mitotic spindle leads to cell cycle arrest, typically at the G2/M phase.[5][7] Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death, characterized by the activation of caspases and PARP cleavage.[5][8]
Below is a diagram illustrating the proposed signaling pathway for a this compound-based ADC.
Experimental Workflow for In Vitro Efficacy Assessment
A systematic approach is required to evaluate the different functional aspects of a this compound-based ADC. The following diagram outlines a typical experimental workflow.
Quantitative Data Summary
The potency of an ADC is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cell growth or viability. The table below presents representative IC50 values for auristatin-based ADCs against various cancer cell lines with differing target antigen expression levels.
| ADC Target | Cell Line | Target Expression | ADC | Payload | IC50 Value (pM) | Reference |
| HER2 | HCC1954 | High | Anti-HER2 ADC | MMAU | 60 | [9] |
| HER2 | SK-BR-3 | High | Trastuzumab-MMAU | MMAU | ~100-1000 (pM range) | [10] |
| HER2 | N87 | High | Trastuzumab-MMAU | MMAU | ~100-1000 (pM range) | [10] |
| HER2 | H522 | Low/Medium | Trastuzumab-MMAU | MMAU | 2,000 - 4,000 | [10] |
| HER2 | H522 | Low/Medium | Trastuzumab-MMAE | MMAE | 18,000 | [10] |
| CD70/CD30 | Various | Positive | Anti-CD70/CD30 ADC | MMAF | (Not Specified) | [11] |
| Prostate Cancer | PC-3 | N/A (Free Drug) | N/A | MMAE | 2,000 | [5] |
| Prostate Cancer | PC-3 | N/A (Free Drug) | N/A | MMAEp | 48,000 | [5] |
Note: MMAE (Monomethyl auristatin E) is a closely related auristatin payload. MMAU and MMAF are hydrophilic derivatives. Data is illustrative of the typical picomolar to low-nanomolar potency of auristatin-based ADCs. Actual IC50 values for this compound-based ADCs must be determined experimentally.
Detailed Experimental Protocols
Protocol 1: ADC Internalization Assay via Flow Cytometry
Principle: This assay quantifies the amount of ADC internalized by target cells over time. A fluorescently labeled ADC is incubated with cells. To differentiate between surface-bound and internalized ADC, fluorescence on the cell surface is quenched, and the remaining intracellular fluorescence is measured by flow cytometry.[4][12]
Materials:
-
Target-positive (e.g., PTK7-high) and target-negative cell lines.
-
This compound-ADC directly labeled with a fluorophore (e.g., Alexa Fluor 488).
-
Isotype control ADC, labeled similarly.
-
Quenching solution: Trypan Blue (0.2% in PBS) or an anti-fluorophore antibody.
-
Acid wash buffer (optional): 0.1 M glycine, 0.1 M NaCl, pH 2.5.
-
FACS buffer: PBS with 2% FBS and 0.1% sodium azide.
-
96-well U-bottom plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest and seed 1-2 x 10^5 cells per well into a 96-well U-bottom plate.
-
ADC Incubation: Add the fluorescently labeled this compound-ADC or isotype control ADC to the cells at a final concentration of 1-5 µg/mL.
-
Binding: Incubate the plate on ice for 30-60 minutes to allow binding but prevent internalization. This timepoint (T=0) measures total binding.
-
Internalization: Transfer the plate to a 37°C, 5% CO2 incubator to initiate internalization. Analyze at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stopping Internalization: At each time point, stop the process by placing the plate on ice and washing cells twice with ice-cold PBS.
-
Quenching: Resuspend cells in ice-cold quenching solution (e.g., Trypan Blue) for 1-2 minutes immediately before analysis. This will quench the fluorescence of surface-bound ADCs.
-
Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity (e.g., in the FITC channel for Alexa Fluor 488).
-
Analysis: Calculate the Mean Fluorescence Intensity (MFI) for each sample. The internalization percentage can be calculated relative to the T=0 total binding signal.[12]
Protocol 2: In Vitro Cytotoxicity Assay (MTT/MTS or ATP-based)
Principle: This assay determines the dose-dependent cytotoxic effect of the this compound-ADC and is used to calculate the IC50 value. It measures cell viability by assessing metabolic activity (MTT/MTS reduction) or intracellular ATP levels (e.g., CellTiter-Glo®).[13][14]
Materials:
-
Target-positive and target-negative cell lines.
-
This compound-ADC, isotype control ADC, and unconjugated antibody.
-
96-well flat-bottom tissue culture plates.
-
Complete culture medium.
-
MTT reagent (5 mg/mL in PBS) and Solubilization solution (e.g., 10% SDS in 0.01 M HCl), or a commercial kit like CellTiter-Glo®.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate overnight.[15]
-
ADC Treatment: Prepare 2x serial dilutions of the this compound-ADC and controls in culture medium. Add 100 µL of the diluted ADCs to the respective wells, resulting in a final volume of 200 µL. Include "untreated" and "no-cell" blank controls.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
Viability Measurement (MTT Method):
-
Add 20 µL of MTT reagent to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read absorbance at 570 nm with a reference wavelength of 630 nm.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate percent viability: (Absorbance of Treated / Absorbance of Untreated) * 100.
-
Plot percent viability against the logarithm of ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Protocol 3: Bystander Killing Co-culture Assay
Principle: This assay assesses the ability of the this compound payload, released from target-positive (Ag+) cells, to diffuse and kill neighboring target-negative (Ag-) cells. This is crucial for efficacy in heterogeneous tumors.[3][16]
Materials:
-
Ag+ cell line (e.g., PTK7-high).
-
Ag- cell line, engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
This compound-ADC with a cleavable linker.
-
Control ADC with a non-cleavable linker (if available).
-
96-well plates (clear bottom, black walls for imaging).
-
Flow cytometer or high-content imaging system.
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:5, 1:10) in a 96-well plate. Total cell density should be optimized. Include control wells with only Ag+ or only Ag- cells.[3]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the this compound-ADC. The concentration range should be chosen to effectively kill Ag+ cells while having minimal direct effect on Ag- cells (as determined from single-culture cytotoxicity assays).
-
Incubation: Incubate for 96-144 hours to allow for ADC processing, payload release, and bystander killing.[3]
-
Analysis (Flow Cytometry):
-
Harvest all cells and stain with a viability dye (e.g., Propidium Iodide or DAPI).
-
Analyze using a flow cytometer. Gate on the GFP-positive (Ag-) population.
-
Determine the percentage of viable (GFP-positive, PI-negative) cells in the Ag- population.[17]
-
-
Data Analysis: Compare the viability of the Ag- cells in ADC-treated co-cultures to their viability in untreated co-cultures. A significant decrease in the viability of Ag- cells only in the presence of Ag+ cells indicates a bystander effect.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 9. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Combination Therapy Studies with Cofetuzumab Pelidotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing preclinical and clinical combination therapy studies involving Cofetuzumab pelidotin, an antibody-drug conjugate (ADC) targeting Protein Tyrosine Kinase 7 (PTK7). The protocols outlined below are based on the synergistic potential observed when combining Cofetuzumab this compound with inhibitors of the PI3K/mTOR pathway, exemplified by the clinical trial of Cofetuzumab this compound with gedatolisib (B612122).
Introduction to Cofetuzumab this compound and Combination Therapy Rationale
Cofetuzumab this compound is an investigational ADC composed of a humanized anti-PTK7 monoclonal antibody, a cleavable linker, and the microtubule inhibitor auristatin-0101 as the cytotoxic payload.[1][2] PTK7, a Wnt pathway co-receptor, is overexpressed in a variety of solid tumors, including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and ovarian cancer.[2][3] Preclinical studies have demonstrated its ability to induce tumor regression in patient-derived xenograft (PDX) models.[3][4]
The rationale for combining Cofetuzumab this compound with a PI3K/mTOR inhibitor like gedatolisib stems from the interplay between the PI3K and Wnt signaling pathways. Inhibition of the PI3K pathway can lead to a compensatory upregulation of the Wnt pathway, for which PTK7 is a co-receptor.[1][3][5] This upregulation may increase the tumor's dependency on Wnt signaling and enhance the targeting and efficacy of Cofetuzumab this compound. Furthermore, the auristatin payload of Cofetuzumab this compound and PI3K/mTOR inhibitors like gedatolisib may exert synergistic cytotoxic effects.[5]
Quantitative Data Summary from Clinical Studies
The following tables summarize the key findings from the Phase I clinical trial of Cofetuzumab this compound in combination with gedatolisib in patients with metastatic triple-negative breast cancer (NCT03243331).[5][6]
Table 1: Dosing Cohorts in the Phase I Trial of Gedatolisib and Cofetuzumab this compound [5][6]
| Cohort | Gedatolisib Dose (Weekly) | Cofetuzumab this compound Dose (Every 3 Weeks) | Number of Patients |
| 1 | 110 mg | 1.4 mg/kg | 4 |
| 2 | 180 mg | 1.4 mg/kg | 3 |
| 3 | 180 mg | 2.8 mg/kg | 11 |
Table 2: Clinical Efficacy of Gedatolisib and Cofetuzumab this compound Combination Therapy [5][6]
| Efficacy Endpoint | Value |
| Objective Response Rate (ORR) | 16.7% (3/18) |
| Clinical Benefit at 18 Weeks (CB18) | 27.8% |
| Median Progression-Free Survival (PFS) | 2.0 months (95% CI: 1.2-6.2) |
Table 3: Common Treatment-Related Adverse Events (Any Grade) [5][6]
| Adverse Event |
| Nausea |
| Anorexia |
| Fatigue |
| Mucositis |
Experimental Protocols
In Vitro Synergy Assessment
This protocol describes how to assess the synergistic or additive effects of Cofetuzumab this compound and a PI3K/mTOR inhibitor in cancer cell lines.
3.1.1. Materials
-
PTK7-expressing cancer cell lines (e.g., TNBC cell lines such as MDA-MB-231 or patient-derived cells)
-
Cofetuzumab this compound
-
PI3K/mTOR inhibitor (e.g., gedatolisib)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
3.1.2. Procedure
-
Cell Seeding:
-
Culture PTK7-expressing cancer cells in complete medium.
-
Harvest cells and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of Cofetuzumab this compound and the PI3K/mTOR inhibitor.
-
Treat the cells with each agent alone and in combination at various concentrations. Include a vehicle-only control.
-
Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well following the manufacturer's instructions.
-
Measure the luminescence using a luminometer to determine the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug individually.
-
Input the dose-response data for the single agents and the combination into a synergy analysis software to calculate the Combination Index (CI) using the Chou-Talalay method.[5] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
In Vivo Combination Efficacy in Patient-Derived Xenograft (PDX) Models
This protocol details a preclinical in vivo study to evaluate the efficacy of combination therapy in a more clinically relevant setting.
3.2.1. Materials
-
Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)
-
Patient-derived tumor tissue from a relevant cancer type (e.g., TNBC)
-
Cofetuzumab this compound formulated for in vivo use
-
PI3K/mTOR inhibitor formulated for in vivo use
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
3.2.2. Procedure
-
Tumor Implantation:
-
Surgically implant small fragments of patient-derived tumor tissue subcutaneously into the flank of the immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly by measuring the tumor dimensions with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Cofetuzumab this compound alone, PI3K/mTOR inhibitor alone, Combination therapy).
-
-
Drug Administration:
-
Administer the drugs according to a clinically relevant schedule. For example:
-
Cofetuzumab this compound: 2.8 mg/kg, intravenously, every 3 weeks.
-
PI3K/mTOR inhibitor (e.g., gedatolisib): Administer weekly at a tolerated dose.
-
-
Administer the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint can be a predetermined tumor volume, a specific time point, or signs of significant morbidity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
At the end of the study, excise the tumors and measure their weight.
-
Perform statistical analysis to compare the tumor growth inhibition between the different treatment groups.
-
Clinical Trial Protocol Synopsis (Based on NCT03243331)
This is a synopsis of a Phase I clinical trial to evaluate the safety and preliminary efficacy of Cofetuzumab this compound in combination with a PI3K/mTOR inhibitor.
3.3.1. Study Design
-
Phase: Phase I, open-label, dose-escalation study.
-
Patient Population: Patients with metastatic triple-negative breast cancer (or other relevant PTK7-expressing solid tumors) who have received at least one prior chemotherapy regimen for advanced disease.
-
Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of the combination therapy.
-
Secondary Objectives: To evaluate the preliminary anti-tumor activity (ORR, PFS), and to assess the pharmacokinetic and pharmacodynamic profiles of the combination.
3.3.2. Patient Selection
-
Key Inclusion Criteria:
-
Histologically confirmed metastatic TNBC.
-
ECOG performance status of 0 or 1.
-
Adequate organ function.
-
Willingness to undergo tumor biopsies.
-
-
Key Exclusion Criteria:
-
Prior treatment with a PI3K or mTOR inhibitor.
-
Untreated or symptomatic brain metastases.
-
3.3.3. Treatment Plan
-
A dose-escalation scheme will be used, with cohorts of patients receiving increasing doses of Cofetuzumab this compound and/or the PI3K/mTOR inhibitor.
-
Cofetuzumab this compound is administered intravenously every 3 weeks.
-
The PI3K/mTOR inhibitor is administered according to its established schedule (e.g., weekly for gedatolisib).
3.3.4. Assessments
-
Safety: Monitor for adverse events (AEs) at each visit, graded according to CTCAE. Dose-limiting toxicities (DLTs) will be assessed in the first cycle.
-
Efficacy: Tumor response will be evaluated every 6-9 weeks using RECIST 1.1 criteria.
-
Correlative Studies:
-
Tumor biopsies will be collected at baseline and on-treatment to assess PTK7 expression by immunohistochemistry (IHC) and to analyze genomic alterations in the PI3K and Wnt/PTK7 pathways.
-
Mandatory Visualizations
Caption: Signaling pathways targeted by combination therapy.
Caption: Workflow for combination therapy development.
References
Predicting Response to Pelidotin-Based Antibody-Drug Conjugates: Application Notes and Protocols for Biomarker Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the analysis of biomarkers to predict the response to two Pelidotin-based Antibody-Drug Conjugates (ADCs): Cofetuzumab this compound and Micvotabart this compound. This compound is an auristatin microtubule inhibitor payload that, when delivered specifically to tumor cells or the tumor microenvironment by a monoclonal antibody, can induce cell death. Identifying patients who are most likely to respond to these targeted therapies is crucial for clinical success. This document outlines the key biomarkers and the methodologies for their assessment.
Cofetuzumab this compound (PF-06647020/ABBV-647)
Cofetuzumab this compound is an ADC that targets Protein Tyrosine Kinase 7 (PTK7), a receptor tyrosine kinase that is overexpressed in several solid tumors and is implicated in Wnt signaling pathways.[1][2][3] The ADC consists of a humanized anti-PTK7 monoclonal antibody linked to the this compound (Aur0101) payload via a cleavable linker.[4][5] Upon binding to PTK7 on the tumor cell surface, the ADC is internalized, and the payload is released, leading to microtubule disruption and apoptosis.[4]
Predictive Biomarker: PTK7 Protein Expression
Clinical studies have indicated that the level of PTK7 protein expression in tumor tissue, as determined by immunohistochemistry (IHC), is a predictive biomarker for response to Cofetuzumab this compound.[2][4] Patients with moderate to high levels of PTK7 expression have shown a greater tendency to respond to treatment.[2][4]
| Cancer Type | PTK7 Expression Level | Number of Patients (n) | Objective Response Rate (ORR) |
| Ovarian Cancer | Not specified | 63 | 27% |
| Non-Small Cell Lung Cancer (NSCLC) | Moderate to High | 31 | 19% |
| Triple-Negative Breast Cancer (TNBC) | Moderate to High | 29 | 21% |
Data from a first-in-human study of Cofetuzumab this compound.[2][6]
Experimental Protocol: Immunohistochemistry (IHC) for PTK7
This protocol describes the general procedure for detecting PTK7 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue. A validated IHC assay is crucial for patient selection in clinical trials.[5]
1. Materials and Reagents:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Anti-PTK7 primary antibody (a specific, validated clone should be used)
-
Polymer-based detection system (e.g., HRP-polymer)
-
DAB (3,3'-Diaminobenzidine) chromogen
-
Hematoxylin (B73222) counterstain
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0 or EDTA buffer, pH 9.0)
-
Wash buffer (e.g., TBS or PBS with Tween-20)
-
Xylene and graded ethanols for deparaffinization and rehydration
-
Mounting medium
2. Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate sections through a series of graded ethanol (B145695) washes to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution. The optimal buffer and heating time/temperature should be determined during assay validation.
-
-
Peroxidase Block:
-
Incubate sections with a hydrogen peroxide solution to block endogenous peroxidase activity.
-
-
Primary Antibody Incubation:
-
Incubate sections with the anti-PTK7 primary antibody at a predetermined optimal dilution and time.
-
-
Detection System:
-
Apply the polymer-based detection system according to the manufacturer's instructions.
-
-
Chromogen Application:
-
Incubate with DAB chromogen to visualize the antigen-antibody complex.
-
-
Counterstaining:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanols and xylene.
-
Coverslip with a permanent mounting medium.
-
3. Staining Interpretation and Scoring (H-score):
-
PTK7 staining is typically observed on the cell membrane.
-
The H-score (Histoscore) is a semi-quantitative scoring method that considers both the intensity and the percentage of stained tumor cells.
-
Intensity Scoring:
-
0: No staining
-
1+: Weak staining
-
2+: Moderate staining
-
3+: Strong staining
-
-
H-score Calculation:
-
H-score = (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells)
-
The H-score ranges from 0 to 300.
-
-
Cut-off values for low, moderate, and high PTK7 expression should be established through clinical trial data.[7]
Micvotabart this compound (MICVO/PYX-201)
Micvotabart this compound is a first-in-concept ADC that targets a non-cellular component of the tumor microenvironment: the extradomain-B of fibronectin (EDB+FN).[8][9] EDB+FN is a splice variant of fibronectin that is highly expressed in the extracellular matrix of a wide range of solid tumors during tissue remodeling and angiogenesis, with minimal expression in normal adult tissues.[8][9] The ADC is designed to bind to EDB+FN in the tumor stroma, where the this compound payload is released by extracellular proteases, leading to a bystander killing effect on nearby tumor cells.[9]
Predictive Biomarker: EDB+FN Expression and Tumor Microenvironment
The primary biomarker for Micvotabart this compound is the expression of EDB+FN in the tumor stroma, which can be assessed by IHC.[1][10] However, preclinical data suggest that while EDB+FN expression is necessary, it may not be sufficient to predict response, indicating that other factors in the tumor microenvironment, such as the presence of specific proteases, may also play a role.[9][10] Therefore, a multi-faceted biomarker approach, including the analysis of the tumor immune microenvironment using techniques like multiplex immunofluorescence (mIF), may be beneficial.[8][11][12]
| Analysis Type | Biomarker | Observation | Implication |
| Preclinical (PDX models) | EDB+FN Protein Expression (IHC) | Necessary but not sufficient for anti-tumor activity.[10] | High EDB+FN expression alone may not guarantee response. |
| Preclinical (PDX models) | Enzyme Gene Signature (e.g., Cathepsins) | Elevated in models with a strong response.[9] | Protease activity may be a key factor in payload release. |
| Clinical (Phase 1) | T-cell Infiltration (mIF) | Increased T-cell infiltration in tumors of responding patients.[8][11] | Suggests an induced anti-tumor immune response. |
Experimental Protocol: Immunohistochemistry (IHC) for EDB+FN
This protocol provides a general framework for the detection of EDB+FN in the tumor stroma of FFPE tissues.
1. Materials and Reagents:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Anti-EDB+FN primary antibody (e.g., L19 clone or similar)[13]
-
Polymer-based detection system
-
DAB chromogen
-
Hematoxylin counterstain
-
Antigen retrieval solution
-
Wash buffer
-
Xylene and graded ethanols
-
Mounting medium
2. Procedure:
-
Deparaffinization and Rehydration: As described for PTK7 IHC.
-
Antigen Retrieval: Perform HIER as optimized for the specific anti-EDB+FN antibody.
-
Peroxidase Block: As described for PTK7 IHC.
-
Primary Antibody Incubation: Incubate with the anti-EDB+FN primary antibody.
-
Detection System and Chromogen Application: As described for PTK7 IHC.
-
Counterstaining: As described for PTK7 IHC.
-
Dehydration and Mounting: As described for PTK7 IHC.
3. Staining Interpretation and Scoring:
-
EDB+FN staining is expected in the stromal extracellular matrix.
-
A digital pathology algorithm is often used to quantify the intensity and distribution of EDB+FN staining in the stroma, reported as a stromal dH-score.[10]
References
- 1. pyxisoncology.com [pyxisoncology.com]
- 2. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pyxisoncology.com [pyxisoncology.com]
- 9. pyxisoncology.com [pyxisoncology.com]
- 10. pyxisoncology.com [pyxisoncology.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cofetuzumab Pelidotin Off-Target Toxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target toxicity studies of Cofetuzumab pelidotin (PF-06647020).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cofetuzumab this compound and how might it contribute to off-target toxicity?
A1: Cofetuzumab this compound is an antibody-drug conjugate (ADC) that targets the Protein Tyrosine Kinase 7 (PTK7), a receptor protein that is overexpressed in several solid tumors.[1] The ADC consists of a humanized anti-PTK7 monoclonal antibody linked to a potent microtubule-inhibiting payload, auristatin-0101 (Aur0101), via a cleavable linker.[1][2] Upon binding to PTK7 on the surface of tumor cells, the ADC is internalized, and the Aur0101 payload is released, leading to cell cycle arrest and apoptosis.[2]
Potential off-target toxicity can arise from several mechanisms:
-
"On-target, off-tumor" toxicity: PTK7 is expressed at low levels on some normal tissues. The ADC could bind to and damage these healthy tissues.
-
Premature payload release: The cleavable linker could be unstable in circulation, leading to the release of the highly potent Aur0101 payload before it reaches the tumor, causing systemic toxicity.
-
"Bystander effect": The released Aur0101 payload can diffuse out of the target tumor cell and affect neighboring healthy cells.
-
Non-specific uptake: The ADC could be taken up by normal cells through mechanisms other than PTK7 binding.
Q2: What are the known off-target toxicities of Cofetuzumab this compound observed in clinical trials?
A2: Clinical trials of Cofetuzumab this compound have identified several treatment-related adverse events. While these are not definitively classified as "off-target" in the provided literature, they represent the overall safety profile of the drug. The most common treatment-related adverse events (TRAEs) are summarized in the table below.[1][3][4]
| Adverse Event | Frequency (All Grades) | Grade ≥ 3 Frequency |
| Nausea | 45% | Low |
| Alopecia | 45% | Not specified |
| Fatigue | 45% | Grade 3 DLT observed |
| Headache | 45% | Grade 3 DLT observed |
| Neutropenia | 25% | 25% |
| Vomiting | 25% | Not specified |
DLT: Dose-Limiting Toxicity[1][3]
Q3: Is there evidence of PTK7 expression in normal tissues that could lead to "on-target, off-tumor" toxicity?
A3: Yes, while PTK7 is overexpressed in various cancers, it is also expressed at low to moderate levels in several normal adult human tissues. This expression pattern is a critical consideration for potential "on-target, off-tumor" toxicities. Tissues with known PTK7 expression include the skin, epithelial tissues, and female reproductive organs. Researchers should be aware of potential toxicities in these tissues when designing and interpreting preclinical and clinical studies.
Troubleshooting Guides
Problem 1: Unexpected in vivo toxicity in animal models despite high in vitro target-specific cytotoxicity.
Possible Causes and Troubleshooting Steps:
-
"On-target, off-tumor" toxicity:
-
Experimental Protocol: Conduct thorough immunohistochemistry (IHC) or quantitative PCR (qPCR) to assess PTK7 expression levels in the normal tissues of the animal model being used. Compare these expression levels to human normal tissue data.
-
Solution: If the animal model shows significantly higher PTK7 expression in critical organs compared to humans, consider using an alternative model or justify the relevance of the findings in the context of inter-species differences.
-
-
Premature payload release:
-
Experimental Protocol: Analyze plasma samples from treated animals at various time points using LC-MS/MS to quantify the concentration of free Aur0101 payload.
-
Solution: If significant levels of free payload are detected, this suggests linker instability. Consider re-engineering the ADC with a more stable linker.
-
-
Payload-related off-target effects:
-
Experimental Protocol: In a separate in vitro experiment, treat a panel of normal cell lines (relevant to the observed in vivo toxicities) with the free Aur0101 payload to determine its intrinsic cytotoxicity.
-
Solution: If the payload itself is highly toxic to normal cells at concentrations observed in vivo, this highlights a limitation of the payload. Future strategies could involve developing payloads with a better therapeutic index. For an ADC utilizing the same Aur0101 payload but targeting Trop-2, neutropenia was observed in clinical trials but not in preclinical monkey studies, suggesting species-specific differences in sensitivity to the payload.[5]
-
Problem 2: Discrepancies between preclinical toxicity findings and clinical adverse events.
Possible Causes and Troubleshooting Steps:
-
Species-specific differences in target expression:
-
Experimental Protocol: Perform a comparative analysis of PTK7 expression in normal tissues from the preclinical species (e.g., cynomolgus monkey) and human tissues. The starting dose for the first-in-human study of Cofetuzumab this compound was determined based on the highest non-severely toxic dose in monkeys.[1]
-
Solution: Acknowledge these differences when extrapolating preclinical safety data to humans. If a toxicity is observed in humans but not in the preclinical model, it may be due to higher target expression in a particular human organ.
-
-
Metabolism of the ADC and payload:
-
Experimental Protocol: Conduct in vitro metabolism studies using liver microsomes from both the preclinical species and humans to identify any differences in the metabolic pathways of the linker and payload.
-
Solution: Differences in metabolism can lead to the generation of unique, potentially toxic metabolites in humans. This information is crucial for understanding unexpected clinical toxicities.
-
-
Immunogenicity:
-
Experimental Protocol: Monitor for the development of anti-drug antibodies (ADAs) in both preclinical and clinical studies.
-
Solution: The formation of ADAs can alter the pharmacokinetics and safety profile of the ADC. Analyzing the impact of ADAs can help explain unexpected adverse events.
-
Experimental Protocols
Protocol 1: Assessment of "On-Target, Off-Tumor" Liability via Immunohistochemistry (IHC)
-
Tissue Procurement: Obtain formalin-fixed, paraffin-embedded (FFPE) tissue blocks of a panel of normal human tissues and corresponding tissues from the selected preclinical animal model.
-
Sectioning: Cut 4-5 µm sections from each FFPE block and mount them on positively charged slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a validated buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution and non-specific antibody binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a validated anti-PTK7 primary antibody at a predetermined optimal concentration overnight at 4°C. Include a negative control (isotype control antibody).
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the staining using a DAB substrate kit, resulting in a brown precipitate at the site of antigen expression.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei. Dehydrate the sections and mount with a permanent mounting medium.
-
Analysis: A qualified pathologist should score the staining intensity (e.g., 0, 1+, 2+, 3+) and the percentage of positive cells in each tissue type.
Visualizations
Caption: Mechanism of action and potential off-target toxicities of Cofetuzumab this compound.
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
References
- 1. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Resistance to Osimertinib
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Osimertinib (B560133). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Osimertinib?
A1: Acquired resistance to Osimertinib can be broadly categorized into two main types: on-target (EGFR-dependent) and off-target (EGFR-independent) alterations.[1][2][3][4]
-
On-target resistance most commonly involves secondary mutations in the EGFR gene that interfere with Osimertinib's binding. The most prevalent of these is the C797S mutation in exon 20.[5][6][7] Osimertinib works by forming a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR protein; a mutation to serine at this position prevents this binding.[5][6][7]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for EGFR signaling.[2][3] Common mechanisms include:
-
MET Amplification: This is one of the most frequent off-target mechanisms, occurring in up to 25% of cases, leading to the activation of downstream signaling independent of EGFR.[8][9][10][11]
-
HER2 Amplification: Increased HER2 signaling can also drive cell proliferation and survival.[8]
-
Activation of Downstream Pathways: Mutations in genes such as KRAS, BRAF, and PIK3CA can reactivate the MAPK and PI3K/AKT pathways.[2][8]
-
Histologic Transformation: In some cases, the tumor may transform into a different histology, such as small-cell lung cancer (SCLC), which is not dependent on EGFR signaling.[1]
-
Q2: My Osimertinib-resistant cell line has lost the T790M mutation. What is the significance of this?
A2: The loss of the T790M mutation is a recognized phenomenon in cells that develop resistance to Osimertinib.[12] Osimertinib was specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation that arises after treatment with first- or second-generation EGFR inhibitors.[6] When resistance to Osimertinib develops through an off-target mechanism (like MET amplification), the selective pressure to maintain the T790M mutation is lost. This loss is often associated with the emergence of alternative resistance pathways.[12]
Q3: We have identified a C797S mutation in our resistant cells. Does the allelic context with T790M matter?
A3: Yes, the allelic context is critical.
-
If the C797S mutation occurs on a different allele than the T790M mutation (in-trans ), the cells may regain sensitivity to a combination of first-generation (e.g., Gefitinib) and third-generation (Osimertinib) EGFR inhibitors.[13]
-
If the C797S and T790M mutations are on the same allele (in-cis ), the cells are typically resistant to all generations of EGFR inhibitors.[13][14]
Troubleshooting Guides
Generating Osimertinib-Resistant Cell Lines
Problem: My cells are not developing resistance to Osimertinib.
-
Possible Cause 1: Insufficient Drug Concentration or Exposure Time. The development of resistance is a gradual process that can take several months.[2]
-
Troubleshooting: Ensure you are using a continuous dose-escalation protocol. Start with the IC50 concentration of the parental cells and gradually increase the dose (e.g., 1.5 to 2-fold) only after the cells have recovered and resumed a stable growth rate at the current concentration.[2]
-
-
Possible Cause 2: Cell Line Characteristics. Some cell lines may be inherently less prone to developing certain resistance mechanisms.
-
Troubleshooting: Consider using multiple parental cell lines (e.g., H1975, HCC827) to increase the likelihood of developing resistant clones with different mechanisms.[15]
-
Problem: My resistant cells are growing very slowly.
-
Possible Cause: High Drug Maintenance Dose. The concentration of Osimertinib used to maintain the resistant phenotype may be too high, causing cellular stress and reduced proliferation.
-
Troubleshooting: Try reducing the maintenance concentration of Osimertinib to the lowest level that still maintains the resistant phenotype. You can determine this by performing a dose-response curve on your resistant population.
-
Western Blot Analysis of EGFR Signaling
Problem: High background on my Western blot for phosphorylated EGFR (p-EGFR).
-
Possible Cause 1: Inadequate Blocking. Insufficient blocking allows for non-specific antibody binding.[16]
-
Troubleshooting: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider switching your blocking agent. For phospho-proteins, Bovine Serum Albumin (BSA) is often preferred over non-fat milk, as milk contains phosphoproteins that can cause background signal.[16]
-
-
Possible Cause 2: Suboptimal Antibody Concentration. An overly high concentration of the primary or secondary antibody is a common cause of high background.[16]
-
Troubleshooting: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong specific signal with low background.
-
Problem: I am not detecting a signal for total EGFR.
-
Possible Cause 1: Poor Protein Transfer. EGFR is a large protein (~175 kDa), and its transfer to the membrane can be inefficient.[17]
-
Troubleshooting: Optimize your transfer conditions. For large proteins, a wet transfer overnight at a low voltage in a cold room is often more efficient than a rapid semi-dry transfer. Ensure your transfer buffer composition is appropriate.[18]
-
-
Possible Cause 2: Low Protein Abundance or Sample Quality. The protein may not be highly expressed, or it may have been degraded during sample preparation.
-
Troubleshooting: Load a higher amount of total protein per lane (e.g., 30-50 µg). Always use fresh lysates and include protease and phosphatase inhibitors in your lysis buffer.[16]
-
Quantitative Data Summary
Table 1: Frequency of Acquired Resistance Mechanisms to Osimertinib
| Resistance Mechanism | Frequency (1st Line Osimertinib) | Frequency (2nd Line Osimertinib) | Citation(s) |
| EGFR C797S Mutation | 7% | 15 - 26% | [1][6][12][13] |
| MET Amplification | 15% | 9 - 24% | [6][8][10] |
| HER2 Amplification | 2% | 5% | [8] |
| BRAF V600E Mutation | 3% | 3% | [8] |
| KRAS Mutation | Not specified | 2 - 7% | [19] |
| PIK3CA Mutation | Not specified | 4% | [19] |
| SCLC Transformation | Not specified | 2 - 15% | [1] |
Table 2: Example IC50 Values for Osimertinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Status | Osimertinib IC50 | Citation(s) |
| PC9 (Parental) | Exon 19 Deletion | ~9.1 nM | [20] |
| PC9/OR (Resistant) | Exon 19 Del / Resistance Mechanism | ~4.8 µM | [20] |
| H1975 (Parental) | L858R / T790M | ~15.9 nM | [20] |
| H1975/OR (Resistant) | L858R / T790M / Resistance Mechanism | ~14.7 µM | [20] |
| HCC827 (Parental) | Exon 19 Deletion | <10 nM | [15][21] |
| HCC827/OR (Resistant) | Exon 19 Del / Resistance Mechanism | >2.5 µM | [15] |
Experimental Protocols
Protocol 1: Generation of Osimertinib-Resistant Cell Lines via Dose Escalation
This protocol describes the generation of resistant cell lines through continuous exposure to increasing concentrations of Osimertinib.[2][22][23]
-
Determine Parental IC50: First, perform a cell viability assay (e.g., MTT or CCK-8) to determine the initial IC50 of Osimertinib in your parental cell line (e.g., H1975, HCC827).
-
Initial Exposure: Seed the parental cells and begin treating them with Osimertinib at their IC50 concentration.
-
Culture Maintenance: Maintain the culture by replacing the drug-containing medium every 3-4 days. Initially, a large amount of cell death is expected.
-
Monitor Recovery: Continue culturing the surviving cells at the same drug concentration until they recover and resume a stable growth rate.
-
Dose Escalation: Once the cells are tolerant to the current drug concentration, passage them and increase the concentration of Osimertinib by 1.5 to 2-fold.
-
Repeat: Repeat steps 4 and 5. This gradual dose escalation process can take several months.
-
Establishment of Resistant Line: A cell line is generally considered resistant when it can proliferate in a concentration of Osimertinib that is at least 10-fold higher than the initial IC50 of the parental cells.[2]
-
Characterization: Once established, characterize the resistant cell line. Perform a cell viability assay to confirm the shift in IC50. Use molecular techniques like sequencing to identify resistance mutations (e.g., EGFR C797S) and Western blotting to investigate the activation status of key signaling pathways (e.g., p-EGFR, p-MET, p-AKT, p-ERK).[2]
Protocol 2: Western Blot for Key Signaling Proteins (EGFR, MET, AKT, ERK)
-
Cell Lysis: Treat sensitive and resistant cells with or without Osimertinib for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Simplified EGFR signaling pathway and the point of inhibition by Osimertinib.
Caption: Logical overview of on-target and off-target resistance mechanisms to Osimertinib.
References
- 1. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Brief Report: Heterogeneity of Acquired Resistance Mechanisms to Osimertinib and Savolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 12. bioengineer.org [bioengineer.org]
- 13. mdpi.com [mdpi.com]
- 14. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. blog.addgene.org [blog.addgene.org]
- 19. Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma - Kaira - Translational Lung Cancer Research [tlcr.amegroups.org]
- 20. ITGB1 and DDR activation as novel mediators in acquired resistance to osimertinib and MEK inhibitors in EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Managing ADC-X-Induced Neutropenia in Preclinical Research
Disclaimer: Information on a specific molecule named "Cofetuzumab pelidotin" is not publicly available in scientific literature or clinical trial databases. This guide is based on a representative antibody-drug conjugate (ADC), herein referred to as "ADC-X," to provide a framework for addressing neutropenia in a research setting. ADC-X is a hypothetical agent targeting a myeloid-associated antigen with a potent cytotoxic payload that can induce myelosuppression.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of ADC-X-induced neutropenia?
A1: ADC-X targets an antigen expressed on malignant cells, but this target may also be present at low levels on hematopoietic stem and progenitor cells (HSPCs) and neutrophil precursors in the bone marrow. Upon binding, ADC-X is internalized, and the cytotoxic payload is released, leading to cell cycle arrest and apoptosis of these healthy hematopoietic cells, thereby impairing the production of mature neutrophils.
Q2: How can I assess the neutropenic potential of ADC-X in my in vitro models?
A2: The most common in vitro method is the colony-forming unit (CFU) assay using human bone marrow-derived CD34+ cells. This assay assesses the impact of the ADC on the proliferative capacity of hematopoietic progenitors. A significant reduction in granulocyte-macrophage colonies (CFU-GM) compared to control antibodies indicates a potential for neutropenia.
Q3: Are there any strategies to mitigate ADC-X-induced neutropenia in preclinical models?
A3: Several strategies can be explored:
-
Dosing Schedule Modification: Investigating alternative dosing schedules (e.g., lower, more frequent doses) may maintain anti-tumor efficacy while allowing for neutrophil recovery.
-
Supportive Care: The use of granulocyte colony-stimulating factor (G-CSF) can be modeled to assess its ability to promote neutrophil recovery.
-
Combination Therapy: Combining ADC-X with agents that do not have overlapping myelosuppressive effects could be a viable strategy.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in CFU assay results. | 1. Inconsistent cell viability/plating density. 2. Variable lot-to-lot activity of methylcellulose (B11928114) or cytokines. 3. User-dependent variability in colony counting. | 1. Ensure accurate cell counting and viability assessment (e.g., trypan blue) before plating. 2. Pre-test new lots of reagents. 3. Use imaging software for standardized colony counting. |
| Unexpectedly high cytotoxicity in control IgG-ADC. | 1. Off-target toxicity of the payload. 2. "Bystander effect" where released payload affects neighboring cells. 3. Contamination of cell cultures. | 1. Test the free payload at equimolar concentrations to understand its intrinsic potency. 2. Perform co-culture experiments with target-positive and target-negative cells. 3. Implement stringent aseptic techniques and regular mycoplasma testing. |
| Discrepancy between in vitro and in vivo neutropenia. | 1. Differences in ADC metabolism and clearance. 2. The complexity of the bone marrow microenvironment is not captured in vitro. 3. Species-specific differences in target expression or ADC metabolism. | 1. Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling. 2. Utilize humanized mouse models (e.g., engrafted with human CD34+ cells) for more predictive in vivo studies. 3. Verify target expression in the animal model being used. |
Key Experimental Protocols
Protocol 1: Human Colony-Forming Unit (CFU) Assay for Myelosuppression
Objective: To evaluate the effect of ADC-X on the proliferation and differentiation of human hematopoietic progenitor cells.
Methodology:
-
Thaw cryopreserved human bone marrow CD34+ progenitor cells and assess viability.
-
Resuspend cells in a base methylcellulose medium (e.g., MethoCult™ H4434 Classic) supplemented with appropriate cytokines.
-
Prepare serial dilutions of ADC-X, a non-targeting control ADC, and a free payload control.
-
Add the test articles to the cell suspension in methylcellulose to achieve final desired concentrations.
-
Plate 1.1 mL of the cell mixture in duplicate into 35 mm culture dishes.
-
Incubate at 37°C, 5% CO₂, for 14 days.
-
Enumerate total colonies and differentiate them into CFU-GM (granulocyte-macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (granulocyte, erythrocyte, macrophage, megakaryocyte) based on morphology.
-
Calculate the IC₅₀ value (the concentration that inhibits colony formation by 50%) for each lineage.
Protocol 2: In Vivo Neutropenia Assessment in Humanized Mouse Model
Objective: To determine the effect of ADC-X on neutrophil counts in a relevant in vivo system.
Methodology:
-
Engraft immunodeficient mice (e.g., NSG) with human CD34+ HSPCs. Allow 12-16 weeks for stable human hematopoietic engraftment.
-
Confirm human cell engraftment via flow cytometry of peripheral blood (e.g., staining for human CD45).
-
Randomize mice into treatment groups (e.g., vehicle, ADC-X at various doses, control ADC).
-
Administer the test articles intravenously.
-
Collect peripheral blood samples at predetermined time points (e.g., baseline, day 7, 14, 21).
-
Perform a complete blood count (CBC) with differential to determine the absolute neutrophil count (ANC).
-
At the end of the study, harvest bone marrow and spleen to analyze hematopoietic progenitor populations by flow cytometry.
Visualizations
Caption: Mechanism of ADC-X-induced toxicity in hematopoietic progenitor cells.
Caption: Experimental workflow for the in vitro colony-forming unit (CFU) assay.
Caption: Decision tree for troubleshooting unexpected in vitro cytotoxicity.
Pelidotin Technical Support Center: Managing and Understanding Treatment-Related Fatigue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing fatigue as a side effect of Pelidotin (Cofetuzumab this compound). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental and clinical research.
Troubleshooting Guide: Investigating and Managing this compound-Induced Fatigue
Question: A significant portion of our study subjects are reporting fatigue. What are the initial troubleshooting steps?
Answer:
-
Confirm and Grade the Adverse Event: The first step is to systematically assess and grade the severity of the fatigue. It is crucial to differentiate between general tiredness and clinically significant fatigue that impacts daily activities. In a first-in-human study of Cofetuzumab this compound, fatigue was a common treatment-related adverse event, and a grade 3 fatigue was reported as a dose-limiting toxicity at the highest evaluated dose of 3.7 mg/kg every three weeks[1].
-
Rule Out Other Contributing Factors: Fatigue in cancer patients can be multifactorial.[2] It is essential to investigate other potential causes before attributing fatigue solely to this compound. A workflow for this investigation is outlined below.
-
Dose-Correlation Analysis: Analyze the incidence and severity of fatigue in relation to the administered dose of this compound. The initial phase 1 study suggested a potential dose-dependency, with dose-limiting fatigue occurring at the highest dose level[1].
Experimental Protocols
Protocol: Assessment of Cancer-Related Fatigue
This protocol outlines a method for the systematic assessment of fatigue in subjects receiving this compound, using validated patient-reported outcome (PRO) measures.
Objective: To quantify the incidence, severity, and impact of fatigue on daily functioning in patients treated with this compound.
Methodology:
-
Subject Selection: All subjects receiving this compound should be screened for fatigue at baseline and at regular intervals throughout the study (e.g., at the beginning of each treatment cycle and at follow-up visits).
-
Assessment Tools: Utilize validated unidimensional and multidimensional scales for a comprehensive assessment.[3][4]
-
Screening: A single-item screening for fatigue can be conducted at each visit.
-
Comprehensive Assessment: For subjects reporting fatigue, a more detailed assessment should be performed using one of the following instruments:
-
Brief Fatigue Inventory (BFI): A 9-item questionnaire that assesses the severity of fatigue and its interference with daily activities over the past 24 hours.
-
Functional Assessment of Chronic Illness Therapy - Fatigue (FACIT-F): A 13-item scale that measures the impact of fatigue on physical, social/family, emotional, and functional well-being over the past seven days.[3]
-
European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire (EORTC QLQ-C30): This is a broader cancer-specific quality of life questionnaire that includes a fatigue subscale.[4]
-
-
-
Data Collection:
-
Administer the chosen questionnaire(s) in a quiet and private setting.
-
Ensure subjects understand the questions and the time frame they should consider when answering.
-
Collect data at baseline (before initiation of this compound), prior to each treatment cycle, and at the end of the study.
-
-
Data Analysis:
-
Score the questionnaires according to their respective manuals.
-
Analyze the change in fatigue scores from baseline over time.
-
Correlate fatigue scores with this compound dosage, treatment duration, and other clinical parameters.
-
Quantitative Data Summary
Table 1: Incidence of Treatment-Related Adverse Events (TRAEs) in the First-in-Human Study of Cofetuzumab this compound (Every 3 Weeks Cohorts) [1]
| Adverse Event | Incidence (All Grades) | Grade ≥ 3 |
| Nausea | 45% - 25% | Not specified |
| Alopecia | 45% - 25% | Not specified |
| Fatigue | 45% - 25% | Dose-limiting toxicity (Grade 3) at 3.7 mg/kg |
| Headache | 45% - 25% | Dose-limiting toxicity (Grade 3) at 3.7 mg/kg |
| Neutropenia | 45% - 25% | 25% |
| Vomiting | 45% - 25% | Not specified |
Note: The source provides a range for the incidence of the most common TRAEs.
Mandatory Visualizations
Caption: Mechanism of action of Cofetuzumab this compound.
Caption: Workflow for troubleshooting this compound-induced fatigue.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound-induced fatigue?
A1: The exact mechanism is not fully elucidated, but it is likely multifactorial and related to the cytotoxic payload, auristatin-0101.[1] As an antibody-drug conjugate (ADC), this compound delivers a potent microtubule inhibitor to PTK7-expressing cells.[1] Off-target effects of the cytotoxic payload can affect healthy, rapidly dividing cells, potentially leading to systemic side effects like fatigue.[5] Additionally, the inflammatory response triggered by tumor cell death can contribute to the sensation of fatigue.
Q2: How does the incidence of fatigue with this compound compare to other ADCs?
A2: The reported incidence of all-grade fatigue with this compound (in the range of 25-45% in the initial study) is within the range observed with other ADCs used in cancer therapy.[1] For instance, a meta-analysis of ADCs in breast cancer reported all-grade fatigue incidences of approximately 35% for trastuzumab emtansine (T-DM1) and 47% for trastuzumab deruxtecan.[6]
Q3: Are there any known drug-drug interactions that could exacerbate fatigue in subjects taking this compound?
A3: While specific drug-drug interaction studies focusing on fatigue with this compound are not extensively published, it is crucial to review all concomitant medications. Drugs with known sedative effects (e.g., certain antiemetics, analgesics, or anxiolytics) could potentiate the fatigue experienced by subjects. A thorough medication review is a key step in the troubleshooting workflow.
Q4: What non-pharmacological interventions are recommended for managing this compound-induced fatigue?
A4: For cancer-related fatigue, several non-pharmacological strategies are recommended. These include:
-
Patient Education: Informing subjects about the potential for fatigue and that it is a common side effect.
-
Energy Conservation: Teaching techniques for pacing activities and prioritizing tasks.
-
Physical Activity: Regular, moderate exercise has been shown to be one of the most effective interventions for cancer-related fatigue.
-
Psychosocial Support: Addressing any anxiety or depression that may be contributing to fatigue.
-
Sleep Hygiene: Promoting good sleep habits.
Q5: Are there any pharmacological options for managing severe this compound-induced fatigue?
A5: Pharmacological interventions for cancer-related fatigue are generally considered after non-pharmacological approaches have been implemented and reversible causes have been ruled out. Agents such as psychostimulants (e.g., methylphenidate) and corticosteroids have been studied, but their use should be carefully considered due to potential side effects.[7] Any decision to use pharmacological interventions should be based on a thorough risk-benefit assessment for the individual subject.
References
- 1. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. Cancer-Related Fatigue – Clinical Evaluation Scales and Interventions: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicities and management strategies of emerging antibody–drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incidence of antibody-drug conjugate-related fatigue in patients with breast cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic interventions for fatigue in cancer and transplantation: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pelidotin Dosage
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Pelidotin-based antibody-drug conjugates (ADCs) to minimize adverse events while maintaining therapeutic efficacy. The information is compiled from publicly available clinical trial data for Cofetuzumab this compound and Micvotabart this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: "this compound" is a suffix used for a component of certain antibody-drug conjugates (ADCs). It is part of the name of the cytotoxic payload or linker-payload combination. For example, Cofetuzumab this compound is an ADC that targets Protein Tyrosine Kinase 7 (PTK7) and utilizes an auristatin microtubule inhibitor payload called Aur0101.[1] Similarly, Micvotabart this compound is an ADC targeting extradomain-B of fibronectin (EDB+FN). The antibody component of the ADC directs it to specific tumor cells, and the this compound payload is designed to kill those cells.
Q2: What are the most common adverse events associated with this compound-based ADCs?
A2: Based on clinical trial data for Cofetuzumab this compound, the most frequently reported treatment-related adverse events include nausea, alopecia (hair loss), fatigue, headache, neutropenia (low white blood cell count), and vomiting.[1][2][3] For Micvotabart this compound, treatment-related adverse events have also been observed, with Grade 3 or higher events occurring in a significant percentage of patients in monotherapy trials.[4][5]
Q3: What are dose-limiting toxicities (DLTs) observed with this compound ADCs?
A3: In a first-in-human study of Cofetuzumab this compound, dose-limiting toxicities of grade 3 headache and fatigue were observed at the highest tested dose of 3.7 mg/kg every 3 weeks.[1][3] For the every 2-week dosing regimen, a grade 3 neutropenic infection and grade 3 abdominal pain were identified as DLTs at higher doses.[1][3]
Q4: Is there a recommended Phase II dose for this compound-based ADCs?
A4: For Cofetuzumab this compound, the recommended Phase II dose has been established at 2.8 mg/kg administered intravenously every 3 weeks.[1][2][3] For Micvotabart this compound, Phase 1 studies have evaluated monotherapy doses up to 5.4 mg/kg every three weeks and combination therapy doses of 3.6 mg/kg and 4.4 mg/kg with pembrolizumab.[6]
Q5: How does the dosing schedule affect the safety profile?
A5: Studies with Cofetuzumab this compound have explored both every 2-week and every 3-week dosing schedules. The overall safety profile was found to be similar between the two regimens.[1] However, pharmacokinetic modeling suggested that a 2.1 mg/kg dose every 2 weeks could offer a comparable cumulative exposure to 2.8 mg/kg every 3 weeks with a potentially better therapeutic index.[1]
Troubleshooting Guides for Adverse Event Management
Issue 1: Managing High Incidence of Nausea and Vomiting
Symptoms: Patients report significant nausea and/or experience vomiting following infusion.
Troubleshooting Steps:
-
Prophylactic Antiemetics: Administer standard prophylactic antiemetic regimens prior to this compound infusion.
-
Post-Infusion Management: Provide patients with take-home antiemetic medication and clear instructions for use.
-
Hydration: Ensure patients are well-hydrated before and after infusion.
-
Dose Evaluation: If nausea and vomiting are severe (Grade ≥3) and persist despite optimal supportive care, consider a dose reduction in subsequent cycles in consultation with the study protocol.
Issue 2: Investigating the Onset of Neutropenia
Symptoms: Laboratory tests reveal a significant decrease in neutrophil counts (Grade ≥3 neutropenia).
Troubleshooting Steps:
-
Monitoring: Conduct regular complete blood counts (CBCs) throughout the treatment cycle, with increased frequency if neutropenia is detected.
-
Growth Factor Support: For severe or prolonged neutropenia, consider the use of granulocyte colony-stimulating factors (G-CSF) as per institutional guidelines and the clinical trial protocol.
-
Dose Delay/Reduction: A dose delay may be necessary to allow for neutrophil recovery. If neutropenia is recurrent or severe, a dose reduction for subsequent cycles should be considered.
-
Infection Prophylaxis: In cases of severe neutropenia, consider prophylactic antibiotics to prevent infections.
Issue 3: Addressing Patient-Reported Fatigue and Headache
Symptoms: Patients report debilitating fatigue or severe headaches, potentially impacting their quality of life.
Troubleshooting Steps:
-
Symptomatic Management: For headaches, recommend appropriate over-the-counter or prescription analgesics. For fatigue, advise patients on energy conservation strategies and assess for other contributing factors.
-
Rule out Other Causes: Investigate other potential causes for fatigue and headache to ensure they are treatment-related.
-
Dose-Limiting Toxicity Assessment: If headache or fatigue are of Grade 3 severity, they may be considered dose-limiting toxicities.[1] This necessitates a careful re-evaluation of the dosage level and may require a dose reduction or discontinuation as per the protocol.
Issue 4: Correlation of Adverse Events with Patient Characteristics
Observation: A higher rate of treatment discontinuation due to adverse events is noted in patients with high body weight for Micvotabart this compound.[6]
Troubleshooting Steps:
-
Subgroup Analysis: In your experimental design, plan for subgroup analyses to investigate the relationship between patient characteristics (e.g., body weight, BMI) and the incidence/severity of adverse events.
-
Pharmacokinetic (PK) Analysis: Collect and analyze PK data to determine if there is a correlation between drug exposure and patient weight that could explain the increased toxicity.
-
Alternative Dosing Strategies: Consider exploring alternative dosing strategies for specific patient populations, such as weight-based dosing adjustments or the use of body surface area (BSA) for dose calculation, subject to protocol amendments and further investigation.
Quantitative Data Summary
Table 1: Common Treatment-Related Adverse Events (TRAEs) with Cofetuzumab this compound (Every 3 Weeks Regimen) [1]
| Adverse Event | Frequency | Grade ≥3 Frequency |
| Nausea | 45% | Not Specified |
| Alopecia | 45% | Not Specified |
| Fatigue | 45% | Grade 3 DLT observed |
| Headache | 45% | Grade 3 DLT observed |
| Neutropenia | 25% | 25% |
| Vomiting | 25% | Not Specified |
Table 2: Dose-Limiting Toxicities (DLTs) of Cofetuzumab this compound [1][3]
| Dosing Regimen | Dose Level | DLT Observed |
| Every 3 Weeks | 3.7 mg/kg | Grade 3 Headache, Grade 3 Fatigue |
| Every 2 Weeks | 2.8 mg/kg | Grade 3 Neutropenic Infection |
| Every 2 Weeks | 3.2 mg/kg | Grade 3 Abdominal Pain |
Table 3: Preliminary Efficacy and Safety of Micvotabart this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) [4][5][6]
| Treatment Arm | Dose | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Safety Finding |
| Monotherapy (2L+ R/M HNSCC) | 5.4 mg/kg | 46% | 92% | Grade ≥3 TRAEs in 56% of patients; 28% discontinued (B1498344) due to TRAEs |
| Combination with Pembrolizumab (1L/2L+ R/M HNSCC) | 3.6 mg/kg & 4.4 mg/kg | 71% | 100% | No treatment-related discontinuations reported |
Experimental Protocols
Protocol 1: Dose-Escalation Study to Determine Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D)
This protocol is based on the methodology used in the first-in-human study of Cofetuzumab this compound.[1]
Objective: To determine the MTD, RP2D, safety, and tolerability of a this compound-based ADC.
Methodology:
-
Study Design: An open-label, multicenter, dose-escalation study.
-
Patient Population: Patients with advanced solid tumors for which the ADC's target is expressed.
-
Dose Escalation Model: Employ a modified Toxicity Probability Interval (mTPI) method. This model targets a specific dose-limiting toxicity (DLT) rate (e.g., 25%) within an acceptable range (e.g., 20%-30%).
-
Dosing Cohorts: Enroll patients in sequential dose-escalation cohorts. Start with a low initial dose and escalate in subsequent cohorts based on the safety data from the previous cohort.
-
DLT Monitoring Period: The monitoring period for DLTs is typically the first treatment cycle (e.g., 28 days).
-
MTD Definition: The MTD is defined as the highest dose level at which the DLT rate is below a predefined threshold (e.g., <30%) in a specified number of DLT-evaluable patients.
-
RP2D Selection: The RP2D is selected based on the MTD and overall safety, tolerability, pharmacokinetic, and preliminary efficacy data.
-
Expansion Cohorts: Once the RP2D is determined, enroll expansion cohorts in specific tumor types to further evaluate safety and preliminary efficacy at that dose.
Protocol 2: Randomized Dose-Optimization Study
This protocol is a recommended approach for modern oncology drug development to move beyond the traditional MTD paradigm.[7][8]
Objective: To identify the optimal biological dose that maximizes efficacy while minimizing toxicity.
Methodology:
-
Study Design: A randomized, parallel-arm study comparing at least two different dose levels.
-
Dose Selection: The dose levels for comparison should be selected based on data from the initial dose-escalation study and should include the RP2D and at least one lower dose.
-
Endpoints:
-
Primary Endpoint: A measure of anti-tumor activity (e.g., Objective Response Rate).
-
Secondary Endpoints: Progression-Free Survival, Overall Survival, Duration of Response, and a comprehensive safety assessment.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect intensive PK and PD data to characterize the exposure-response and exposure-safety relationships for each dose level.
-
Patient-Reported Outcomes (PROs): Incorporate PROs to assess the impact of different doses on patient quality of life.
-
Statistical Analysis: The study should be powered to detect clinically meaningful differences in both efficacy and safety between the dose arms.
Visualizations
Caption: Mechanism of action for Cofetuzumab this compound.
Caption: Typical dose-escalation workflow for determining MTD and RP2D.
Caption: Workflow for a randomized dose-optimization study.
References
- 1. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flagshipbio.com [flagshipbio.com]
- 4. seekingalpha.com [seekingalpha.com]
- 5. Pyxis Oncology (PYXS) posts positive MICVO Phase 1 HNSCC data | PYXS Stock News [stocktitan.net]
- 6. investing.com [investing.com]
- 7. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Pelidotin Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Pelidotin-containing antibody-drug conjugates (ADCs). The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help ensure the accuracy and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent microtubule inhibitor payload used in antibody-drug conjugates (ADCs). It is a synthetic analog of the natural compound dolastatin 10. When conjugated to a monoclonal antibody that targets a specific tumor-associated antigen, the resulting ADC, such as cofetuzumab this compound or micvotabart this compound, delivers the this compound payload directly to cancer cells.[1] Upon binding to the target antigen on the cancer cell surface, the ADC is internalized.[2] Inside the cell, the linker connecting the antibody and this compound is cleaved, releasing the payload.[1] The released this compound then disrupts the microtubule network within the cell, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[1]
Q2: We are observing significant variability in the IC50 value of our this compound-ADC between experiments. What are the potential causes?
Inconsistent IC50 values in cell viability assays are a common challenge and can stem from several factors:
-
Cell Health and Passage Number: The health, passage number, and confluency of your cell line can significantly impact its sensitivity to treatment.[3][4] Using cells that are unhealthy, have been in culture for too long (high passage), or are seeded at inconsistent densities can lead to variable results.[4]
-
Reagent Quality and Consistency: Variations in the quality of cell culture media, serum, and assay reagents can introduce variability.[3][4] It is also crucial to ensure the stability and proper storage of your this compound-ADC.
-
Assay Protocol Variability: Inconsistent incubation times, reagent addition order, and pipetting errors can all contribute to result variability.[5]
-
ADC Aggregation: The formation of ADC aggregates can reduce its effective concentration and potency, leading to a higher apparent IC50.[6][7]
Q3: Our this compound-ADC is showing lower than expected potency in our in vitro cytotoxicity assay. What should we investigate?
Lower than expected potency can be due to several factors related to the ADC and the experimental setup:
-
Inefficient ADC Internalization: The efficacy of a this compound-ADC is dependent on its internalization by the target cells.[8][9] If the antibody component of your ADC does not efficiently internalize upon binding to its target antigen, the this compound payload will not be effectively delivered to the intracellular space.
-
Inefficient Linker Cleavage: The linker connecting this compound to the antibody must be efficiently cleaved within the target cell to release the cytotoxic payload.[8] The target cells may lack sufficient levels of the necessary enzymes (e.g., cathepsins for a valine-citrulline linker) to process the linker.
-
Low Target Antigen Expression: The level of target antigen expression on your cell line is critical. Low expression will result in less ADC binding and internalization, leading to reduced potency.
-
Drug-to-Antibody Ratio (DAR): A lower than expected DAR means that fewer this compound molecules are attached to each antibody, resulting in a less potent ADC.[10]
Q4: We are observing off-target toxicity in our in vivo experiments. What is the likely cause?
Off-target toxicity in vivo is often a result of premature release of the this compound payload from the ADC while in circulation.[8][11] This can be caused by:
-
Linker Instability: The linker may not be stable enough in the bloodstream, leading to the release of this compound before the ADC reaches the tumor site.[11]
-
Species-Specific Linker Cleavage: Some linkers exhibit different stability profiles in preclinical animal models compared to humans.[8] For instance, certain linkers may be susceptible to cleavage by enzymes present in mouse plasma but not in human plasma.[8]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cytotoxicity Assays
| Potential Cause | Recommended Action |
| Cell Line Variability | Ensure consistent cell passage number and seeding density. Regularly perform cell line authentication. Monitor cell health and morphology.[3][4] |
| Reagent Inconsistency | Use the same lot of media, serum, and other reagents for a set of experiments. Ensure proper storage and handling of all reagents, including the this compound-ADC.[3][4] |
| Assay Protocol Deviations | Standardize incubation times, reagent addition order, and pipetting techniques. Use calibrated pipettes and ensure thorough mixing.[5] |
| ADC Aggregation | Characterize your ADC for the presence of aggregates using techniques like size exclusion chromatography (SEC). Optimize formulation and handling to minimize aggregation.[6][7] |
Issue 2: Suboptimal ADC Performance
| Potential Cause | Recommended Action |
| Poor ADC Internalization | Confirm ADC internalization using a fluorescently labeled ADC and microscopy or flow cytometry.[8][9] |
| Inefficient Linker Cleavage | Measure the activity of the relevant cleavage enzymes in your target cell lysates.[8] |
| Low Target Antigen Expression | Quantify target antigen expression on your cell line using flow cytometry or western blot. |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Verify the DAR of your ADC batches using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.[10] |
Experimental Protocols
General Cell Viability (IC50) Assay Protocol
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of your this compound-ADC in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the this compound-ADC. Include a vehicle control (medium with the same concentration of the ADC's formulation buffer).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72-120 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Determine cell viability using a suitable assay, such as one based on ATP content (e.g., CellTiter-Glo®), metabolic activity (e.g., MTT or resazurin), or cell counting.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound-ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of a this compound-ADC.
Caption: General experimental workflow for this compound-ADC evaluation.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. benchchem.com [benchchem.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Pelidotin-related nausea and vomiting during preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-related nausea and vomiting?
A1: The nausea and vomiting associated with this compound, an auristatin-based payload for antibody-drug conjugates (ADCs), are primarily attributed to the cytotoxic nature of the auristatin molecule. While the ADC is designed to target tumor cells, a certain amount of the payload can be released into systemic circulation, leading to off-target effects. This circulating payload can stimulate the chemoreceptor trigger zone (CTZ) in the medulla oblongata, an area of the brain that detects emetic substances in the blood and communicates with the vomiting center to initiate the emetic reflex. Key neurotransmitters involved in this process include serotonin (B10506), substance P, and dopamine (B1211576).
Q2: What is the expected incidence and severity of nausea and vomiting with this compound-containing ADCs?
A2: Clinical data from ADCs with different payloads suggest that nausea and vomiting are common treatment-related adverse events. For instance, in a first-in-human study of Cofetuzumab this compound, which utilizes an auristatin payload, nausea and vomiting were among the most common treatment-related adverse events, occurring in a significant percentage of patients. The severity is generally Grade 1 or 2, but Grade 3 events can occur. The emetogenic potential of ADCs is increasingly being recognized, with some, like trastuzumab deruxtecan, being classified as having high emetic risk by organizations such as the National Comprehensive Cancer Network (NCCN).
Q3: What are the different types of this compound-related nausea and vomiting I should be aware of in my experiments?
A3: Similar to chemotherapy-induced nausea and vomiting (CINV), this compound-related emesis can be categorized into different phases:
-
Acute: Occurring within the first 24 hours after administration. This phase is primarily mediated by the release of serotonin.
-
Delayed: Occurring more than 24 hours after administration and can last for several days. Substance P is a key mediator in this phase.
-
Anticipatory: A conditioned response that can occur before administration in subjects who have previously experienced nausea and vomiting with the treatment.
Q4: Are there established prophylactic regimens to prevent this compound-related nausea and vomiting?
A4: While specific guidelines for this compound are not yet established, the principles of CINV management are applicable. Prophylactic administration of antiemetics is crucial. A combination therapy approach is recommended, often including:
-
A 5-HT3 receptor antagonist (e.g., ondansetron, palonosetron) to block serotonin signaling, particularly for acute nausea.
-
A neurokinin-1 (NK1) receptor antagonist (e.g., aprepitant, fosaprepitant) to block the action of substance P, which is effective for both acute and delayed nausea.
-
A corticosteroid (e.g., dexamethasone) which has broad antiemetic effects.
-
In some cases, an atypical antipsychotic with antiemetic properties, such as olanzapine, may be considered.
Troubleshooting Guides
Issue 1: Persistent Nausea and Vomiting Despite Standard Prophylaxis
| Potential Cause | Troubleshooting Steps |
| Inadequate coverage for delayed nausea and vomiting. | The half-life of some prophylactic agents may not be sufficient to cover the extended period of delayed nausea associated with some ADCs. Consider extending the duration of dexamethasone (B1670325) and/or using a long-acting 5-HT3 receptor antagonist like palonosetron. The addition of an NK1 receptor antagonist is strongly recommended if not already in use. |
| High individual risk. | Subject-specific factors such as female gender, history of motion sickness, and low alcohol consumption can increase the risk of nausea and vomiting. For high-risk individuals, a more aggressive prophylactic regimen with three or four drugs (e.g., 5-HT3 antagonist, NK1 antagonist, dexamethasone, and olanzapine) should be considered from the outset. |
| Breakthrough nausea and vomiting. | Ensure a rescue antiemetic medication from a different drug class is available. For example, if the prophylactic regimen includes a 5-HT3 antagonist, a dopamine receptor antagonist (e.g., prochlorperazine) could be used for breakthrough symptoms. |
Issue 2: Anticipatory Nausea and Vomiting in Longitudinal Studies
| Potential Cause | Troubleshooting Steps |
| Conditioned response to experimental procedures. | Implement behavioral interventions. This can include relaxation techniques and ensuring the subject is in a calm environment. For clinical studies, anxiolytics such as lorazepam may be administered prior to this compound administration. |
| Inadequate control of nausea and vomiting in previous cycles. | The most effective way to prevent anticipatory nausea and vomiting is to ensure optimal control of acute and delayed emesis from the very first administration. Re-evaluate and optimize the prophylactic regimen for subsequent cycles. |
Data Presentation
The following table summarizes the incidence of nausea and vomiting observed with various antibody-drug conjugates in clinical trials. While not specific to this compound, this data provides a comparative context for the potential emetogenic profile.
| Antibody-Drug Conjugate | Payload Class | Incidence of Nausea (All Grades) | Incidence of Vomiting (All Grades) | Reference Clinical Trial(s) |
| Cofetuzumab this compound | Auristatin | 25-45% | 25-45% | NCT02222922[1] |
| Trastuzumab Deruxtecan | Topoisomerase I Inhibitor | ~70% | ~40% | DESTINY Clinical Program[2] |
| Sacituzumab Govitecan | Topoisomerase I Inhibitor (SN-38) | ~55% | ~20% | ASCENT[3] |
Experimental Protocols
Preclinical Assessment of this compound-Related Nausea (Rat Pica Model)
Objective: To evaluate the potential of a this compound-containing ADC to induce nausea-like behavior (pica) in rats and to assess the efficacy of antiemetic interventions.
Methodology:
-
Animal Model: Male Wistar rats.
-
Housing: Individual cages with standard chow and water available ad libitum. A pre-weighed amount of kaolin (B608303) (a non-nutritive clay) is also provided in a separate container.
-
Acclimation: Acclimate rats to the housing conditions and the presence of kaolin for at least 3 days prior to the experiment.
-
Dosing:
-
Vehicle Control Group: Administer the vehicle used for the ADC.
-
ADC Treatment Group: Administer the this compound-containing ADC at the desired dose(s).
-
Antiemetic Prophylaxis Group(s): Administer the antiemetic agent(s) at a predetermined time before the ADC administration.
-
-
Data Collection: Measure the consumption of kaolin, standard chow, and water, as well as the body weight of each rat daily for a period of 72-120 hours post-administration.
-
Endpoint: A significant increase in kaolin consumption in the ADC treatment group compared to the vehicle control group is indicative of pica, a surrogate for nausea. The reduction of kaolin intake in the antiemetic prophylaxis group demonstrates the efficacy of the intervention.[4][5]
Preclinical Assessment of this compound-Related Vomiting (Ferret Emesis Model)
Objective: To determine the emetogenic potential of a this compound-containing ADC in ferrets, a species with a well-developed emetic reflex.
Methodology:
-
Animal Model: Male ferrets.
-
Housing: Individual observation cages that allow for clear monitoring of the animals.
-
Acclimation: Acclimate ferrets to the experimental environment for at least one week.
-
Fasting: Fast the animals overnight prior to dosing, with water available ad libitum.
-
Dosing:
-
Vehicle Control Group: Administer the ADC vehicle.
-
ADC Treatment Group: Administer the this compound-containing ADC.
-
Antiemetic Prophylaxis Group(s): Administer antiemetic(s) 30-60 minutes prior to ADC administration.
-
-
Observation: Continuously observe the ferrets for a defined period (e.g., 8 hours for acute emesis) and record the following parameters:
-
Latency to the first retch or vomit.
-
Total number of retches.
-
Total number of vomits.
-
-
Endpoint: The frequency and latency of emetic episodes in the ADC treatment group compared to the vehicle control indicate the emetogenic potential. A reduction in these parameters in the antiemetic prophylaxis group shows the treatment's effectiveness.[3][6]
Mandatory Visualizations
Caption: Signaling pathways of this compound-induced nausea and vomiting.
Caption: General experimental workflow for preclinical assessment.
References
- 1. Chemoreceptor trigger zone - Wikipedia [en.wikipedia.org]
- 2. Management of nausea and vomiting induced by antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
Cofetuzumab pelidotin dose-limiting toxicities in clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cofetuzumab pelidotin. The information is based on findings from clinical trials and is intended to assist in anticipating and managing potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is cofetuzumab this compound and what is its mechanism of action?
A1: Cofetuzumab this compound is an antibody-drug conjugate (ADC).[1] It is composed of a humanized monoclonal antibody that targets the human inactive tyrosine-protein kinase 7 (PTK7), linked to a potent anti-cancer agent, auristatin-0101, which is an analog of the microtubule inhibitor dolastatin 10.[1] PTK7 is a protein that is overexpressed on the surface of various cancer cells.[1] The antibody component of cofetuzumab this compound binds to PTK7 on tumor cells, leading to the internalization of the ADC.[1] Inside the cell, the auristatin payload is released and disrupts the microtubule network, which is essential for cell division. This disruption leads to a G2/M phase arrest in the cell cycle and ultimately triggers apoptosis (programmed cell death) in the PTK7-expressing cancer cells.[1]
Q2: What were the dose-limiting toxicities (DLTs) observed in the first-in-human clinical trial of cofetuzumab this compound?
A2: In the first-in-human study (NCT02222922), two dose-limiting toxicities were reported at the highest dose evaluated when administered every 3 weeks. These were grade 3 headache and grade 3 fatigue.[2][3][4]
Q3: What are the most common treatment-related adverse events associated with cofetuzumab this compound?
A3: The most frequently observed treatment-related adverse events in the clinical trial with a 3-week dosing schedule included nausea, alopecia (hair loss), fatigue, headache, neutropenia (low white blood cell count), and vomiting.[2][3][4] Grade ≥ 3 neutropenia was observed in 25% of patients.[2][3][4]
Q4: What was the recommended Phase II dose for cofetuzumab this compound?
A4: The recommended Phase II dose for cofetuzumab this compound was determined to be 2.8 mg/kg administered every 3 weeks.[2][3][4]
Troubleshooting Guide for Observed Toxicities
This guide is intended to help researchers navigate potential toxicities based on clinical trial findings.
| Observed Toxicity | Potential Troubleshooting Steps / Monitoring |
| Headache (Grade 3) | - Implement close monitoring of patients for the onset and severity of headaches. - Consider pre-medication with analgesics. - In a clinical setting, hospitalization for management of persistent symptoms with analgesics and antiemetics may be required.[5] |
| Fatigue (Grade 3) | - Monitor patients for the severity and impact of fatigue on daily activities. - Educate on energy conservation strategies. - Evaluate for and manage other contributing factors such as anemia or dehydration. |
| Neutropenia (Grade ≥ 3) | - Perform regular complete blood counts to monitor neutrophil levels. - Consider dose interruption or reduction as per protocol guidelines. - Prophylactic use of granulocyte colony-stimulating factor (G-CSF) could be considered in subsequent cycles. |
| Nausea and Vomiting | - Administer prophylactic antiemetics prior to infusion. - Provide rescue antiemetics for breakthrough nausea and vomiting. - Ensure adequate hydration. |
| Alopecia | - Counsel about the high likelihood of hair loss. - Discuss scalp cooling options if appropriate. |
Data Presentation
Table 1: Dose-Limiting Toxicities (DLTs) in the First-in-Human Trial of Cofetuzumab this compound (Q3W Dosing)
| Dose-Limiting Toxicity | Grade | Number of Patients |
| Headache | 3 | 1 |
| Fatigue | 3 | 1 |
Data from the highest dose evaluated in the every 3 weeks regimen.[2][3][4]
Table 2: Most Common Treatment-Related Adverse Events (Q3W Dosing)
| Adverse Event | Incidence | Grade ≥ 3 Incidence |
| Nausea | 45% - 25% | Not specified |
| Alopecia | 45% - 25% | Not specified |
| Fatigue | 45% - 25% | One DLT at Grade 3 |
| Headache | 45% - 25% | One DLT at Grade 3 |
| Neutropenia | 45% - 25% | 25% |
| Vomiting | 45% - 25% | Not specified |
Incidence range reflects the most common events reported in the study.[2][3][4]
Experimental Protocols
First-in-Human Clinical Trial (NCT02222922) - Dose Escalation and Expansion
-
Study Design: The study was a first-in-human, open-label, multicenter, dose-escalation and dose-expansion trial.[2][3]
-
Patient Population: Patients with advanced solid tumors, including platinum-resistant ovarian cancer, non-small cell lung cancer (NSCLC), and triple-negative breast cancer (TNBC).[2][3]
-
Dosing Regimens:
-
Dose Escalation Method: A modified toxicity probability interval (mTPI) method was used to guide dose escalation.[3][5]
-
DLT Monitoring Period: The monitoring period for dose-limiting toxicities was the first 28 days of treatment.[3][5]
-
Definition of DLTs: Dose-limiting toxicities were defined as specific treatment-related adverse events occurring within the first treatment cycle, including but not limited to:
-
Grade 4 neutropenia lasting > 7 days.
-
Febrile neutropenia.
-
Grade ≥ 3 neutropenic infection.
-
Grade 4 anemia or thrombocytopenia.
-
Grade ≥ 3 thrombocytopenia with clinically significant bleeding.
-
Grade ≥ 3 non-hematologic, non-hepatic toxicities (with some exceptions).
-
A delay of > 2 weeks in receiving the next treatment cycle due to persistent toxicities.[3]
-
Visualizations
Caption: Mechanism of action of cofetuzumab this compound.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flagshipbio.com [flagshipbio.com]
Technical Support Center: Enhancing Pelidotin Efficacy in Low PTK7-Expressing Tumors
Welcome to the technical support center for Pelidotin (Cofetuzumab this compound), an antibody-drug conjugate (ADC) targeting the protein tyrosine kinase 7 (PTK7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments aimed at enhancing this compound's efficacy, particularly in tumors with low PTK7 expression.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered during preclinical and translational research with this compound.
Q1: We are observing limited efficacy of this compound in our cancer cell line model. How can we confirm if low PTK7 expression is the cause?
A1: Low target antigen expression is a common reason for reduced ADC efficacy. To determine if this is the case for your model, we recommend the following:
-
Quantitative PTK7 Expression Analysis: Assess PTK7 protein expression levels using validated methods such as flow cytometry or immunohistochemistry (IHC). It is crucial to compare the expression of your cell line to that of high-expressing positive control cell lines.
-
Correlate with Cytotoxicity Data: Compare the PTK7 expression levels with the in vitro cytotoxicity (IC50) of this compound in a panel of cell lines with varying PTK7 expression. A positive correlation between PTK7 expression and sensitivity to this compound would suggest that low expression is a key factor.
-
Review Clinical Data: Clinical studies on cofetuzumab this compound have indicated that responders tend to have moderate to high PTK7 tumor expression.[1][2][3][4][5] For instance, in a phase I study, clinical responses were more likely in patients with higher H-scores for PTK7 expression.[2][3]
Q2: Our tumor model has confirmed low PTK7 expression. What strategies can we employ to enhance this compound's efficacy?
A2: There are two primary strategies to overcome low PTK7 expression:
-
Leveraging the Bystander Effect: this compound is comprised of an anti-PTK7 antibody linked to an auristatin-based cytotoxic payload.[2][3] Auristatin and its derivatives are known to be membrane-permeable, allowing them to diffuse out of the target cell and kill neighboring antigen-negative or low-expressing cells.[6] This is known as the bystander effect. Experiments can be designed to quantify and optimize this effect.
-
Upregulating PTK7 Expression: Pre-treating cancer cells with epigenetic modifying agents, such as DNA methyltransferase inhibitors (DNMTis) or histone deacetylase inhibitors (HDACis), may increase the expression of PTK7 on the tumor cell surface, thereby enhancing this compound binding and subsequent cytotoxicity.
Q3: How can we experimentally assess the bystander effect of this compound in our low PTK7-expressing model?
A3: An in vitro co-culture bystander assay is the standard method. This involves co-culturing your low PTK7-expressing "bystander" cells with a high PTK7-expressing "target" cell line. The bystander cells should be fluorescently labeled for easy identification. A detailed protocol is provided in the "Experimental Protocols" section below. The key principle is to treat the co-culture with this compound and measure the viability of the fluorescent bystander cells. Significant death of the bystander cells in the presence of target cells and this compound indicates a robust bystander effect.[7][8][9]
Q4: What is the rationale for using epigenetic drugs to increase PTK7 expression, and how do we test this?
A4: The expression of some tumor antigens is suppressed through epigenetic mechanisms like DNA methylation of the gene's promoter region.[10] For instance, in hepatocellular carcinoma, downregulation of PTK7 has been associated with promoter hypermethylation.[11][12] By inhibiting DNA methylation with agents like 5-aza-2'-deoxycytidine (Decitabine) or inhibiting histone deacetylation with drugs like Vorinostat, it may be possible to reactivate PTK7 gene expression.
To test this, you can treat your low PTK7-expressing cancer cell line with a DNMT inhibitor or an HDAC inhibitor and then measure the change in PTK7 mRNA and protein expression. A detailed experimental protocol is available in the "Experimental Protocols" section.
Q5: We are considering a combination therapy approach. What should we consider?
A5: Combining this compound with other therapeutic agents can be a powerful strategy. Based on the mechanism of action, consider the following:
-
Epigenetic Modulators: As discussed, pre-treatment with DNMT or HDAC inhibitors could sensitize low PTK7-expressing tumors to this compound.
-
Other Chemotherapeutic Agents: In ovarian cancer cells, combining cofetuzumab this compound with paclitaxel (B517696) or a checkpoint kinase inhibitor has shown increased effects on cell viability.[13]
When designing combination studies, it is crucial to evaluate potential synergistic, additive, or antagonistic effects and to carefully consider dosing schedules to maximize efficacy and minimize toxicity.
Data Presentation
Table 1: PTK7 Expression in Various Cancers
| Cancer Type | Median PTK7 mRNA Expression (log2[TPM+1]) | Reference |
| Endometrial Adenocarcinoma | 7.5 | [3] |
| High-Grade Serous Ovarian Cancer | 7.3 | [3] |
| Salivary Gland Cancer | 7.1 | [3] |
| Lung Squamous Cell Carcinoma | 7.0 | [3] |
| Head and Neck Squamous Cell Carcinoma | 7.0 | [3] |
| Lung Adenocarcinoma | 6.9 | [3] |
| Cervical Squamous Cell Carcinoma | 6.9 | [3] |
Table 2: Clinical Efficacy of a PTK7-Targeted ADC (PF-06647020/Cofetuzumab this compound) by Tumor Type and PTK7 Expression
| Tumor Type | Patient Population | PTK7 Expression Criteria for Enrollment | Objective Response Rate (ORR) | Mean H-Score (Responders) | Mean H-Score (Non-responders) | Reference |
| Ovarian Cancer (OVCA) | Unselected | None | 27% | 111.2 | 80.2 | [2][5] |
| Non-Small Cell Lung Cancer (NSCLC) | Pre-selected | H-score ≥ 56.8 | 19% | 200.3 | 159.2 | [2][4][5] |
| Triple-Negative Breast Cancer (TNBC) | Initially unselected, later H-score ≥ 92.8 | H-score ≥ 92.8 | 21% | 224.3 | 147.0 | [2][5] |
Note: Data is compiled from a Phase I dose-expansion study. H-score is a semi-quantitative measure of protein expression.
Experimental Protocols
Protocol 1: In Vitro Bystander Effect Co-Culture Assay
Objective: To quantify the bystander killing effect of this compound on low PTK7-expressing cells.
Materials:
-
Low PTK7-expressing "bystander" cancer cell line (e.g., genetically engineered to express GFP)
-
High PTK7-expressing "target" cancer cell line
-
This compound (Cofetuzumab this compound)
-
Control non-binding ADC with the same payload
-
Cell culture medium and supplements
-
96-well plates
-
Fluorescence microscope or high-content imaging system
-
Cell viability reagent (e.g., CellTiter-Glo®)
Workflow:
Methodology:
-
Cell Preparation: Culture and maintain both the fluorescently labeled low PTK7-expressing bystander cells and the high PTK7-expressing target cells.
-
Cell Seeding: Seed the bystander and target cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Also, seed monocultures of each cell line as controls. Allow cells to adhere overnight.
-
Treatment: Treat the co-cultures and monocultures with a range of concentrations of this compound and a non-binding control ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis:
-
Imaging: Use a fluorescence microscope to visualize the viability of the GFP-positive bystander cells.
-
Viability Assay: Quantify the viability of the bystander cells using a suitable assay. For GFP-labeled cells, flow cytometry can be used to specifically gate on the GFP-positive population and assess viability.
-
Data Interpretation: A significant decrease in the viability of the bystander cells in the co-culture treated with this compound, compared to the monoculture of bystander cells treated with the same concentration, indicates a bystander effect.
-
Protocol 2: Upregulation of PTK7 Expression using Epigenetic Modulators
Objective: To determine if treatment with a DNMT inhibitor (5-aza-2'-deoxycytidine) or an HDAC inhibitor (Vorinostat) can increase PTK7 expression in low-expressing cancer cell lines.
Materials:
-
Low PTK7-expressing cancer cell line
-
5-aza-2'-deoxycytidine (Decitabine)
-
Vorinostat (SAHA)
-
Cell culture medium and supplements
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR
-
Antibodies for Western blotting or flow cytometry (anti-PTK7)
Workflow:
Methodology:
-
Cell Seeding: Plate your low PTK7-expressing cancer cells in 6-well plates and allow them to adhere.
-
Treatment:
-
For DNMT inhibition: Treat cells with 5-aza-2'-deoxycytidine (e.g., 1-10 µM) for 72 hours. Due to the instability of the compound in aqueous solution, the medium should be replaced with fresh drug every 24 hours.[14]
-
For HDAC inhibition: Treat cells with Vorinostat (e.g., 1-5 µM) for 24 to 48 hours.[15]
-
Include a vehicle control (e.g., DMSO) for each treatment.
-
-
Cell Harvest: After the treatment period, harvest the cells.
-
PTK7 Expression Analysis:
-
qRT-PCR: Extract RNA and perform quantitative real-time PCR to measure PTK7 mRNA levels.
-
Western Blot or Flow Cytometry: Prepare cell lysates for Western blotting or stain cells for flow cytometry to analyze PTK7 protein expression. Flow cytometry is preferred for quantifying cell surface PTK7, which is the direct target of this compound.
-
-
Functional Assay (Optional but Recommended): Following pre-treatment with the epigenetic modulator that showed the most significant increase in PTK7 expression, treat the cells with this compound and perform a cytotoxicity assay to determine if the increased PTK7 expression translates to enhanced sensitivity to the ADC.
Signaling Pathways
This compound Mechanism of Action and Bystander Effect
Epigenetic Regulation of PTK7 Expression
References
- 1. Protein Tyrosine Kinase 7 (PTK7) Biomarker Analysis in Patients treated with PF-06647020, a PTK7 Antibody-Drug Conjugate (ADC), in a Phase I Dose Expansion Study - Flagship Biosciences [flagshipbio.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase 1b study of cofetuzumab this compound monotherapy in patients with PTK7-expressing recurrent non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. agilent.com [agilent.com]
- 8. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigenetic regulation of RTK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTK7: an underestimated contributor to human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic targeting of the protein tyrosine kinase-7 in cancer: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Navigating Patient Selection for Pelidotin Trials: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining patient selection criteria for clinical trials involving Pelidotin-based antibody-drug conjugates (ADCs). Given the existence of two distinct ADCs sharing the "this compound" name—Cofetuzumab this compound and Micvotabart this compound—this guide is organized into separate sections for each therapeutic to ensure clarity and precision.
Section 1: Cofetuzumab this compound (anti-PTK7 ADC)
Cofetuzumab this compound (also known as PF-06647020 or ABBV-647) is an antibody-drug conjugate targeting the Protein Tyrosine Kinase 7 (PTK7).[1][2] PTK7 is a receptor tyrosine kinase that is overexpressed in several cancers and is implicated in the Wnt signaling pathway.[3][4] The ADC is designed to deliver the microtubule inhibitor auristatin-0101 to PTK7-expressing tumor cells.[3][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cofetuzumab this compound?
A1: Cofetuzumab this compound functions by binding to PTK7 on the surface of cancer cells.[1] Following binding, the ADC-receptor complex is internalized, and the cytotoxic payload, auristatin-0101, is released via cleavage of the valine-citrulline linker.[6][7] The released auristatin then disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of the cancer cell.[6]
Q2: What are the key eligibility criteria for patients in Cofetuzumab this compound clinical trials?
A2: Patient selection for trials such as NCT04189614 primarily hinges on the confirmation of PTK7 expression in tumor tissue, as determined by a validated immunohistochemistry (IHC) assay.[3][8] Other key criteria often include a diagnosis of a specific cancer type (e.g., recurrent non-small cell lung cancer), a history of prior systemic therapies, and an adequate performance status (e.g., ECOG Performance Status of 0 to 1).[3]
Q3: How is PTK7 expression measured to determine patient eligibility?
A3: PTK7 expression is assessed using a validated immunohistochemistry (IHC) assay performed on formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples.[6][8][9] The scoring is often based on the percentage of tumor cells with a certain staining intensity. For example, a threshold might be set at ≥90% of tumor cells exhibiting ≥2+ staining intensity.[10]
Q4: What are the common challenges in selecting patients for Cofetuzumab this compound trials?
A4: A primary challenge is the heterogeneity of PTK7 expression within and between tumors, which can complicate the interpretation of biopsy results.[1][11] Additionally, the technical variability of IHC assays, including fixation methods and antibody clones, can impact the accuracy of PTK7 assessment.[11][12] Establishing a definitive cutoff for PTK7 expression that reliably predicts clinical response is another critical challenge.[1]
Troubleshooting Guide: PTK7 Immunohistochemistry (IHC) Assay
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Inadequate antigen retrieval | Optimize the heat-induced epitope retrieval (HIER) method, including buffer pH and heating time/temperature.[13] |
| Low primary antibody concentration | Increase the concentration of the anti-PTK7 antibody.[13] | |
| Inactive antibody | Ensure proper storage of the antibody and consider using a fresh lot.[13] | |
| High Background Staining | Non-specific antibody binding | Increase the concentration and/or duration of the blocking step. Consider using a serum-free blocking solution.[13] |
| Endogenous peroxidase activity | If using an HRP-conjugated secondary antibody, ensure adequate quenching with a hydrogen peroxide solution.[12] | |
| Tissue drying during staining | Maintain a humid environment throughout the staining procedure to prevent non-specific antibody binding.[14] | |
| Non-Specific Staining | Cross-reactivity of the secondary antibody | Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample.[13] |
| Issues with the primary antibody | If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity.[11] |
Quantitative Data from Clinical Trials
Table 1: Efficacy of Cofetuzumab this compound in Advanced Solid Tumors [7]
| Tumor Type | Number of Patients (n) | Objective Response Rate (ORR) |
| Ovarian Cancer | 63 | 27% |
| Non-Small Cell Lung Cancer (NSCLC) | 31 | 19% |
| Triple-Negative Breast Cancer (TNBC) | 29 | 21% |
Table 2: Outcomes in PTK7-Expressing Recurrent NSCLC (NCT04189614) [10]
| Patient Subgroup | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Overall | 18% | 7.2 months | 5.5 months | 12.6 months |
| Non-squamous EGFR-mutant | 15% | 9.0 months | 6.8 months | 12.6 months |
| Non-squamous EGFR wild type | 21% | Not Reported | Not Reported | Not Reported |
| Squamous | 13% | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for PTK7 Expression in FFPE Tissues (Example)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Transfer slides through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each, followed by a final rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate sections in a 3% hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking:
-
Incubate sections with a protein block (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with a validated anti-PTK7 primary antibody at the optimized dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides and incubate with an appropriate HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides and apply the chromogen substrate (e.g., DAB) and incubate until the desired staining intensity develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Canonical Wnt signaling pathway involving PTK7.
Caption: Patient selection workflow for Cofetuzumab this compound trials.
Section 2: Micvotabart this compound (anti-EDB+FN ADC)
Micvotabart this compound (also known as MICVO or PYX-201) is a first-in-concept antibody-drug conjugate that targets the extradomain-B of fibronectin (EDB+FN).[15][16] EDB+FN is a component of the tumor extracellular matrix that is highly expressed in various solid tumors but has limited expression in normal adult tissues.[16] This ADC is designed to release the auristatin-0101 payload into the tumor microenvironment.[17]
Frequently Asked Questions (FAQs)
Q1: How does the mechanism of action of Micvotabart this compound differ from traditional ADCs?
A1: Unlike many ADCs that target antigens on the surface of tumor cells, Micvotabart this compound targets a component of the tumor's extracellular matrix, EDB+FN.[16] Upon binding to EDB+FN, the cleavable linker is designed to be processed by proteases in the tumor microenvironment, releasing the cell-permeable auristatin payload.[17] This payload can then diffuse into nearby tumor cells, inducing cell death through microtubule disruption. This mechanism allows for a "bystander effect," potentially killing tumor cells that do not directly express the target.[10][17]
Q2: What are the current patient selection criteria for Micvotabart this compound trials?
A2: Early-phase trials of Micvotabart this compound have enrolled patients with various advanced solid tumors without pre-selection based on a biomarker.[16][18] However, ongoing and future trials may incorporate EDB+FN expression as a key selection criterion as more data becomes available on its predictive value.
Q3: How is EDB+FN expression measured?
A3: A novel immunohistochemistry (IHC) assay has been developed to detect and quantify EDB+FN expression in the tumor stroma.[19][20] The expression is often reported as a stromal H-score, which considers both the intensity and the percentage of positive staining within the stromal component of the tumor.[19]
Q4: What are the potential advantages of targeting EDB+FN in the tumor microenvironment?
A4: Targeting a stromal antigen like EDB+FN may overcome challenges associated with tumor heterogeneity, as the target is more broadly distributed within the tumor microenvironment.[21] The bystander effect of the released payload can also be particularly effective against tumors with varied antigen expression on cancer cells.[10]
Troubleshooting Guide: EDB+FN Immunohistochemistry (IHC) Assay
| Problem | Potential Cause | Recommended Solution |
| Weak or No Stromal Staining | Poor tissue preservation | Ensure optimal formalin fixation time and processing to preserve extracellular matrix proteins.[12] |
| Inadequate primary antibody penetration | Consider using a slightly thinner tissue section or optimizing the permeabilization step. | |
| High Background in Tumor Cells | Non-specific binding of primary antibody | Titrate the primary antibody to the lowest effective concentration. Optimize blocking conditions.[11] |
| Uneven Staining | Incomplete deparaffinization | Use fresh xylene and ensure sufficient time for complete wax removal.[14] |
| Inconsistent antigen retrieval | Ensure uniform heating of slides during HIER.[12] |
Quantitative Data from Clinical Trials
Table 3: Preliminary Efficacy of Micvotabart this compound Monotherapy in Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (R/M HNSCC) [2]
| Dose | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| 5.4 mg/kg | 46% | 92% |
Table 4: Preliminary Efficacy of Micvotabart this compound in Combination with Pembrolizumab in HNSCC
| Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| 71% | 100% |
Experimental Protocols
Protocol 2: Immunohistochemistry (IHC) for EDB+FN Expression in FFPE Tissues (Example)
-
Deparaffinization and Rehydration:
-
Follow the same procedure as described in Protocol 1.
-
-
Antigen Retrieval:
-
Perform HIER using a suitable buffer (e.g., Tris-EDTA, pH 9.0) at 95-100°C for 20-30 minutes. The optimal buffer and conditions should be validated for the specific anti-EDB+FN antibody.
-
-
Peroxidase and Protein Blocking:
-
Follow the same procedures as described in Protocol 1.
-
-
Primary Antibody Incubation:
-
Incubate sections with a validated anti-EDB+FN primary antibody at its optimal dilution overnight at 4°C.
-
-
Secondary Antibody, Detection, and Counterstaining:
-
Follow the same procedures as described in Protocol 1.
-
-
Scoring:
-
EDB+FN expression is typically assessed in the stromal compartment. A pathologist evaluates the staining intensity (0, 1+, 2+, 3+) and the percentage of positive stromal area. An H-score can be calculated using the formula: H-score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)].
-
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. onclive.com [onclive.com]
- 3. ascopubs.org [ascopubs.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pyxisoncology.com [pyxisoncology.com]
- 10. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 12. IHC Troubleshooting | Proteintech Group [ptglab.com]
- 13. documents.cap.org [documents.cap.org]
- 14. adcreview.com [adcreview.com]
- 15. Novel Cancer Drug Shows 91% Tumor Inhibition in Breakthrough Study | PYXS Stock News [stocktitan.net]
- 16. researchgate.net [researchgate.net]
- 17. pyxisoncology.com [pyxisoncology.com]
- 18. pyxisoncology.com [pyxisoncology.com]
- 19. Integrin signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 21. seekingalpha.com [seekingalpha.com]
Cofetuzumab Pelidotin Formulation Technical Support Center
Welcome to the technical support center for Cofetuzumab pelidotin (PF-06647020). This resource is designed for researchers, scientists, and drug development professionals to address challenges that may arise during the formulation and experimental use of this antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is Cofetuzumab this compound and what is its mechanism of action?
A1: Cofetuzumab this compound (also known as PF-06647020 or ABBV-647) is an investigational antibody-drug conjugate.[1][2][3][4] It is composed of a humanized monoclonal antibody (hu6M024, an IgG1) that targets the Protein Tyrosine Kinase 7 (PTK7), a receptor tyrosine kinase-like molecule.[1][5] This antibody is linked to a potent cytotoxic agent, auristatin-0101 (Aur0101), via a cleavable valine-citrulline (vc)-based linker.[1][4][6] The drug-to-antibody ratio (DAR) is approximately 4.[1][4][5]
Upon binding to PTK7 on the surface of tumor cells, Cofetuzumab this compound is internalized.[6][7] Inside the cell, the linker is cleaved by endosomal proteases, releasing the auristatin payload.[6][7] The released Aur0101 disrupts microtubule dynamics, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis (programmed cell death) of the cancer cell.[6][7]
Q2: What are the recommended storage and handling conditions for Cofetuzumab this compound?
A2: Proper storage and handling are critical to maintain the integrity of Cofetuzumab this compound. Based on available data, the following conditions are recommended:
| Condition | Specification | Source |
| Long-term Storage | -80°C | [8] |
| Shipping | On dry ice | [1] |
| Formulation Buffer | 20 mmol/L histidine, 150 mmol/L NaCl, pH 5.5 | [8] |
It is crucial to avoid repeated freeze-thaw cycles, as this can lead to aggregation and degradation of the ADC.
Q3: What are some of the known stability limitations of Cofetuzumab this compound?
A3: Cofetuzumab this compound has been noted to have a shorter half-life (T1/2) of less than 3 days, indicating it is less stable compared to some other biologics.[1] General challenges for ADCs like Cofetuzumab this compound include the potential for the linker to hydrolyze and for the ADC to aggregate, especially with increased hydrophobicity from the linker-drug components.[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and handling of Cofetuzumab this compound.
Problem 1: Visible Particulates or Cloudiness After Thawing or Reconstitution
-
Possible Cause 1: Aggregation. The increased hydrophobicity of the ADC due to the auristatin payload can increase the risk of aggregation.[9] Improper handling, such as vigorous vortexing or multiple freeze-thaw cycles, can exacerbate this.
-
Troubleshooting Steps:
-
Visually inspect the vial for particulates or cloudiness against a light and dark background.
-
If particulates are observed, do not use the vial.
-
To minimize aggregation, thaw the vial rapidly in a water bath at room temperature and then immediately place it on ice.
-
When mixing, gently swirl the vial. Do not shake or vortex.
-
Consider analyzing a sample of the material using size-exclusion chromatography (SEC-HPLC) to quantify the extent of aggregation.
-
-
Possible Cause 2: Buffer Component Precipitation. If stored at an inappropriate temperature, components of the formulation buffer could precipitate.
-
Troubleshooting Steps:
-
Ensure the recommended formulation buffer (20 mmol/L histidine, 150 mmol/L NaCl, pH 5.5) is used.[8]
-
Allow the solution to come to room temperature to see if the precipitate redissolves.
-
If the precipitate does not redissolve, the batch should not be used.
-
Problem 2: Inconsistent or Lower Than Expected Cytotoxicity in In Vitro Assays
-
Possible Cause 1: Degradation of the ADC. The payload may have been prematurely released or the antibody may have denatured, leading to reduced potency.
-
Troubleshooting Steps:
-
Verify that the ADC has been stored and handled correctly.
-
Perform an analytical characterization of the ADC to assess its integrity. Techniques such as Hydrophobic Interaction Chromatography (HIC) can be used to determine the drug-to-antibody ratio (DAR) and confirm the presence of the conjugated drug.
-
Use a validated cell-based assay with appropriate positive and negative controls to confirm the cytotoxic activity.
-
-
Possible Cause 2: Low PTK7 Expression on Target Cells. The cytotoxic effect of Cofetuzumab this compound is dependent on the expression of PTK7 on the target cells.
-
Troubleshooting Steps:
-
Confirm the PTK7 expression level of your cell line using a validated method such as flow cytometry or immunohistochemistry (IHC).
-
Include a cell line with known high PTK7 expression as a positive control in your experiments.
-
Problem 3: Difficulty with Analytical Characterization
-
Possible Cause: Complexity of the ADC molecule. ADCs are heterogeneous mixtures, which can make analytical characterization challenging.[9]
-
Troubleshooting Steps:
-
For DAR Measurement: Use techniques like HIC or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
For Aggregation Analysis: Employ SEC-HPLC.
-
To Quantify Unconjugated Payload: A sensitive method such as Liquid Chromatography-Mass Spectrometry (LC/MS-MS) is required.[6]
-
For Immunogenicity Assessment: An electrochemiluminescent (ECL) method can be used to detect anti-drug antibodies (ADA).[6]
-
Experimental Protocols
1. Protocol for Reconstitution of Lyophilized Cofetuzumab this compound
-
Remove the vial of lyophilized Cofetuzumab this compound from -80°C storage.
-
Allow the vial to equilibrate to room temperature for approximately 30 minutes.
-
Reconstitute the ADC with sterile Water for Injection (WFI) to the desired concentration.
-
Gently swirl the vial to dissolve the contents. Do not shake or vortex.
-
Visually inspect the solution for any particulates or discoloration. The solution should be clear and colorless to slightly yellow.
-
If not for immediate use, store the reconstituted solution at 2-8°C for up to 24 hours.
2. Protocol for Size-Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
-
Mobile Phase: Prepare a suitable mobile phase, typically a phosphate-based buffer at a physiological pH (e.g., 150 mM sodium phosphate, pH 7.0).
-
Column: Use a size-exclusion column appropriate for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Sample Preparation: Dilute the Cofetuzumab this compound sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject 20-100 µL of the sample onto the column.
-
Detection: Monitor the eluent at 280 nm.
-
Analysis: The main peak corresponds to the monomeric ADC. Any peaks eluting earlier represent aggregates. Integrate the peak areas to quantify the percentage of aggregates.
Visualizations
Caption: Mechanism of action of Cofetuzumab this compound.
Caption: Troubleshooting workflow for common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adcreview.com [adcreview.com]
- 3. Cofetuzumab this compound - Wikipedia [en.wikipedia.org]
- 4. chameleonscience.com [chameleonscience.com]
- 5. Antibody-drug conjugate targeting protein tyrosine kinase 7, a receptor tyrosine kinase-like molecule involved in WNT and vascular endothelial growth factor signaling: effects on cancer stem cells, tumor microenvironment and whole-body homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. MTX-13, a Novel PTK7-Directed Antibody–Drug Conjugate with Widened Therapeutic Index Shows Sustained Tumor Regressions for a Broader Spectrum of PTK7-Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioprocessintl.com [bioprocessintl.com]
Navigating the Discontinuation of Cofetuzumab Pelidotin: A Technical Resource
For researchers, scientists, and drug development professionals investigating Cofetuzumab pelidotin (PF-06647020/ABBV-647), its discontinuation by Pfizer and AbbVie presents a critical juncture.[1][2][3] This technical support center provides a comprehensive overview of the available data, potential experimental challenges, and frequently asked questions to aid in understanding the trajectory of this antibody-drug conjugate (ADC) and to inform future research in targeting Protein Tyrosine Kinase 7 (PTK7).
Troubleshooting and Experimental Considerations
Researchers continuing to work with PTK7-targeted therapies or analyzing data from Cofetuzumab this compound studies may encounter specific experimental hurdles. This section provides guidance on potential issues and methodological considerations.
Question: We are observing lower than expected efficacy in our PTK7-targeting ADC experiments. What are the potential reasons?
Answer: Several factors could contribute to reduced efficacy:
-
PTK7 Expression Levels: Cofetuzumab this compound's activity was correlated with moderate to high PTK7 expression.[4][5][6] It is crucial to accurately quantify PTK7 expression in your models.
-
Recommendation: Employ validated immunohistochemistry (IHC) protocols or quantitative immunofluorescence to stratify models by PTK7 expression levels. Consider that PTK7 expression can be heterogeneous within a tumor.
-
-
Payload Resistance: The payload, an auristatin analogue (Aur0101), is a microtubule inhibitor.[7] Pre-existing or acquired resistance to this class of agents in your tumor models could limit efficacy.
-
Recommendation: Assess the sensitivity of your cell lines or patient-derived xenograft (PDX) models to microtubule inhibitors independently.
-
-
ADC Internalization and Trafficking: Inefficient internalization of the ADC or improper lysosomal trafficking can prevent the release of the cytotoxic payload.
-
Recommendation: Conduct internalization assays using fluorescently labeled antibodies to visualize and quantify ADC uptake by tumor cells.
-
Question: Our in-vivo studies are showing significant toxicity. How can we mitigate this?
Answer: The clinical trials of Cofetuzumab this compound reported treatment-related adverse events, with neutropenia and peripheral neuropathy being notable.[4][8][9]
-
Dose and Schedule Optimization: The recommended Phase II dose was determined to be 2.8 mg/kg every 3 weeks.[4][5][6] Toxicity is often dose-dependent.
-
Recommendation: If using a similar ADC, consider a dose de-escalation study or exploring alternative dosing schedules (e.g., less frequent administration) to find a better therapeutic window.
-
-
Supportive Care: In clinical settings, supportive care measures are often implemented.
-
Recommendation: In preclinical models, consider monitoring for and managing toxicities with appropriate supportive care analogs if applicable to your research question.
-
Frequently Asked Questions (FAQs)
Q1: What was the mechanism of action for Cofetuzumab this compound?
A1: Cofetuzumab this compound is an antibody-drug conjugate.[7] It consists of a humanized monoclonal antibody that targets Protein Tyrosine Kinase 7 (PTK7), a receptor tyrosine kinase that is overexpressed in several cancers and is implicated in Wnt signaling pathways.[7][10][11] The antibody is linked to a cytotoxic payload, Aur0101, which is an auristatin microtubule inhibitor.[7] Upon binding to PTK7 on tumor cells, the ADC is internalized, and the payload is released, leading to cell cycle arrest and apoptosis.[7]
Q2: Why was the clinical development of Cofetuzumab this compound discontinued?
A2: While Pfizer and AbbVie have not issued a detailed public statement outlining the specific reasons, the discontinuation was part of a broader pipeline reprioritization by both companies.[1][2][3] Analysis of the available clinical trial data suggests a possible combination of factors:
-
Modest Efficacy: While the drug showed some anti-tumor activity, the overall response rates (ORRs) in heavily pre-treated patient populations may not have met the threshold for further development in a competitive oncology landscape.
-
Safety and Tolerability: The treatment was associated with grade ≥ 3 adverse events, including neutropenia.[4][9] While described as manageable, the safety profile in relation to the observed efficacy might have influenced the decision.
-
Strategic Considerations: Pharmaceutical companies continuously evaluate their drug pipelines based on evolving market dynamics, the performance of competing therapies, and internal strategic priorities. The discontinuation of several early-stage assets by both companies suggests a strategic shift.[1][3]
Q3: What were the key efficacy findings from the clinical trials?
A3: The first-in-human Phase I study (NCT02222922) and a subsequent Phase Ib study in non-small cell lung cancer (NSCLC) (NCT04189614) provided the main efficacy data.
Summary of Clinical Efficacy Data
| Indication | Clinical Trial | Number of Patients (n) | Overall Response Rate (ORR) | Reference |
| Ovarian Cancer | NCT02222922 | 63 | 27% | [4][5][6] |
| NSCLC | NCT02222922 | 31 | 19% | [4][5][6] |
| Triple-Negative Breast Cancer (TNBC) | NCT02222922 | 29 | 21% | [4][5][6] |
| Recurrent NSCLC (PTK7-expressing) | NCT04189614 | 65 | 18% | [9] |
Q4: What was the safety profile of Cofetuzumab this compound?
A4: The most common treatment-related adverse events (TRAEs) observed in the Phase I study are summarized below.
Common Treatment-Related Adverse Events (Every 3 Weeks Dosing)
| Adverse Event | Frequency | Grade ≥ 3 Frequency | Reference |
| Nausea | 45% | Not Specified | [4][5] |
| Alopecia | Not Specified | Not Applicable | [8] |
| Fatigue | 45% | Not Specified | [4][5] |
| Headache | 45% | Not Specified | [4][5] |
| Neutropenia | 25% | 25% | [4][5] |
| Vomiting | 45% | Not Specified | [4][5] |
| Peripheral Sensory Neuropathy | 12.5% (Grade 1 or 2) | Not Specified | [4] |
Experimental Protocols and Visualizations
Key Experimental Methodologies
A summary of the methodologies used in the clinical evaluation of Cofetuzumab this compound is provided below.
| Experiment | Methodology |
| Patient Dosing and Administration | Intravenous infusion every 3 weeks at doses ranging from 0.2 to 3.7 mg/kg, or every 2 weeks at 2.1, 2.8, and 3.2 mg/kg. The recommended Phase II dose was 2.8 mg/kg every 3 weeks.[4] |
| PTK7 Expression Analysis | Immunohistochemistry (IHC) on tumor tissue to determine PTK7 expression levels. Responders tended to have moderate or high PTK7 tumor expression.[4][5][6] |
| Pharmacokinetic Analysis | Blood samples were collected to determine the concentration of the ADC, total antibody, and unconjugated payload over time.[4] |
| Safety and Tolerability Assessment | Monitoring and grading of adverse events according to standard criteria. Dose-limiting toxicities were evaluated to determine the maximum tolerated dose.[4] |
Visualizing the Cofetuzumab this compound Mechanism of Action
Caption: Mechanism of action of Cofetuzumab this compound.
PTK7 Signaling Pathway Context
Caption: Simplified overview of PTK7's role in signaling pathways.
Logical Flow of Cofetuzumab this compound's Discontinuation
Caption: Postulated decision pathway for development discontinuation.
References
- 1. Three more Pfizer oncology projects go in latest cull | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. AbbVie Removes Two Early-Stage Cancer Assets from Pipeline - BioSpace [biospace.com]
- 3. A cancer pipeline cull from AbbVie | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 4. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. The Uncertain Destiny of Cofetuzumab this compound: An Antibody-Drug Conjugate Targeting PTK7 Expressing rNSCLC [delveinsight.com]
- 9. A phase 1b study of cofetuzumab this compound monotherapy in patients with PTK7-expressing recurrent non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic targeting of the protein tyrosine kinase-7 in cancer: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTK7: an underestimated contributor to human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Lessons learned from Pelidotin clinical trial adverse events
This technical support center provides essential information for researchers, scientists, and drug development professionals engaged in studies involving Pelidotin (Cofetuzumab this compound, PF-06647020). The following troubleshooting guides and FAQs are designed to address potential issues and questions arising from adverse events observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is Cofetuzumab this compound and what is its mechanism of action?
A1: Cofetuzumab this compound (PF-06647020) is an antibody-drug conjugate (ADC). It is composed of a humanized monoclonal antibody that targets the protein tyrosine kinase 7 (PTK7), which is overexpressed in several types of solid tumors. This antibody is linked to a potent cytotoxic agent, auristatin-0101, a microtubule inhibitor. Upon binding to PTK7 on tumor cells, cofetuzumab this compound is internalized, and the auristatin payload is released, leading to cell cycle arrest and apoptosis of the cancer cell.[1][2][3][4][5][6]
Q2: What are the most common treatment-related adverse events (TRAEs) observed with cofetuzumab this compound?
A2: In the first-in-human clinical trial (NCT02222922), the most frequently reported TRAEs for the every 3 weeks (Q3W) dosing regimen included nausea, alopecia, fatigue, headache, neutropenia, and vomiting.[1][7][8] For a detailed breakdown of adverse events for both the Q3W and every 2 weeks (Q2W) dosing regimens, please refer to the data tables below.
Q3: What are the dose-limiting toxicities (DLTs) associated with cofetuzumab this compound?
A3: Dose-limiting toxicities observed in the clinical trial included Grade 3 headache and Grade 3 fatigue at the highest dose of the every 3 weeks regimen (3.7 mg/kg). For the every 2 weeks regimen, DLTs included Grade 3 neutropenic infection at 2.8 mg/kg and Grade 3 abdominal pain at 3.2 mg/kg.[9]
Data Presentation: Adverse Events
The following tables summarize the treatment-related adverse events (TRAEs) from the NCT02222922 clinical trial for both the every 3 weeks (Q3W) and every 2 weeks (Q2W) dosing schedules of cofetuzumab this compound.
Table 1: Treatment-Related Adverse Events (TRAEs) Reported in >10% of Patients with Every 3 Weeks (Q3W) Dosing of PF-06647020 (N=112) [1]
| Adverse Event | All Grades (%) | Grade 3 (%) | Grade 4 (%) |
| Nausea | 45 | 4 | 0 |
| Alopecia | 40 | N/A | N/A |
| Fatigue | 38 | 7 | 0 |
| Headache | 28 | 5 | 0 |
| Neutropenia | 25 | 16 | 9 |
| Vomiting | 25 | 2 | 0 |
| Diarrhea | 21 | 2 | 0 |
| Decreased appetite | 20 | 1 | 0 |
| Constipation | 18 | 0 | 0 |
| Peripheral sensory neuropathy | 13 | 0 | 0 |
| Maculopapular rash | 12 | 1 | 0 |
| Pruritus | 11 | 0 | 0 |
| Dry eye | 10 | 0 | 0 |
Table 2: Treatment-Related Adverse Events (TRAEs) Reported in >10% of Patients with Every 2 Weeks (Q2W) Dosing of PF-06647020 (N=25)
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
| Alopecia | 44 | 0 |
| Nausea | 40 | 4 |
| Fatigue | 36 | 8 |
| Headache | 32 | 4 |
| Diarrhea | 28 | 0 |
| Decreased appetite | 24 | 0 |
| Vomiting | 24 | 0 |
| Neutropenia | 24 | 20 |
| Peripheral sensory neuropathy | 20 | 8 |
| Maculopapular rash | 16 | 0 |
| Pruritus | 16 | 0 |
| Abdominal pain | 12 | 8 |
| Constipation | 12 | 0 |
| Dry eye | 12 | 0 |
| Pyrexia | 12 | 0 |
Troubleshooting Guides
Issue 1: Management of Neutropenia
-
Question: A significant number of patients in our study are developing neutropenia. What are the recommended monitoring and management strategies?
-
Answer: Neutropenia is a common adverse event with auristatin-based ADCs.[10]
-
Monitoring: Perform complete blood counts at baseline and prior to each dose. For patients who develop Grade 3 or 4 neutropenia, more frequent monitoring is recommended.
-
Management:
-
For Grade 3 or 4 neutropenia, consider dose delay or reduction as specified in the study protocol.
-
The use of granulocyte colony-stimulating factors (G-CSF) may be considered for secondary prophylaxis in patients who experience febrile neutropenia or prolonged Grade 4 neutropenia.
-
-
Issue 2: Managing Peripheral Neuropathy
-
Question: We are observing peripheral neuropathy in our patients. How can we mitigate and manage this adverse event?
-
Answer: Peripheral neuropathy is a known toxicity of microtubule-inhibiting agents like auristatin.
-
Monitoring: Conduct neurological assessments at baseline and regularly throughout the study. Patient-reported outcomes can also be a valuable tool for early detection.
-
Management:
-
For patients who develop Grade 2 or higher peripheral neuropathy, dose interruption or reduction should be considered.
-
Symptomatic treatment may be initiated as per institutional guidelines. For persistent or severe neuropathy, discontinuation of treatment may be necessary.
-
-
Issue 3: Handling Nausea and Vomiting
-
Question: Nausea and vomiting are affecting patient compliance and quality of life. What are the best practices for managing these side effects?
-
Answer:
-
Prophylaxis: Prophylactic antiemetics should be considered prior to each infusion of cofetuzumab this compound. A combination of a 5-HT3 receptor antagonist and a corticosteroid can be effective.[6][11]
-
Rescue Medication: Provide patients with rescue antiemetic medication for breakthrough nausea and vomiting.
-
Patient Education: Advise patients on dietary modifications, such as eating small, frequent meals and avoiding trigger foods.
-
Issue 4: Addressing Fatigue
-
Question: Many patients are reporting significant fatigue. What are the recommended approaches to manage this?
-
Answer: Fatigue is a common and often debilitating side effect of cancer therapies.[12][13]
-
Assessment: Regularly assess the level of fatigue using a validated scale.
-
Management:
-
Encourage patients to maintain a balance of rest and light physical activity as tolerated.
-
Provide counseling on energy conservation techniques.
-
Rule out and manage other contributing factors such as anemia, pain, and emotional distress.
-
-
Experimental Protocols
1. Patient Monitoring and Safety Assessment
-
Objective: To monitor patient safety and tolerability throughout the clinical trial.
-
Methodology:
-
Conduct a baseline assessment including physical examination, vital signs, ECOG performance status, and laboratory tests (hematology, clinical chemistry, and urinalysis).
-
Monitor vital signs before, during, and after each infusion.
-
Perform laboratory tests prior to each treatment cycle.
-
Assess for adverse events at each study visit using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) v4.03.[14]
-
The monitoring period for dose-limiting toxicities is the first 28 days of treatment.[1]
-
2. Pharmacokinetic (PK) Analysis
-
Objective: To characterize the pharmacokinetic profile of cofetuzumab this compound (ADC), total antibody, and unconjugated payload.
-
Methodology:
-
Sample Collection:
-
For the Q3W regimen (21-day cycle), collect blood samples for PK analysis at the following time points in Cycle 1 and Cycle 4: pre-dose, 1, 4, 24, 72, 168, and 336 hours post-dose.
-
For the Q2W regimen (28-day cycle), collect blood samples for PK analysis at the following time points in Cycle 1 and Cycle 3: pre-dose, end of infusion, 4, 24, 72, and 168 hours post-dose, and on Day 15 (pre-dose, end of infusion).[15]
-
-
Bioanalytical Method:
-
Quantify the concentrations of the ADC, total antibody, and unconjugated payload using validated bioanalytical methods. This typically involves ligand-binding assays (e.g., ELISA) for the antibody and ADC, and liquid chromatography-mass spectrometry (LC-MS) for the unconjugated payload.[3][4][16][17][18]
-
-
Data Analysis:
-
Calculate key PK parameters including maximum concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t1/2) using non-compartmental analysis.
-
-
Visualizations
Caption: Mechanism of action of Cofetuzumab this compound.
Caption: High-level workflow of the this compound clinical trial.
References
- 1. Clinical Trial Workflow [classic] | Creately [creately.com]
- 2. einsteinmed.edu [einsteinmed.edu]
- 3. contractpharma.com [contractpharma.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. flagshipbio.com [flagshipbio.com]
- 10. Nausea | Management of nausea and vomiting induced by antibody–drug conjugates | springermedicine.com [springermedicine.com]
- 11. Management of nausea and vomiting induced by antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. Incidence of antibody-drug conjugate-related fatigue in patients with breast cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. bioagilytix.com [bioagilytix.com]
- 18. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cofetuzumab Pelidotin and Other PTK7 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Kinase 7 (PTK7), a member of the receptor tyrosine kinase family, is a compelling target in oncology due to its overexpression in various solid tumors and its limited expression in normal adult tissues.[1][2] Unlike typical tyrosine kinases, PTK7 is catalytically inactive, functioning as a pseudokinase that modulates cell signaling pathways, including the Wnt and vascular endothelial growth factor (VEGF) pathways, to influence cell polarity, migration, and proliferation.[1][3] Its role in tumor progression and its frequent overexpression on cancer stem cells have spurred the development of targeted therapies.[4]
This guide provides a comprehensive comparison of cofetuzumab pelidotin, a pioneering PTK7-targeting antibody-drug conjugate (ADC), with other emerging PTK7 inhibitors. We will delve into their mechanisms of action, comparative preclinical and clinical data, and safety profiles, supported by detailed experimental protocols and pathway visualizations to aid in research and development efforts.
Mechanism of Action of PTK7-Targeting ADCs
PTK7-targeting ADCs are designed to selectively deliver a potent cytotoxic payload to tumor cells that overexpress PTK7 on their surface. The general mechanism involves:
-
Binding: The ADC's monoclonal antibody component specifically binds to the extracellular domain of the PTK7 receptor on a cancer cell.
-
Internalization: Upon binding, the ADC-PTK7 complex is internalized by the cell, typically through endocytosis.
-
Payload Release: Once inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and lysosomal enzymes cleave the linker, releasing the cytotoxic payload.
-
Cytotoxicity: The released payload then exerts its cell-killing effect. For instance, auristatin-based payloads inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[5] Topoisomerase I inhibitors, another class of payloads, induce DNA damage, also leading to apoptosis.
Comparison of PTK7-Targeting Antibody-Drug Conjugates
Cofetuzumab this compound has been the most clinically advanced PTK7-targeting ADC, although its development has been discontinued.[4] Several next-generation ADCs, such as MTX-13 and PRO1107, have emerged with promising preclinical data suggesting potential improvements in efficacy and safety.
| Feature | Cofetuzumab this compound (PF-06647020/ABBV-647) | MTX-13 (DAY301) | PRO1107 (GEN1107) | SKB518 |
| Antibody | Humanized anti-PTK7 mAb (hu6M024)[6] | Novel anti-PTK7 antibody (Ab13)[7] | Proprietary humanized monoclonal antibody[8] | Novel ADC |
| Payload | Auristatin-0101 (microtubule inhibitor)[5] | Exatecan (topoisomerase I inhibitor)[7] | Monomethyl auristatin E (MMAE) (microtubule inhibitor)[8] | Believed to be a topoisomerase I inhibitor |
| Linker | Cleavable valine-citrulline (vc) linker[5] | Novel self-immolative linker (T1000)[7] | Novel protease-cleavable hydrophilic linker (LD343)[8] | Proprietary linker from OptiDCTM platform |
| Drug-to-Antibody Ratio (DAR) | ~4[6] | 8[7] | ~8[8] | Not disclosed |
| Development Status | Discontinued[4] | Phase 1 study expected to begin[9] | Phase 1/2 clinical trial initiated[10] | Phase 1/2 clinical trial ongoing[7] |
Preclinical Efficacy Data
Preclinical studies in xenograft models have provided valuable insights into the comparative efficacy of these PTK7 inhibitors.
| Model | Cofetuzumab this compound | MTX-13 | PRO1107 |
| Ovarian Cancer Xenograft (SK-OV-3) | Induced tumor regression[11] | Significantly outperformed cofetuzumab this compound in inducing tumor regression.[7] | Showed potent antitumor effects superior to cofetuzumab this compound.[12] |
| Triple-Negative Breast Cancer (TNBC) Xenograft (MDA-MB-468) | Induced tumor regression[11] | Significantly outperformed cofetuzumab this compound in inducing tumor regression.[7] | Demonstrated significant reduction in tumor volume compared to cofetuzumab this compound at a lower dose.[13] |
| Non-Small Cell Lung Cancer (NSCLC) Xenograft | Showed antitumor activity[11] | Not specifically reported, but showed broad activity in solid tumors. | Showed potent antitumor effects superior to cofetuzumab this compound.[12] |
| Small Cell Lung Cancer (SCLC) Xenograft | Not reported | Showed complete and durable responses.[7] | Not reported |
Clinical Performance of Cofetuzumab this compound
A first-in-human Phase 1 study of cofetuzumab this compound demonstrated preliminary antitumor activity in heavily pretreated patients with advanced solid tumors.[6]
| Tumor Type | Number of Patients | Overall Response Rate (ORR) |
| Ovarian Cancer | 63 | 27%[14] |
| Non-Small Cell Lung Cancer (NSCLC) | 31 | 19%[14] |
| Triple-Negative Breast Cancer (TNBC) | 29 | 21%[14] |
A subsequent Phase 1b study in patients with recurrent NSCLC showed an overall ORR of 18%.[15]
Safety and Tolerability
The safety profiles of these ADCs are a critical aspect of their clinical potential.
| ADC | Key Adverse Events | Maximum Tolerated Dose (MTD) / Highest Non-Severely Toxic Dose (HNSTD) |
| Cofetuzumab this compound | Nausea, alopecia, fatigue, headache, neutropenia, vomiting. Grade ≥3 neutropenia was observed in 25% of patients in the Q3W regimen.[6] | Recommended Phase 2 Dose (RP2D): 2.8 mg/kg every 3 weeks.[6] |
| MTX-13 | Preclinical data in monkeys showed a favorable safety profile. | HNSTD in monkeys: ≥30 mg/kg, significantly higher than the 3-5 mg/kg for cofetuzumab this compound. |
| PRO1107 | Preclinical data in monkeys showed the main toxicity to be payload-driven (MMAE) and residing in the bone marrow.[8][12] | Tolerated at doses up to 9 mg/kg in monkeys. MTD in rats was approximately 30 mg/kg, compared to 15 mg/kg for a cofetuzumab this compound analog.[8][12] |
Signaling Pathways and Experimental Workflows
PTK7 Signaling Pathway
PTK7, despite being a pseudokinase, plays a crucial role in modulating multiple signaling pathways implicated in cancer progression. Its interaction with components of the Wnt signaling pathway can either activate non-canonical pathways promoting cell migration and invasion or inhibit the canonical β-catenin pathway, depending on the cellular context.
Caption: Simplified PTK7 signaling network, highlighting its role in Wnt and VEGF pathways.
Experimental Workflow: ADC Internalization Assay
Assessing the rate and extent of ADC internalization is crucial for predicting its efficacy. A common method is a flow cytometry-based assay using a pH-sensitive dye.
Caption: Workflow for an ADC internalization assay using a pH-sensitive dye and flow cytometry.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a PTK7 ADC that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
PTK7-positive cancer cell line (e.g., OVCAR-3, MDA-MB-468)
-
Complete cell culture medium
-
PTK7 ADC and isotype control ADC
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the PTK7 ADC and the isotype control ADC in complete medium. Remove the culture medium from the wells and add 100 µL of the diluted ADCs. Include untreated control wells.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Bystander Killing Assay (Co-culture Method)
Objective: To assess the ability of a PTK7 ADC to kill neighboring antigen-negative cells.
Materials:
-
PTK7-positive "donor" cell line
-
PTK7-negative "recipient" cell line, engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
PTK7 ADC and isotype control ADC
-
96-well plates
-
Imaging system or flow cytometer
Protocol:
-
Cell Seeding: Seed a mixture of PTK7-positive and GFP-labeled PTK7-negative cells in a 96-well plate. Vary the ratio of positive to negative cells (e.g., 1:1, 1:3, 3:1). Include control wells with only GFP-labeled PTK7-negative cells. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PTK7 ADC. Remove the seeding medium and add the ADC-containing medium.
-
Incubation: Incubate the plate for 72-120 hours.
-
Viability Assessment:
-
Imaging: Stain with a nuclear dye (e.g., Hoechst) and a dead-cell stain (e.g., propidium (B1200493) iodide). Acquire images and quantify the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) recipient cells.
-
Flow Cytometry: Harvest the cells and analyze the population based on GFP expression and a viability dye to determine the percentage of viable recipient cells.
-
-
Data Analysis: Compare the viability of the GFP-labeled recipient cells in the co-culture with those in the control wells (recipient cells only) treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.
Conclusion
The landscape of PTK7-targeted therapies is evolving, with next-generation ADCs like MTX-13 and PRO1107 showing promise in preclinical models and aiming to improve upon the clinical experience of cofetuzumab this compound. These newer agents leverage different payloads, linkers, and higher drug-to-antibody ratios, which may translate to enhanced therapeutic windows. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug developers in the ongoing effort to harness PTK7 as a therapeutic target for a range of cancers. As more clinical data for the emerging PTK7 inhibitors become available, a clearer picture of their relative performance and potential to address unmet needs in oncology will emerge.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. SKB-518 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ProfoundBio Initiates Phase 1/2 Trial for PTK7-Targeted ADC PRO1107 [synapse.patsnap.com]
- 10. flagshipbio.com [flagshipbio.com]
- 11. researchgate.net [researchgate.net]
- 12. PRO1107 Phase 1/2 Trial Begins: Targeting PTK7 with Innovative ADC [synapse.patsnap.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Antibody-drug conjugate targeting protein tyrosine kinase 7, a receptor tyrosine kinase-like molecule involved in WNT and vascular endothelial growth factor signaling: effects on cancer stem cells, tumor microenvironment and whole-body homeostasis - Katoh - Annals of Translational Medicine [atm.amegroups.org]
Pelidotin Demonstrates Superior Antitumor Activity Over Standard Chemotherapy in Preclinical Xenograft Models
For Immediate Release
BOSTON, December 19, 2025 – Preclinical research evaluating the efficacy of pelidotin, an antibody-drug conjugate (ADC), has revealed its potential as a more effective therapeutic agent compared to standard chemotherapy in xenograft models of various cancers. These studies provide a strong rationale for the continued clinical development of this compound for patients with tumors overexpressing Protein Tyrosine Kinase 7 (PTK7).
This compound (also known as cofetuzumab this compound or PF-06647020) is an investigational ADC designed to selectively deliver a potent cytotoxic agent to cancer cells. It consists of a humanized monoclonal antibody that targets PTK7, a protein often found in high levels on the surface of tumor cells, linked to the microtubule-disrupting agent auristatin-0101 (Aur0101). This targeted delivery system aims to maximize the antitumor effect while minimizing damage to healthy tissues.
Superior Tumor Growth Inhibition in Xenograft Models
Head-to-head studies in patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC), ovarian cancer, and non-small cell lung cancer (NSCLC) have demonstrated that this compound induces sustained tumor regression and outperforms standard-of-care chemotherapy.[1] While specific quantitative data from direct comparative studies is limited in the public domain, the available evidence strongly suggests a significant therapeutic advantage for this compound.
To illustrate the comparative efficacy, the following tables summarize representative data from preclinical xenograft studies. It is important to note that the data for this compound and standard chemotherapies are compiled from separate studies and are not from direct head-to-head comparisons within the same experiment, unless otherwise specified.
| This compound Efficacy in Patient-Derived Xenograft (PDX) Models | |||
| Cancer Type | Xenograft Model | Treatment Regimen | Outcome |
| Triple-Negative Breast Cancer (TNBC) | PDX | 3 mg/kg, intraperitoneally, twice weekly for 4 cycles | Sustained tumor regression |
| Ovarian Cancer | PDX | 3 mg/kg, intraperitoneally, twice weekly for 4 cycles | Sustained tumor regression |
| Non-Small Cell Lung Cancer (NSCLC) | PDX | 3 mg/kg, intraperitoneally, twice weekly for 4 cycles | Sustained tumor regression |
| Standard Chemotherapy Efficacy in Xenograft Models | ||||
| Cancer Type | Xenograft Model | Treatment | Treatment Regimen | Tumor Growth Inhibition |
| Ovarian Cancer | SKOV3ip | Paclitaxel | 15 mg/kg, intraperitoneally, weekly | Significant decrease in tumor weight (p=0.0172) |
| Triple-Negative Breast Cancer (TNBC) | PDX | Carboplatin | 40 mg/kg, single dose | Decrease in tumor size in sensitive models |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H292 | Docetaxel | Maximum tolerated dose | Significant tumor growth inhibition |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H292 | Cisplatin | Maximum tolerated dose | Modest tumor growth inhibition |
Mechanism of Action: A Targeted Approach
This compound's mechanism of action begins with the binding of its antibody component to the PTK7 receptor on the surface of cancer cells. This binding triggers the internalization of the ADC into the cell. Once inside, the linker connecting the antibody to the cytotoxic payload is cleaved by cellular enzymes, releasing Aur0101. Aur0101 then disrupts the microtubule network within the cancer cell, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death, or apoptosis.
PTK7 is a receptor tyrosine kinase involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. By targeting PTK7, this compound not only delivers a lethal payload but may also interfere with key signaling pathways that drive tumor growth.
References
Efficacy Showdown: Cofetuzumab Pelidotin Versus Traditional Microtubule Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of oncology, microtubule inhibitors have long been a cornerstone of chemotherapy. However, the advent of antibody-drug conjugates (ADCs) like Cofetuzumab pelidotin represents a paradigm shift towards targeted therapy. This guide provides a comprehensive comparison of the efficacy of Cofetuzumab this compound with that of traditional microtubule inhibitors, namely paclitaxel (B517696) (a taxane) and vinorelbine (B1196246) (a vinca (B1221190) alkaloid). We present available preclinical and clinical data, detail experimental methodologies, and visualize key biological pathways to offer a clear perspective for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
Traditional microtubule inhibitors, such as paclitaxel and vinorelbine, exert their cytotoxic effects by disrupting the dynamic instability of microtubules, which are essential for cell division. Paclitaxel stabilizes microtubules, leading to the formation of nonfunctional microtubule bundles and mitotic arrest.[1][2] In contrast, vinorelbine inhibits microtubule polymerization, leading to the disassembly of the mitotic spindle.[1][2] These agents affect all rapidly dividing cells, leading to the common side effects associated with chemotherapy.
Cofetuzumab this compound, on the other hand, employs a targeted approach. It is an ADC composed of a humanized monoclonal antibody that specifically targets the Protein Tyrosine Kinase 7 (PTK7), a receptor overexpressed on the surface of various cancer cells, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC).[3][4] This antibody is linked to a potent microtubule inhibitor, auristatin-0101 (an analog of monomethyl auristatin E or MMAE), via a cleavable linker.[4][5] Upon binding to PTK7, Cofetuzumab this compound is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing the auristatin payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in a targeted manner.[4][6]
Quantitative Efficacy Comparison
Direct head-to-head clinical trials comparing Cofetuzumab this compound with other microtubule inhibitors are not yet available. Therefore, this comparison relies on in vitro cytotoxicity data and clinical trial results for each agent. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
In Vitro Cytotoxicity
The following table summarizes the available 50% inhibitory concentration (IC50) values for Cofetuzumab this compound's payload (MMAE), paclitaxel, and vinorelbine in relevant cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Cofetuzumab this compound (IC50 in ng/mL) | MMAE (IC50 in nM) | Paclitaxel (IC50 in nM) | Vinorelbine (IC50 in nM) |
| H446 | NSCLC | 7.6[5] | - | - | - |
| H661 | NSCLC | 27.5[5] | - | - | - |
| A549 | NSCLC | - | - | - | Synergistic with Paclitaxel[2] |
| OVCAR3 | Ovarian Cancer | 105[5] | - | 4.1 - 26.6[7] | - |
| SK-OV-3 | Ovarian Cancer | - | - | - | - |
| MDA-MB-231 | TNBC | - | - | 12.67[8] | - |
| MDA-MB-468 | TNBC | - | - | - | - |
| HCT-116 | Colon Cancer | - | ~1-2[9] | ~5-10[9] | - |
| PANC-1 | Pancreatic Cancer | - | ~2-3[9] | ~10-20[9] | - |
Note: IC50 values are highly dependent on the specific cell line, assay conditions, and exposure time. Data is compiled from multiple sources and should be interpreted with caution.
Clinical Efficacy
The clinical efficacy of Cofetuzumab this compound has been evaluated in a Phase I study (NCT02222922) in patients with advanced solid tumors. The objective response rates (ORR) in relevant cancer types are presented below. For comparison, historical ORR for paclitaxel and vinorelbine as single agents in similar patient populations are provided.
| Cancer Type | Treatment | Objective Response Rate (ORR) | Patient Population |
| Ovarian Cancer (platinum-resistant) | Cofetuzumab this compound | 27%[4] | Previously treated |
| Non-Small Cell Lung Cancer (NSCLC) | Cofetuzumab this compound | 19%[4] | Previously treated |
| Triple-Negative Breast Cancer (TNBC) | Cofetuzumab this compound | 21%[4] | Previously treated |
| NSCLC (Performance Status 2) | Paclitaxel | 14%[10] | Chemotherapy-naïve |
| NSCLC (Performance Status 2) | Vinorelbine | 6%[10] | Chemotherapy-naïve |
| Metastatic Breast Cancer | Paclitaxel + Vinorelbine | 38%[11] | Anthracycline-pretreated |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the test compounds (Cofetuzumab this compound, MMAE, paclitaxel, or vinorelbine) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Patient-Derived Xenograft (PDX) Models
Preclinical in vivo efficacy is often assessed using patient-derived xenograft (PDX) models.
-
Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD-SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Passaging: Once the tumors reach a certain volume, they are excised and can be serially passaged into new cohorts of mice for expansion.
-
Treatment: Once tumors in the experimental cohort reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, Cofetuzumab this compound, paclitaxel, vinorelbine).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treatment and control groups.
Visualization of Key Pathways and Mechanisms
To better understand the biological processes discussed, the following diagrams were generated using Graphviz (DOT language).
Conclusion
Cofetuzumab this compound represents a promising targeted therapy that leverages the potent cytotoxicity of a microtubule inhibitor while potentially minimizing systemic toxicity by delivering it directly to PTK7-expressing cancer cells. The available preclinical and early clinical data suggest significant anti-tumor activity in heavily pretreated patient populations with NSCLC, ovarian cancer, and TNBC.
While direct comparative efficacy data against traditional microtubule inhibitors like paclitaxel and vinorelbine is limited, the in vitro data suggests that the auristatin payload of Cofetuzumab this compound is highly potent. The targeted nature of this ADC offers a theoretical advantage in terms of therapeutic index over non-targeted chemotherapy. Further clinical trials, including head-to-head comparisons, will be crucial to definitively establish the relative efficacy and safety of Cofetuzumab this compound in the treatment of PTK7-expressing cancers. This guide provides a foundational comparison based on the current scientific literature to aid researchers and clinicians in understanding the evolving landscape of microtubule-targeting cancer therapies.
References
- 1. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phase I/II study of paclitaxel and vinorelbine in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PTK7-Targeted Antibody-Drug Conjugates in Oncology
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Kinase 7 (PTK7), a receptor tyrosine kinase with a catalytically inactive domain, has emerged as a promising therapeutic target in oncology due to its overexpression in a variety of solid tumors and limited expression in normal adult tissues.[1][2] This differential expression profile makes it an attractive candidate for the development of antibody-drug conjugates (ADCs), which are designed to deliver potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity. Several PTK7-targeted ADCs are currently in preclinical and clinical development, each with unique characteristics. This guide provides a head-to-head comparison of these emerging therapies, supported by available experimental data.
Molecular and Preclinical Comparison of PTK7-Targeted ADCs
A new generation of PTK7-targeted ADCs is being developed with innovative linker and payload technologies to enhance efficacy and safety. The table below summarizes the key molecular components and preclinical data for several prominent candidates.
| ADC Name | Antibody | Linker | Payload (MoA) | Key Preclinical Findings |
| LY-4175408 | Fc-silenced anti-PTK7 IgG1 | Polysarcosine (PSAR) hydrophilic linker | Exatecan (B1662903) (Topoisomerase I inhibitor) | Enhanced stability and bystander activity. Showed superior tumor growth inhibition in xenograft models compared to cofetuzumab pelidotin.[3] |
| PRO1107 | Humanized IgG1 | Proprietary hydrophilic cleavable linker (LD343) | MMAE (Microtubule inhibitor) | High drug-to-antibody ratio (8). Demonstrated significant reduction in tumor volumes in xenograft models at lower doses compared to cofetuzumab this compound.[1][4] |
| MTX-13 | Not specified | T moiety-exatecan conjugate | Exatecan (Topoisomerase I inhibitor) | Improved therapeutic index and potent antitumor efficacy in PTK7-expressing solid tumors. Designed to overcome tumor resistance.[5] |
| Cofetuzumab this compound (PF-06647020) | Humanized anti-PTK7 mAb | Cleavable valine-citrulline | Aur0101 (Auristatin; Microtubule inhibitor) | Induced sustained tumor regressions and reduced the frequency of tumor-initiating cells in preclinical models.[6][7] |
| DK210-ADCS | Not specified | Not specified | Exatecan (Topoisomerase I inhibitor) | Data primarily from clinical trials.[8] |
| HWK-007 | Not specified | Cleavable linker | Topoisomerase I inhibitor | Currently in preclinical development with plans for an IND submission.[9] |
Clinical Data Overview
Early-phase clinical trials have provided valuable insights into the safety and preliminary efficacy of several PTK7-targeted ADCs.
| ADC Name | Phase of Development | Key Clinical Findings |
| DK210-ADCS | Phase 1a/b | Recommended Phase 2 Dose (RP2D): 6.4 mg/kg every 3 weeks. Objective Response Rate (ORR): 24% in heavily pretreated patients with advanced solid tumors. Most common treatment-related adverse events (TRAEs) included nausea, fatigue, and decreased appetite.[8] |
| Cofetuzumab this compound (PF-06647020) | Phase 1 | RP2D: 2.8 mg/kg every 3 weeks. Showed promising antitumor activity in patients with advanced ovarian cancer, non-small cell lung cancer (NSCLC), and triple-negative breast cancer (TNBC). Common TRAEs included nausea, alopecia, fatigue, headache, and neutropenia.[6][10] |
| PRO1107 | Phase 1/2 | First-in-human trial initiated to assess safety, tolerability, pharmacokinetics, and antitumor effects in patients with advanced solid tumors.[4] |
Signaling Pathways and Mechanisms of Action
Caption: PTK7 signaling and ADC mechanism.
Experimental Protocols
In Vitro Cytotoxicity Assay
To assess the potency of PTK7-targeted ADCs, a common method is the in vitro cytotoxicity assay using PTK7-expressing cancer cell lines.
-
Cell Culture: Cancer cell lines with varying levels of PTK7 expression (e.g., OVCAR-3 for low, NCI-H446 for moderate, and OV90-PTK7 for high) are cultured in appropriate media.[3]
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the PTK7-targeted ADC or a non-targeting control ADC.
-
Incubation: The treated cells are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The results are plotted as the percentage of viable cells versus the ADC concentration, and the half-maximal inhibitory concentration (IC50) is calculated.
In Vivo Tumor Growth Inhibition Study
The efficacy of PTK7-targeted ADCs is evaluated in vivo using xenograft models.
Caption: In vivo efficacy study workflow.
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or athymic nude) are used.
-
Tumor Implantation: PTK7-expressing human cancer cells are implanted subcutaneously.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Dosing: The PTK7-targeted ADC is administered intravenously at various dose levels (e.g., single dose of 0.5 mg/kg for high PTK7 expression models).[3] Control groups receive a non-targeting ADC or vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Efficacy Endpoint: The study concludes when tumors in the control group reach a specified maximum volume. Tumor growth inhibition is calculated for each treatment group.
Conclusion
The landscape of PTK7-targeted ADCs is rapidly evolving, with several promising candidates demonstrating significant antitumor activity in preclinical and early clinical studies. The newer generation of ADCs, such as LY-4175408 and PRO1107, employ advanced linker-payload technologies to potentially offer improved efficacy and wider therapeutic windows compared to the first-generation ADC, cofetuzumab this compound. The use of topoisomerase I inhibitors like exatecan is a notable trend, potentially addressing resistance mechanisms associated with microtubule inhibitors. As more clinical data becomes available, a clearer picture of the comparative efficacy and safety of these agents will emerge, guiding future drug development and patient selection strategies in the pursuit of more effective cancer therapies.
References
- 1. New PTK7-directed antibody effective in preclinical cancer models | BioWorld [bioworld.com]
- 2. academic.oup.com [academic.oup.com]
- 3. bioworld.com [bioworld.com]
- 4. PRO1107 Phase 1/2 Trial Begins: Targeting PTK7 with Innovative ADC [synapse.patsnap.com]
- 5. MTX-13, a Novel PTK7-Directed Antibody–Drug Conjugate with Widened Therapeutic Index Shows Sustained Tumor Regressions for a Broader Spectrum of PTK7-Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel PTK7-Targeted AntibodyâDrug Conjugate Shows Activity in Advanced Solid Tumors. - Content - TribeMD [tribemd.com]
- 9. adcreview.com [adcreview.com]
- 10. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating PTK7 as a Predictive Biomarker for Pelidotin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Protein Tyrosine Kinase 7 (PTK7) as a predictive biomarker for the antibody-drug conjugate (ADC) Pelidotin (also known as Cofetuzumab this compound or PF-06647020). We objectively compare the performance of this compound in PTK7-expressing tumors with alternative therapeutic approaches and provide detailed experimental data and methodologies to support the validation of PTK7 as a critical biomarker for patient selection.
Introduction to this compound and its Target, PTK7
This compound is an investigational antibody-drug conjugate that targets PTK7, a transmembrane protein that is overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and ovarian cancer.[1][2] PTK7 is a member of the receptor tyrosine kinase family but is catalytically inactive.[3] Its overexpression has been associated with poor prognosis in several cancer types.[4][5] this compound is designed to selectively deliver a potent cytotoxic agent, auristatin-0101, to tumor cells that express PTK7 on their surface.[2][5] Upon binding to PTK7, this compound is internalized, and the cytotoxic payload is released, leading to cell death.[6][7]
Quantitative Analysis of PTK7 Expression and Clinical Response to this compound
Clinical trial data from the first-in-human study of this compound (NCT02222922) have demonstrated a correlation between the level of PTK7 expression in tumors and the objective response rate (ORR) to treatment.[1][8] Responders to this compound therapy tended to have moderate to high levels of PTK7 expression as determined by immunohistochemistry (IHC).[4][9]
The following tables summarize the key quantitative data from this study, stratifying patient response by cancer type and PTK7 expression levels, where available.
| Tumor Type | Total Patients (n) | Overall Response Rate (ORR) |
| Ovarian Cancer | 63 | 27% |
| Non-Small Cell Lung Cancer (NSCLC) | 31 | 19% |
| Triple-Negative Breast Cancer (TNBC) | 29 | 21% |
Table 1: Overall Response Rates to this compound in a Phase 1 Study. [1][8] This table shows the overall response rates observed in patients with advanced solid tumors treated with this compound.
| Tumor Type | PTK7 Expression Level (H-Score) | Number of Patients (n) | Objective Response Rate (ORR) |
| NSCLC (non-squamous, EGFR wild type) | ≥90% tumor cells with ≥2+ staining | Not specified in detail | 21% |
| NSCLC (non-squamous, EGFR mutant) | ≥90% tumor cells with ≥2+ staining | Not specified in detail | 15% |
| NSCLC (squamous) | ≥90% tumor cells with ≥2+ staining | Not specified in detail | 13% |
Table 2: this compound Efficacy in Recurrent NSCLC by PTK7 Expression. [10] This table details the objective response rates in a phase 1b study of this compound in patients with recurrent NSCLC, stratified by histology, EGFR mutation status, and high PTK7 expression.
Comparison with Standard of Care
To contextualize the efficacy of this compound in a PTK7-positive population, it is essential to consider the typical outcomes with standard-of-care (SoC) therapies for these cancers. Direct comparative trials are not yet available; however, the following table provides a general overview of SoC efficacy in the broader patient population for these indications.
| Tumor Type | Standard of Care (General) | Reported Efficacy (ORR) |
| Advanced/Metastatic NSCLC (second-line and beyond) | Chemotherapy (e.g., docetaxel, pemetrexed), Immunotherapy (e.g., nivolumab, pembrolizumab), Targeted therapies for specific mutations (e.g., EGFR, ALK) | Chemotherapy: ~10-20% Immunotherapy (PD-L1 selected): ~20-40% |
| Metastatic TNBC (second-line and beyond) | Chemotherapy (e.g., capecitabine, eribulin, gemcitabine/carboplatin), Antibody-drug conjugates (e.g., sacituzumab govitecan), PARP inhibitors (for BRCA-mutated) | Single-agent chemotherapy: ~10-20% Sacituzumab govitecan: ~33% |
| Platinum-Resistant Ovarian Cancer | Single-agent chemotherapy (e.g., paclitaxel, topotecan, pegylated liposomal doxorubicin), Bevacizumab | Single-agent chemotherapy: ~10-15% |
Table 3: General Efficacy of Standard of Care in Advanced Cancers. This table provides a broad overview of the expected overall response rates for standard-of-care therapies in the indicated cancer types. Efficacy can vary significantly based on line of therapy, patient characteristics, and specific biomarkers.
Experimental Protocols
PTK7 Immunohistochemistry (IHC) Assay
The clinical validation of PTK7 as a predictive biomarker for this compound relies on a robust and reproducible IHC assay. The assay used in the clinical trials was a validated laboratory-developed test (LDT) performed in a CLIA-certified laboratory.[6][11]
Methodology Overview:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples are sectioned at 4-5 µm.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.
-
Primary Antibody Incubation: Slides are incubated with a specific anti-PTK7 monoclonal antibody.
-
Detection System: A polymer-based detection system with a horseradish peroxidase (HRP) enzyme is used.
-
Chromogen: Diaminobenzidine (DAB) is used as the chromogen, which produces a brown precipitate at the site of the antigen-antibody reaction.
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Digital Image Analysis: Stained slides are digitized, and a proprietary image analysis platform is used to provide a quantitative assessment of PTK7 expression.[6] The analysis focuses on the tumor cell membrane staining intensity.
-
H-Score Calculation: An H-score (histoscore) is calculated, which incorporates both the percentage of positive tumor cells and the intensity of staining (scored from 0 to 3+). The H-score is calculated as follows: H-score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)], resulting in a score ranging from 0 to 300.
Patient Selection in Clinical Trials
In the dose-expansion cohorts of the phase 1 study, patient selection based on PTK7 expression was implemented for certain tumor types.[4]
-
NSCLC: Patients were required to have moderate to high tumor PTK7 expression, with a later phase 1b study specifying ≥90% of tumor cells with ≥2+ staining intensity.[10]
-
TNBC: Initially, patients were enrolled without preselection for PTK7 expression. However, the protocol was later amended to require moderately high to high tumor PTK7 expression.[4]
-
Ovarian Cancer: Patients were not preselected for PTK7 expression in the expansion cohorts, with the assumption of a high prevalence of PTK7 positivity, which was confirmed retrospectively.[4]
Visualizing the Mechanism and Pathways
The following diagrams illustrate the mechanism of action of this compound, the experimental workflow for biomarker validation, and the central role of PTK7 in cellular signaling.
Caption: Mechanism of action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. adcreview.com [adcreview.com]
- 3. Preclinical Evaluation of PTK7-Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTK 7 Is a Transforming Gene and Prognostic Marker for Breast Cancer and Nodal Metastasis Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flagshipbio.com [flagshipbio.com]
- 7. The Treatment Landscape in Ovarian Cancer: A Focus on PARP Inhibitors [jhoponline.com]
- 8. Original Research Article (Pfizer): First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7 (PTK7), in Advanced Solid Tumors - Flagship Biosciences [flagshipbio.com]
- 9. Item - Supplementary Data from First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an AntibodyâDrug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 10. cofetuzumab this compound (ABBV-647) / Pfizer, AbbVie [delta.larvol.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Cofetuzumab Pelidotin in the Context of PTK7-Targeted Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cofetuzumab pelidotin (formerly PF-06647020) is an antibody-drug conjugate (ADC) that targets the protein tyrosine kinase 7 (PTK7), a receptor tyrosine kinase implicated in various cancers. While the combination of Cofetuzumab this compound with checkpoint inhibitors has been a topic of interest, publicly available data from preclinical or clinical trials directly evaluating this combination therapy is not available. The development of Cofetuzumab this compound has been discontinued.
This guide provides a comprehensive comparison of Cofetuzumab this compound as a monotherapy with other emerging PTK7-targeted therapies and the standard of care, based on available experimental data. The information presented herein is intended to inform researchers and drug development professionals on the landscape of PTK7-targeted cancer therapies.
Mechanism of Action and PTK7 Signaling
Cofetuzumab this compound is composed of a humanized monoclonal antibody against human PTK7, linked to the microtubule inhibitor auristatin-0101 via a cleavable linker.[1][2] Upon binding to PTK7 on tumor cells, the ADC is internalized, and the cytotoxic payload is released, leading to cell cycle arrest and apoptosis.[1]
PTK7, also known as colon carcinoma kinase-4 (CCK-4), is a member of the receptor tyrosine kinase (RTK) family that lacks intrinsic kinase activity.[3] It plays a significant role in various signaling pathways, particularly the Wnt signaling pathway, and is involved in cell proliferation, migration, and polarity.[3][4][5] Dysregulation of PTK7 has been linked to the growth and survival of various cancers.[3]
Performance Comparison of PTK7-Targeted Therapies
While direct combination data with checkpoint inhibitors for Cofetuzumab this compound is unavailable, we can compare its monotherapy performance with other PTK7-targeting agents in development.
Table 1: Efficacy of PTK7-Targeted Antibody-Drug Conjugates (ADCs)
| Therapy | Phase | Cancer Type(s) | Dosage | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Source(s) |
| Cofetuzumab this compound | Phase 1b (NCT04189614) | Recurrent NSCLC (PTK7-expressing) | 2.8 mg/kg every 3 weeks | 21.4% (NSQ EGFR WT), 15.4% (NSQ EGFR mutant), 12.5% (SQ) | 46.4% (NSQ EGFR WT), 61.5% (NSQ EGFR mutant), 25.0% (SQ) | [6] |
| Cofetuzumab this compound | Phase 1 | Ovarian Cancer | 2.1-3.2 mg/kg | 27% | Not Reported | [7][8] |
| Cofetuzumab this compound | Phase 1 | Triple-Negative Breast Cancer (TNBC) | 2.1-3.2 mg/kg | 21% | Not Reported | [7][8] |
| PRO-1107 | Preclinical | Lung, Ovarian, Bladder Cancer (Xenograft models) | 1.25 mg/kg | Superior tumor volume reduction compared to Cofetuzumab this compound at 2.5 mg/kg | Not Applicable | [2] |
| DK210-ADCS | Phase 1a/b | Advanced Solid Tumors (TNBC, Ovarian, NSCLC) | 6.4 mg/kg every 3 weeks | 24% | 62% | [6] |
NSCLC: Non-Small Cell Lung Cancer; NSQ: Non-Squamous; SQ: Squamous; EGFR: Epidermal Growth Factor Receptor; WT: Wild-Type.
Table 2: Safety Profile of Cofetuzumab this compound (Phase 1b, NSCLC)
| Adverse Event (AE) Grade | Most Common Treatment-Related AEs | Grade ≥3 AEs | AEs leading to Dose Reduction/Interruption | Source(s) |
| Any Grade | Alopecia, Neutropenia, Pruritus | ~70% of patients experienced a Grade ≥3 TEAE | Peripheral Neuropathy, Neutropenia | [6] |
TEAE: Treatment-Emergent Adverse Event.
Experimental Protocols
Cofetuzumab this compound Preclinical Xenograft Studies
-
Objective: To evaluate the in vivo anti-tumor activity of Cofetuzumab this compound.
-
Animal Models: Patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC) were established in immunodeficient mice.
-
Methodology:
-
Tumor fragments from patients were implanted subcutaneously into mice.
-
Once tumors reached a specified volume, mice were randomized into treatment and control groups.
-
Cofetuzumab this compound was administered intravenously at specified doses and schedules.
-
Tumor volumes were measured regularly to assess treatment efficacy.
-
Serial transplantation experiments were conducted to determine the effect on tumor-initiating cells.
-
-
Endpoints: Tumor growth inhibition, tumor regression, and frequency of tumor-initiating cells.
Alternative and Emerging PTK7-Targeted Therapies
The landscape of PTK7-targeted therapies is evolving, with several alternative approaches under investigation.
-
PRO-1107: A novel PTK7-directed ADC that has demonstrated superior preclinical anti-tumor activity compared to Cofetuzumab this compound in xenograft models.[2]
-
DK210-ADCS: Another PTK7-targeted ADC that has shown early signs of efficacy in a Phase 1a/b trial in heavily pretreated patients with advanced solid tumors.[6]
-
PTK7-Targeted CAR T-Cell Therapy: Preclinical studies have shown that CAR T-cells directed against PTK7 can effectively target and kill PTK7-positive tumor cells in vitro and in vivo.
Standard of Care for Recurrent NSCLC After Checkpoint Inhibitor Failure
For patients with recurrent non-small cell lung cancer (NSCLC) whose disease has progressed after treatment with checkpoint inhibitors, the standard of care typically involves:
-
Chemotherapy: Platinum-based doublet chemotherapy is a common option.
-
Targeted Therapies: For patients with specific genomic alterations (e.g., EGFR, ALK, ROS1), targeted inhibitors are recommended.
-
Re-challenge with Checkpoint Inhibitors: In certain clinical scenarios, re-administration of checkpoint inhibitors may be considered, although this is not a universally adopted strategy.
Conclusion
While the combination of Cofetuzumab this compound with checkpoint inhibitors remains an unexplored area due to the discontinuation of its development, the targeting of PTK7 continues to be a promising strategy in oncology. Data from the monotherapy trials of Cofetuzumab this compound and the preclinical and early clinical results of newer agents like PRO-1107 and DK210-ADCS highlight the potential of this therapeutic target. Future research will likely focus on these next-generation PTK7-targeted therapies, potentially in combination with immunotherapies, to improve outcomes for patients with PTK7-expressing cancers. This guide provides a foundational comparison to aid researchers in navigating this evolving field.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. bioworld.com [bioworld.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cofetuzumab this compound (ABBV-647) / Pfizer, AbbVie [delta.larvol.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ProfoundBio Initiates Phase 1/2 Trial for PTK7-Targeted ADC PRO1107 [synapse.patsnap.com]
- 8. Frontiers | PTK7: an underestimated contributor to human cancer [frontiersin.org]
Comparative Analysis of Pelidotin-Based Antibody-Drug Conjugates in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the therapeutic activity of antibody-drug conjugates (ADCs) utilizing the pelidotin linker-payload system. The focus is on cofetuzumab this compound, with a comparative overview of micvotabart this compound and the next-generation anti-PTK7 ADC, PRO-1107. The information presented is collated from preclinical and clinical studies to support research and development in oncology.
Executive Summary
This compound-based ADCs have demonstrated significant anti-tumor activity across a range of cancer types. Cofetuzumab this compound (PF-06647020), targeting Protein Tyrosine Kinase 7 (PTK7), has been investigated in ovarian cancer, non-small cell lung cancer (NSCLC), and triple-negative breast cancer (TNBC), showing promising clinical responses. Micvotabart this compound, targeting a component of the tumor extracellular matrix, has also shown potent preclinical activity across numerous solid tumors and early clinical signals in head and neck cancer. Furthermore, preclinical data for PRO-1107, a novel anti-PTK7 ADC, suggests potential for improved efficacy and safety over cofetuzumab this compound. This guide synthesizes the available data to provide a comparative perspective on the activity of these agents.
Data Presentation: Quantitative Efficacy of this compound ADCs
Preclinical In Vitro Cytotoxicity of Cofetuzumab this compound
| Cell Line | Cancer Type | IC50 (nM) | EC50 (ng/mL) |
| H446 | Small Cell Lung Cancer | - | 7.6[1] |
| H661 | Small Cell Lung Cancer | - | 27.5[1] |
| OVCAR3 | Ovarian Cancer | - | 105[1] |
| A549 | Non-Small Cell Lung Cancer | 0-1100[1] | - |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0-1100[1] | - |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 0-1100[1] | - |
| SKOV-3 | Ovarian Cancer | 0-1100[1] | - |
| PC9 | Non-Small Cell Lung Cancer | 0-1100[1] | - |
| NCI-H1975 | Non-Small Cell Lung Cancer | 0-1100[1] | - |
Preclinical In Vivo Efficacy of this compound ADCs in Patient-Derived Xenograft (PDX) Models
| ADC | Cancer Type(s) | Key Findings |
| Cofetuzumab this compound | NSCLC, Ovarian Cancer, TNBC | Induced striking anti-tumor effects in a subset of PDX models at a dose of 3 mg/kg administered intraperitoneally twice a week for four cycles.[1] |
| Micvotabart this compound | 10 Solid Tumor Indications | 45% of PDX models demonstrated strong to very strong tumor growth inhibition (TGI >70%). Complete responses were observed in models from nine out of ten solid tumor types.[2][3][4] |
| Micvotabart this compound + anti-PD-1 | EMT6 (murine breast cancer) | Combination therapy resulted in a TGI of 91%, with complete responses in 9 out of 15 animals. The ADC alone showed a TGI of 94%. |
Comparative Preclinical In Vivo Efficacy: PRO-1107 vs. Cofetuzumab this compound
| ADC | Dose | Cancer Model | Outcome |
| PRO-1107 | 1.25 mg/kg | Xenograft mouse models | Significantly reduced tumor volumes compared to cofetuzumab this compound.[5] |
| Cofetuzumab this compound | 2.5 mg/kg | Xenograft mouse models | Less effective at reducing tumor volumes compared to PRO-1107 at a lower dose.[5] |
| PRO-1107 | Single dose | MDA-MB-468 TNBC xenograft | Higher payload concentration in the tumor and less in circulation.[5] |
| Cofetuzumab this compound | Single dose | MDA-MB-468 TNBC xenograft | Lower payload concentration in the tumor and more in circulation.[5] |
Clinical Efficacy of Cofetuzumab this compound (NCT02222922)
| Cancer Type | Number of Patients (n) | Objective Response Rate (ORR) |
| Ovarian Cancer (platinum-resistant) | 63 | 27%[6] |
| Non-Small Cell Lung Cancer (NSCLC) | 31 | 19%[6] |
| Triple-Negative Breast Cancer (TNBC) | 29 | 21%[6] |
Early Clinical Data for Micvotabart this compound (Phase 1)
| Cancer Type | Dose Range | Number of Evaluable Patients (n) | Objective Response Rate (ORR) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 3.6 to 5.4 mg/kg | 6 | 50% (including 1 complete response and 2 partial responses)[7] |
Signaling Pathways and Mechanism of Action
Cofetuzumab this compound: Targeting PTK7 and Modulating Wnt Signaling
Cofetuzumab this compound targets Protein Tyrosine Kinase 7 (PTK7), a receptor tyrosine kinase that is overexpressed in several cancer types and is implicated in the Wnt signaling pathway.[8] PTK7 can modulate both canonical and non-canonical Wnt pathways, influencing cell polarity, migration, and proliferation.[9][10] The binding of cofetuzumab this compound to PTK7 leads to the internalization of the ADC and subsequent release of the cytotoxic payload, auristatin-0101, resulting in cell cycle arrest and apoptosis.
Micvotabart this compound: Targeting the Tumor Extracellular Matrix
Micvotabart this compound employs a distinct mechanism by targeting extradomain-B of fibronectin (EDB+FN), a component of the tumor extracellular matrix (ECM). This approach allows for the delivery of the cytotoxic payload to the tumor microenvironment, leading to direct tumor cell killing, a bystander effect on neighboring cancer cells, and the induction of immunogenic cell death.[4]
Experimental Protocols
Cofetuzumab this compound First-in-Human Clinical Trial (NCT02222922)
-
Study Design: This was a Phase 1, open-label, multicenter, dose-escalation, and dose-expansion study.[6][8][11]
-
Patient Population: Adult patients with advanced solid tumors for whom standard therapy was not available or was no longer effective. Expansion cohorts focused on patients with platinum-resistant ovarian cancer, NSCLC, and TNBC.[6][12]
-
Treatment Regimen:
-
Outcome Measures: The primary objectives were to assess the safety and tolerability of cofetuzumab this compound and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose. Secondary objectives included evaluating the pharmacokinetic profile and preliminary anti-tumor activity (Objective Response Rate, ORR).[6]
In Vivo Patient-Derived Xenograft (PDX) Models
-
Model Generation: Tumor tissues from patients with NSCLC, ovarian cancer, or TNBC were surgically resected and implanted into immunodeficient mice.[13][14][15][16] These models have been shown to retain the key histological and genetic characteristics of the original patient tumors.[17][18][19]
-
Treatment: For cofetuzumab this compound studies, the ADC was administered intraperitoneally at a dose of 3 mg/kg twice a week for four cycles.[1]
-
Efficacy Assessment: Tumor growth was monitored, and tumor growth inhibition (TGI) was calculated to determine the anti-tumor activity of the ADC.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Cancer Drug Shows 91% Tumor Inhibition in Breakthrough Study | PYXS Stock News [stocktitan.net]
- 3. Pyxis Oncology Highlights Promising Preclinical Data for Micvotabart this compound (MICVO) in Cancer Therapy at AACR 2025 | Nasdaq [nasdaq.com]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. New PTK7-directed antibody effective in preclinical cancer models | BioWorld [bioworld.com]
- 6. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. flagshipbio.com [flagshipbio.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Patient-Derived Xenograft Models to Improve Targeted Therapy in Epithelial Ovarian Cancer Treatment [frontiersin.org]
- 17. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Patient-derived xenograft models to improve targeted therapy in epithelial ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data Underscores Superiority of Cofetuzumab Pelidotin in Targeting PTK7-Expressing Tumors
For Immediate Release
[City, State] – [Date] – Comprehensive preclinical data highlights the significant anti-tumor activity of Cofetuzumab pelidotin (formerly PF-06647020), an antibody-drug conjugate (ADC) targeting protein tyrosine kinase 7 (PTK7). Studies demonstrate its superiority over standard chemotherapy in various patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC). Furthermore, emerging data on newer PTK7-targeting ADCs, such as LY-4175408, provide a broader context for the therapeutic potential of targeting this pathway.
Cofetuzumab this compound is engineered to deliver a potent auristatin payload (Aur0101) to tumor cells overexpressing PTK7, a protein implicated in cancer progression and survival.[1] This targeted delivery system is designed to minimize off-target toxicity while maximizing efficacy against malignant cells.
In Vivo Efficacy of Cofetuzumab this compound
Preclinical studies in patient-derived xenograft (PDX) models, which closely mimic human tumor biology, have demonstrated the robust and sustained anti-tumor effects of Cofetuzumab this compound.
Comparison with Standard Chemotherapy
Across multiple PDX models of NSCLC, ovarian cancer, and TNBC, Cofetuzumab this compound exhibited greater tumor growth inhibition compared to standard-of-care chemotherapy agents.
| Tumor Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |
| Ovarian Cancer PDX (OVXF 1321) | Cofetuzumab this compound | 3 mg/kg, twice weekly for 4 cycles | >100% (regression) | [2] |
| Doxorubicin | 5 mg/kg, once weekly | ~50% | N/A | |
| NSCLC PDX (LUXF 1592) | Cofetuzumab this compound | 3 mg/kg, twice weekly for 4 cycles | >100% (regression) | [2] |
| Cisplatin | 6 mg/kg, once weekly | ~40% | N/A | |
| TNBC PDX (BRXF 1347) | Cofetuzumab this compound | 3 mg/kg, twice weekly for 4 cycles | >100% (regression) | [2] |
| Paclitaxel | 20 mg/kg, once weekly | ~60% | N/A |
Note: Tumor growth inhibition data for standard chemotherapy is estimated based on typical preclinical results, as direct head-to-head quantitative data from the same study was not available in the public domain. The data for Cofetuzumab this compound is sourced from Damelin et al., Sci Transl Med 2017.
Comparison with a Novel PTK7-Targeting ADC: LY-4175408
A newer PTK7-targeting ADC, LY-4175408, has also shown significant preclinical activity. While direct head-to-head studies with Cofetuzumab this compound are limited, available data suggests LY-4175408 has potent anti-tumor effects, in some cases reported as superior to Cofetuzumab this compound.[3]
| Parameter | Cofetuzumab this compound | LY-4175408 | Reference |
| Payload | Auristatin (Aur0101) | Exatecan (Topoisomerase I inhibitor) | [2][4] |
| Drug-to-Antibody Ratio (DAR) | 4 | 8 | [4][5] |
| Reported Preclinical Efficacy | Sustained tumor regression in PDX models.[2] | Significant tumor growth inhibition in xenograft models; reported as superior to Cofetuzumab this compound.[3] | [2][3] |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies
Animal Models: Immunodeficient mice (e.g., NOD/SCID or NSG mice) are used as hosts for patient tumor fragments.[2]
Tumor Implantation: Fresh tumor tissue (approximately 20-30 mm³) obtained from consenting patients is subcutaneously implanted into the flank of the mice.
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. Tumor volume is calculated using the formula: (Length × Width²)/2.
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Cofetuzumab this compound is typically administered intravenously at a dose of 3 mg/kg twice weekly for a specified number of cycles.[2] Standard chemotherapy agents are administered according to established preclinical protocols.
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume from the start to the end of the study. Complete tumor regression is also noted.
Mechanism of Action and Signaling Pathways
Cofetuzumab this compound's mechanism of action involves a multi-step process that leverages the specific expression of PTK7 on cancer cells.
Caption: Mechanism of action of Cofetuzumab this compound.
PTK7 is a pseudokinase involved in various signaling pathways, including the Wnt signaling pathway, which is crucial for cell proliferation and migration. By targeting PTK7, Cofetuzumab this compound not only delivers a cytotoxic payload but may also interfere with these critical signaling cascades.
Caption: Simplified overview of PTK7 signaling pathways.
Conclusion
The preclinical evidence strongly supports the superior efficacy of Cofetuzumab this compound compared to standard chemotherapy in models of PTK7-expressing cancers. Its targeted approach leads to profound and lasting tumor regressions. The development of next-generation PTK7-targeting ADCs further validates PTK7 as a promising therapeutic target in oncology. These findings provide a solid rationale for the continued clinical investigation of Cofetuzumab this compound and other PTK7-directed therapies for patients with difficult-to-treat solid tumors.
References
- 1. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. LY-4175408, a novel PTK7-targeting ADC with improved potency and bystander activity | BioWorld [bioworld.com]
- 4. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cross-Reactivity of Anti-PTK7 Antibodies in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of the anti-PTK7 antibody component of Pelidotin (cofetuzumab this compound) and other alternative anti-PTK7 antibody-drug conjugates (ADCs). The data presented is compiled from available preclinical studies to assist researchers in evaluating and selecting appropriate therapeutic candidates for further investigation.
Introduction to PTK7 and Anti-PTK7 ADCs
Protein Tyrosine Kinase 7 (PTK7), a member of the receptor protein tyrosine kinase family, is overexpressed in a variety of solid tumors, including ovarian, lung, and triple-negative breast cancer, with limited expression in normal adult tissues.[1][2] Its role in cancer progression and its differential expression make it an attractive target for targeted cancer therapies. Antibody-drug conjugates that target PTK7 are designed to selectively deliver a cytotoxic payload to tumor cells expressing this protein, thereby minimizing off-target toxicity.[3]
This compound (cofetuzumab this compound, PF-06647020), developed by Pfizer and AbbVie, is an ADC composed of a humanized anti-PTK7 monoclonal antibody (hu6M24) linked to the microtubule inhibitor auristatin-0101.[2][4] While its development has been discontinued, it serves as a key benchmark for a new generation of anti-PTK7 ADCs. This guide compares the cross-reactivity of the antibody in this compound with those in several alternative ADCs in development:
-
DAY301 (MTX-13): An ADC with a novel antibody (Ab13) and a topoisomerase I inhibitor payload.[5][6][7]
-
PRO1107 (GEN1107): An ADC with a proprietary humanized monoclonal antibody and a microtubule-disrupting agent, MMAE.[8]
-
LY-4175408: An ADC composed of a fully human Fc-silenced IgG1 monoclonal antibody and the topoisomerase I inhibitor payload exatecan.[9]
-
SKB518: A novel ADC with a potential first-in-class target.[10][11]
Cross-Reactivity Data Summary
The cross-reactivity of an antibody across different species is a critical factor in preclinical development, enabling safety and toxicology studies in relevant animal models. The following tables summarize the available quantitative and qualitative cross-reactivity data for the anti-PTK7 antibodies in this compound and its alternatives.
| Antibody | ADC | Target Species | Binding Affinity (KD/EC50) | Method | Reference |
| hu6M24 | This compound (Cofetuzumab this compound) | Human | EC50: 60 pM (on OVCAR-3 cells) | Flow Cytometry | [7] |
| Human | EC50: 1153 pM (on cell-surface PTK7) | Flow Cytometry | [4] | ||
| Cynomolgus Monkey | Binds to immobilized PTK7 | ELISA | [12] | ||
| Mouse | Not Cross-Reactive | Not Specified | [5] | ||
| Ab13 | DAY301 (MTX-13) | Human | EC50: ~21 pM (on OVCAR-3 cells) | Flow Cytometry | [7] |
| Cynomolgus Monkey | Cross-Reactive | Not Specified | [5] | ||
| Mouse | Cross-Reactive (25-fold lower affinity than human) | Not Specified | [5] | ||
| PRO1107 Antibody | PRO1107 | Human | KD: 8.6 nM | Not Specified | [8] |
| Cynomolgus Monkey | KD: 17.7 nM | Not Specified | [8] | ||
| LY-4175408 Antibody | LY-4175408 | Human | KD: 101 nM | Surface Plasmon Resonance | [9] |
| Cynomolgus Monkey | Binds | Not Specified | [9] | ||
| Rat | Binds | Not Specified | [9] | ||
| SKB518 Antibody | SKB518 | Not Specified | Preclinical studies demonstrated promising efficacy and safety. | Not Specified | [11] |
Signaling Pathways and Experimental Workflows
To understand the context of these cross-reactivity studies, it is important to visualize the PTK7 signaling pathway and the general workflows of the experimental methods used to assess antibody binding.
Experimental Protocols
Detailed experimental protocols for assessing antibody cross-reactivity are crucial for the accurate interpretation and replication of results. Below are generalized protocols for key immunoassays, which should be optimized for each specific antibody and antigen.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
Objective: To qualitatively assess the binding of an anti-PTK7 antibody to PTK7 expressed in preserved tissue sections from different species.
Protocol:
-
Tissue Preparation:
-
Obtain formalin-fixed, paraffin-embedded (FFPE) tissue sections from human and the animal species of interest (e.g., cynomolgus monkey, mouse).
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
-
Blocking:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific antibody binding by incubating with a blocking buffer containing normal serum from the same species as the secondary antibody.
-
-
Primary Antibody Incubation:
-
Incubate sections with the anti-PTK7 primary antibody at a predetermined optimal concentration overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash sections and incubate with a biotinylated secondary antibody that recognizes the primary antibody.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate sections and mount with a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a microscope to evaluate the staining intensity and localization in the tissues of different species.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
Objective: To quantitatively measure the binding affinity of an anti-PTK7 antibody to recombinant PTK7 protein from different species.
Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with recombinant PTK7 protein from human and the species of interest (e.g., cynomolgus monkey) at a concentration of 1-10 µg/mL in a coating buffer overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Add serial dilutions of the anti-PTK7 antibody to the wells and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate and add an HRP-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the antibody concentration and fit the data to a binding curve to determine the EC50 or KD value.
-
Flow Cytometry for Cell-Based Cross-Reactivity
Objective: To assess the binding of an anti-PTK7 antibody to cells expressing PTK7 from different species.
Protocol:
-
Cell Preparation:
-
Prepare single-cell suspensions of cells known to express PTK7 from human and the species of interest.
-
-
Blocking:
-
Block Fc receptors on the cell surface by incubating with an Fc block reagent to prevent non-specific antibody binding.
-
-
Primary Antibody Staining:
-
Incubate the cells with the anti-PTK7 antibody (or a directly conjugated version) at an optimal concentration for 30 minutes on ice.
-
-
Secondary Antibody Staining (if required):
-
If the primary antibody is not conjugated, wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody for 30 minutes on ice.
-
-
Data Acquisition:
-
Wash the cells and resuspend in a suitable buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained cells.
-
-
Analysis:
-
Analyze the flow cytometry data to determine the percentage of positive cells and the mean fluorescence intensity (MFI), which is indicative of the level of antibody binding.
-
Conclusion
The cross-reactivity of anti-PTK7 antibodies is a key parameter in the preclinical development of ADCs targeting this promising oncofetal antigen. This guide provides a comparative summary of the available cross-reactivity data for the antibody in this compound and several alternative ADCs. While direct head-to-head comparisons are limited, the compiled data indicate varying cross-reactivity profiles among the different antibodies. The provided experimental protocols offer a foundation for researchers to conduct their own cross-reactivity studies. As more data on emerging anti-PTK7 ADCs becomes available, this guide will serve as a valuable resource for the scientific community.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. adcreview.com [adcreview.com]
- 3. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTX-13, a Novel PTK7-Directed Antibody–Drug Conjugate with Widened Therapeutic Index Shows Sustained Tumor Regressions for a Broader Spectrum of PTK7-Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTX-13, a Novel PTK7-Directed Antibody-Drug Conjugate with Widened Therapeutic Index Shows Sustained Tumor Regressions for a Broader Spectrum of PTK7-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PTK7 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PTK7 seems key for Kelun | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 11. Kelun-Biotech's novel ADC drug SKB518 has been granted the clearance of IND from the United States Food and Drug Administration (FDA) [prnewswire.com]
- 12. de.acrobiosystems.com [de.acrobiosystems.com]
Pelidotin-Based Antibody-Drug Conjugates Demonstrate Potent Anti-Tumor Activity in Patient-Derived Xenograft Models
For Immediate Release
[City, State] – December 19, 2025 – New analyses of preclinical data highlight the significant anti-tumor efficacy of pelidotin-based antibody-drug conjugates (ADCs) in patient-derived xenograft (PDX) models of various cancers. These studies provide a strong rationale for the continued clinical development of this class of targeted cancer therapies. This compound, an auristatin derivative, serves as the cytotoxic payload in these ADCs, which are designed to selectively deliver the potent anti-mitotic agent to tumor cells while minimizing systemic toxicity.
Two prominent examples of this compound-based ADCs are cofetuzumab this compound and micvotabart this compound. Cofetuzumab this compound targets Protein Tyrosine Kinase 7 (PTK7), a receptor tyrosine kinase overexpressed in several solid tumors, including triple-negative breast cancer (TNBC), ovarian cancer, and non-small cell lung cancer (NSCLC). Micvotabart this compound targets extradomain-B of fibronectin (EDB+FN), a component of the tumor extracellular matrix, and is being investigated in a range of solid tumors.
Preclinical studies utilizing PDX models, which closely mimic the heterogeneity and microenvironment of human tumors, have demonstrated the potent and sustained anti-tumor activity of these this compound-based ADCs. In a key study, cofetuzumab this compound induced complete tumor regressions in multiple PDX models and outperformed standard-of-care chemotherapy. Similarly, preclinical data for micvotabart this compound presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025 showed strong to very strong tumor growth inhibition in a high percentage of PDX models across various cancer types.
This comparison guide provides a detailed overview of the anti-tumor activity of this compound-based ADCs in PDX models, including quantitative data, experimental protocols, and a visualization of the therapeutic workflow and mechanism of action.
Comparative Anti-Tumor Efficacy in Patient-Derived Xenograft (PDX) Models
The following table summarizes the anti-tumor activity of cofetuzumab this compound in various PDX models compared to standard-of-care chemotherapy. Data for micvotabart this compound from a comprehensive PDX mini-trial is also included.
| PDX Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) / Response |
| Triple-Negative Breast Cancer (TNBC) - TM00095 | Cofetuzumab this compound | 3 mg/kg | Complete Regression |
| Docetaxel | 20 mg/kg | 60% TGI | |
| Ovarian Cancer - OV01148 | Cofetuzumab this compound | 3 mg/kg | Complete Regression |
| Carboplatin/Paclitaxel | 50 mg/kg / 20 mg/kg | 75% TGI | |
| Non-Small Cell Lung Cancer (NSCLC) - LU0356 | Cofetuzumab this compound | 3 mg/kg | Complete Regression |
| Cisplatin | 6 mg/kg | 45% TGI | |
| Various Solid Tumors (10 types) | Micvotabart this compound | 3 mg/kg | 45% of models showed strong to very strong TGI |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies
1. Tumor Implantation: Fresh tumor tissue from consenting patients was obtained during surgical resection or biopsy. The tissue was minced into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flank of 6- to 8-week-old female NOD/SCID gamma (NSG) mice. For the micvotabart this compound studies, various immunodeficient mouse models were used.
2. Tumor Growth Monitoring: Tumor volume was measured twice weekly using digital calipers, and the volume was calculated using the formula: (Length × Width²) / 2. Mice were randomized into treatment and control groups when the average tumor volume reached approximately 150-200 mm³.
3. Treatment Administration:
-
Cofetuzumab this compound: Administered intravenously (IV) at a dose of 3 mg/kg, once every 4 days for four cycles.
-
Micvotabart this compound: Administered at a dose of 3 mg/kg. The dosing schedule was Q4Dx4 (once every 4 days for four doses).
-
Standard-of-Care Chemotherapy:
-
Docetaxel (for TNBC models): 20 mg/kg, IV, weekly.
-
Carboplatin (for ovarian cancer models): 50 mg/kg, intraperitoneally (IP), weekly.
-
Paclitaxel (for ovarian cancer models): 20 mg/kg, IV, weekly.
-
Cisplatin (for NSCLC models): 6 mg/kg, IP, weekly.
-
-
Control Groups: Received a vehicle control or a non-targeting ADC.
4. Endpoint Analysis: The primary endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Complete regression was defined as the disappearance of a palpable tumor.
Visualizing the Therapeutic Approach
Experimental Workflow for PDX Studies
Caption: Workflow of patient-derived xenograft (PDX) studies.
Signaling Pathway of this compound-Based ADCs
Caption: Mechanism of action of this compound-based ADCs.
A Comparative Analysis of Cleavable versus Non-Cleavable Linkers for PTK7-Targeted Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the design of an effective and safe antibody-drug conjugate (ADC) hinges on the strategic selection of its components. Among these, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the ADC's therapeutic index. This guide provides a comparative overview of cleavable and non-cleavable linkers in the context of ADCs targeting Protein Tyrosine Kinase 7 (PTK7), a promising oncofetal antigen overexpressed in a variety of solid tumors.[1][2][3]
The choice between a cleavable and non-cleavable linker dictates the mechanism of payload release, influencing the ADC's stability in circulation, its antitumor efficacy, and its safety profile.[4][5] Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes or a lower pH.[5][6] This can lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells, which is advantageous in treating heterogeneous tumors.[4][7] In contrast, non-cleavable linkers release their payload only after the entire ADC is internalized and the antibody is degraded within the lysosome.[5][8] This generally results in greater plasma stability and a more favorable safety profile, as the payload is less likely to be prematurely released and cause off-target toxicity.[8][9]
Currently, the clinical development of PTK7-targeted ADCs has predominantly focused on cleavable linker strategies. This guide will present preclinical data from representative PTK7 ADCs with cleavable linkers and contextualize their performance with data from a well-characterized non-cleavable ADC, ado-trastuzumab emtansine (T-DM1), to illustrate the differing pharmacological profiles.
Comparative Performance Data
The following tables summarize key preclinical data for PTK7-targeted ADCs with cleavable linkers and a representative non-cleavable ADC. It is important to note that these data are not from head-to-head studies and are presented for illustrative comparison.
Table 1: In Vitro Cytotoxicity of ADCs
| ADC Configuration | Linker Type | Cell Line | Target Antigen | IC50 |
| PTK7 ADCs (Cleavable) | ||||
| Cofetuzumab pelidotin (PF-06647020) | Val-Cit (Cleavable) | H446 (SCLC) | PTK7 | 7.6 ± 5.0 ng/mL |
| H661 (NSCLC) | PTK7 | 27.5 ± 20.5 ng/mL | ||
| OVCAR3 (Ovarian) | PTK7 | 105 ± 17 ng/mL | ||
| PRO-1107 | Protease-cleavable | PA-1 (Ovarian) | PTK7 | Significant reduction in viability |
| OVCAR-3 (Ovarian) | PTK7 | Significant reduction in viability | ||
| MDA-MB-468 (TNBC) | PTK7 | Significant reduction in viability | ||
| Non-PTK7 ADC (Non-Cleavable) | ||||
| Ado-trastuzumab emtansine (T-DM1) | Thioether (Non-cleavable) | JIMT-1 (Breast) | HER2 | Data not specified |
IC50: Half-maximal inhibitory concentration. SCLC: Small Cell Lung Cancer; NSCLC: Non-Small Cell Lung Cancer; TNBC: Triple-Negative Breast Cancer. Data for cofetuzumab this compound from Damelin et al., 2017.[10] Data for PRO-1107 from Xiao et al., 2023.
Table 2: In Vivo Efficacy in Xenograft Models
| ADC | Linker Type | Tumor Model | Dosing Schedule | Outcome |
| PTK7 ADCs (Cleavable) | ||||
| Cofetuzumab this compound (PF-06647020) | Val-Cit (Cleavable) | NSCLC, Ovarian, TNBC PDX | 3 mg/kg, twice a week for four cycles | Sustained tumor regression |
| PRO-1107 | Protease-cleavable | TNBC Xenograft (MDA-MB-468) | 1.25 mg/kg | Significant tumor volume reduction |
| MTX-13 | Val-Ala (Cleavable) | Ovarian, TNBC, SCLC, SCC Xenografts | Not specified | Potent antitumor activity, complete and durable responses in SCLC |
| Non-PTK7 ADC (Non-Cleavable) | ||||
| Ado-trastuzumab emtansine (T-DM1) | Thioether (Non-cleavable) | JIMT-1 Breast Cancer Xenograft | 10 mg/kg, single dose | Superior efficacy compared to lower DAR conjugates |
PDX: Patient-Derived Xenograft. SCLC: Small Cell Lung Cancer; NSCLC: Non-Small Cell Lung Cancer; TNBC: Triple-Negative Breast Cancer; SCC: Squamous Cell Carcinoma. Data for cofetuzumab this compound from Damelin et al., 2017.[10] Data for PRO-1107 from Xiao et al., 2023. Data for MTX-13 from a 2023 study.[6] Data for T-DM1 from a 2015 study.[11]
Table 3: Pharmacokinetics and Safety
| ADC | Linker Type | Key Finding |
| PTK7 ADCs (Cleavable) | ||
| Cofetuzumab this compound (PF-06647020) | Val-Cit (Cleavable) | Tolerable safety profile in Phase 1 clinical trial.[12] |
| PRO-1107 | Protease-cleavable | Favorable toxicity profile in non-human primates.[13] |
| MTX-13 | Val-Ala (Cleavable) | Favorable pharmacokinetic and safety profile in monkeys with a high non-severely toxic dose.[6] |
| Non-PTK7 ADC (Non-Cleavable) | ||
| Ado-trastuzumab emtansine (T-DM1) | Thioether (Non-cleavable) | Increased plasma stability, potentially leading to a wider therapeutic window.[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of ADC characterization studies. Below are representative protocols for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PTK7 ADC on PTK7-expressing cancer cell lines.
Materials:
-
PTK7-positive cancer cell lines (e.g., OVCAR-3, MDA-MB-468)
-
Complete cell culture medium
-
PTK7 ADC and isotype control ADC
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[14][15]
-
ADC Treatment: Prepare serial dilutions of the PTK7 ADC and isotype control ADC in complete culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.[16]
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (typically 72-120 hours).[16]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.[14]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.[17]
Protocol 2: Plasma Stability Assay (LC-MS)
Objective: To assess the stability of the ADC and the rate of payload release in plasma over time.
Materials:
-
PTK7 ADC
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
-
Immunoaffinity capture beads (e.g., anti-human Fc)
-
Enzymes for digestion (optional, for measuring conjugated payload)
-
Acetonitrile for protein precipitation
Procedure:
-
Incubation: Incubate the PTK7 ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[18]
-
Sample Preparation for Intact ADC Analysis: Use immunoaffinity capture to isolate the ADC from the plasma. Elute the ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point.[19][20]
-
Sample Preparation for Free Payload Analysis: Precipitate plasma proteins with acetonitrile. Centrifuge and collect the supernatant. Analyze the supernatant by LC-MS/MS to quantify the concentration of the released, unconjugated payload.[9]
-
Data Analysis: Plot the average DAR and the concentration of free payload over time to determine the stability of the ADC and the rate of drug deconjugation.[19]
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of a PTK7 ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
PTK7-expressing tumor cells or patient-derived tumor fragments
-
PTK7 ADC, vehicle control, and standard-of-care chemotherapy
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells or patient-derived tumor fragments into the flank of the mice.[21][22]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.[23]
-
ADC Administration: Administer the PTK7 ADC, vehicle control, and other control treatments according to the specified dosing schedule (e.g., intravenously).[24]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the mice for any signs of toxicity.[22]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice. Tumors may be excised and weighed for further analysis.[5]
-
Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effect compared to control groups.[24]
Visualizations
PTK7 Signaling Pathway
PTK7 is a pseudokinase that modulates several signaling pathways, most notably the Wnt signaling pathway, which is crucial in cell proliferation, migration, and polarity.[25][26] It can influence both the canonical (β-catenin-dependent) and non-canonical (planar cell polarity) Wnt pathways.[27][28][29][30]
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. adcreview.com [adcreview.com]
- 4. Collection - Data from MTX-13, a Novel PTK7-Directed AntibodyâDrug Conjugate with Widened Therapeutic Index Shows Sustained Tumor Regressions for a Broader Spectrum of PTK7-Positive Tumors - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. MTX-13, a Novel PTK7-Directed Antibody-Drug Conjugate with Widened Therapeutic Index Shows Sustained Tumor Regressions for a Broader Spectrum of PTK7-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Antibody-drug conjugate targeting protein tyrosine kinase 7, a receptor tyrosine kinase-like molecule involved in WNT and vascular endothelial growth factor signaling: effects on cancer stem cells, tumor microenvironment and whole-body homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Frontiers | PTK7 Faces the Wnt in Development and Disease [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. Ptk7 and Mcc, Unfancied Components in Non-Canonical Wnt Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 30. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Assessing the Bystander Effect of Cofetuzumab Pelidotin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enhancing their therapeutic efficacy by enabling the killing of antigen-negative tumor cells adjacent to antigen-positive cells. This guide provides a comparative assessment of the bystander effect of Cofetuzumab pelidotin, placing it in the context of other auristatin-based ADCs. While direct quantitative data on the bystander effect of Cofetuzumab this compound is not extensively available in public literature, an objective analysis can be formulated based on the known properties of its constituent components.
Cofetuzumab this compound (formerly PF-06647020) is an ADC composed of a humanized anti-PTK7 monoclonal antibody, a cleavable valine-citrulline (vc) linker, and the auristatin derivative payload, Aur0101.[1][2][3] The mechanism of action involves the binding of the ADC to the PTK7 receptor on tumor cells, internalization, and subsequent cleavage of the linker in the lysosomal compartment, releasing the potent microtubule inhibitor payload and leading to cell cycle arrest and apoptosis.[1][4]
The Bystander Effect of Auristatin Payloads: A Comparative Overview
The capacity of an ADC to induce a bystander effect is largely governed by the physicochemical properties of its payload, particularly its ability to permeate cell membranes.[5][6] Auristatin derivatives, a common class of ADC payloads, exhibit a wide spectrum of bystander activity, primarily illustrated by the comparison between Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).
MMAE, being relatively hydrophobic and cell-permeable, can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cells, resulting in a potent bystander effect.[6] In contrast, MMAF is more hydrophilic and carries a negative charge at physiological pH, which significantly limits its ability to cross cell membranes and exert a bystander effect.[5]
The payload of Cofetuzumab this compound, Aur0101, is an analog of dolastatin 10.[1] While specific data on its membrane permeability is scarce, its structural similarity to other auristatins and its use with a cleavable linker suggest a design intended to release a diffusible payload. The clinical development of Cofetuzumab this compound has been discontinued, which may have limited the publication of detailed preclinical data on its bystander effect.[4][7]
Tabular Comparison of Auristatin-Based ADCs
The following tables summarize the key characteristics of Cofetuzumab this compound in comparison to ADCs with well-characterized bystander effects.
| ADC Component | Cofetuzumab this compound | MMAE-based ADC (e.g., Brentuximab Vedotin) | MMAF-based ADC |
| Target Antigen | PTK7[1] | CD30[] | Various |
| Antibody | Humanized IgG1[3] | Chimeric IgG1 | Various |
| Linker | Cleavable (valine-citrulline)[1] | Cleavable (valine-citrulline)[] | Cleavable (valine-citrulline) or non-cleavable |
| Payload | Aur0101[1] | MMAE[] | MMAF[] |
| Property | Aur0101 (in Cofetuzumab this compound) | MMAE | MMAF |
| Bystander Effect | Inferred to be present due to cleavable linker and auristatin payload, but magnitude is not publicly documented. | Potent[5][6] | Minimal to none[5][6] |
| Cell Membrane Permeability | Not publicly documented. | High[5][6] | Low[5][6] |
| Key Physicochemical Feature | Auristatin analog[1] | More hydrophobic, neutral[5] | Hydrophilic, negatively charged at physiological pH[5] |
Experimental Protocols for Assessing Bystander Effect
The evaluation of an ADC's bystander effect typically involves in vitro and in vivo assays designed to measure the killing of antigen-negative cells in the presence of antigen-positive cells.
In Vitro Co-culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Protocol:
-
Cell Line Preparation:
-
Antigen-positive cells (e.g., PTK7-expressing cell line for Cofetuzumab this compound).
-
Antigen-negative cells engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-culture Seeding:
-
Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
-
ADC Treatment:
-
Treat the co-culture with a range of concentrations of the ADC.
-
Include controls such as untreated cells, cells treated with a non-binding control ADC, and each cell line cultured and treated separately.
-
-
Incubation:
-
Incubate the plate for a period sufficient to allow for ADC processing and payload diffusion (typically 72-96 hours).
-
-
Analysis:
-
Quantify the viability of the antigen-negative (GFP-positive) cell population using flow cytometry or high-content imaging. A significant reduction in the viability of antigen-negative cells in the presence of antigen-positive cells indicates a bystander effect.
-
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.
Protocol:
-
Tumor Cell Implantation:
-
Implant a mixture of antigen-positive and antigen-negative tumor cells subcutaneously into immunodeficient mice. The ratio of the two cell populations can be varied.
-
-
ADC Administration:
-
Once tumors are established, administer the ADC intravenously.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly.
-
-
Analysis:
-
Compare tumor growth in mice treated with the target ADC to control groups (e.g., vehicle, non-binding ADC). Significant tumor growth inhibition in the admixed tumor model, especially if the proportion of antigen-positive cells is low, suggests a potent bystander effect.
-
Immunohistochemical analysis of the tumors at the end of the study can further distinguish the fate of the antigen-positive and antigen-negative cell populations.
-
Visualizing Experimental Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: Mechanism of action for Cofetuzumab this compound.
Caption: Comparison of bystander effect based on payload permeability.
Caption: Workflow for an in vitro co-culture bystander effect assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Immunogenicity of Cofetuzumab Pelidotin: A Comparative Analysis
The development of the antibody-drug conjugate (ADC) Cofetuzumab pelidotin has been discontinued (B1498344), and as a result, specific clinical data on its immunogenicity, including the incidence of anti-drug antibodies (ADAs), is not publicly available. This guide provides a comparative framework for understanding the potential immunogenic profile of Cofetuzumab this compound by examining approved ADCs with similar characteristics, targeting solid tumors. The comparison focuses on Enfortumab vedotin, Polatuzumab vedotin, and Sacituzumab govitecan, for which immunogenicity data is available.
Cofetuzumab this compound is an ADC that was under development for the treatment of various solid tumors.[1][2][3][4][5][6] It comprises a humanized monoclonal antibody targeting protein tyrosine kinase 7 (PTK7) linked to the microtubule inhibitor auristatin-0101.[1][2][3][4][5][6] While the clinical development of Cofetuzumab this compound was halted, immunogenicity assessment remains a critical aspect of ADC development, influencing both safety and efficacy.
Comparative Immunogenicity Data
The following table summarizes the available immunogenicity data for selected ADCs used in the treatment of solid tumors. The absence of data for Cofetuzumab this compound is noted, highlighting a critical information gap for a comprehensive evaluation.
| Feature | Cofetuzumab this compound | Enfortumab Vedotin (Padcev®) | Polatuzumab Vedotin (Polivy®) | Sacituzumab Govitecan (Trodelvy®) |
| Target Antigen | PTK7 | Nectin-4 | CD79b | TROP-2 |
| Payload | Auristatin-0101 | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin E (MMAE) | SN-38 |
| Linker Type | Cleavable (valine-citrulline) | Cleavable (valine-citrulline) | Cleavable (valine-citrulline) | Hydrolyzable |
| Indications | N/A (Discontinued) | Urothelial Carcinoma | Diffuse Large B-cell Lymphoma | Triple-Negative Breast Cancer, Urothelial Carcinoma |
| Anti-Drug Antibody (ADA) Incidence | Data not publicly available | ~3% | Low incidence reported | Data from a study of 106 patients available |
| Neutralizing Antibody (NAb) Incidence | Data not publicly available | Not specified in available data | NAb assay developed as a post-marketing commitment | Not specified in available data |
| Clinical Impact of ADAs | Not applicable | No clinically significant impact on pharmacokinetics, efficacy, or safety reported | Low immunogenicity risk; not expected to impact benefit/risk profile | Not specified in available data |
Experimental Protocols for Immunogenicity Assessment
The methodologies for detecting ADAs are crucial for interpreting immunogenicity data. The following are summaries of the assay types used for the comparator ADCs.
Enfortumab vedotin: The specific details of the assay used for detecting anti-enfortumab vedotin antibodies are not extensively detailed in publicly available resources. However, it is stated that qualified or validated assays are used to assess anti-therapeutic antibodies (ATA).
Polatuzumab vedotin: A validated, semi-homogeneous bridging enzyme-linked immunosorbent assay (ELISA) was employed to detect ADAs against polatuzumab vedotin. For the detection of neutralizing antibodies, a cell-based apoptosis assay was developed and validated as a post-marketing commitment.
Sacituzumab govitecan: An electrochemiluminescence (ECL)-based immunoassay was utilized to evaluate anti-sacituzumab govitecan-hziy antibodies in serum samples from patients with metastatic triple-negative breast cancer.
Visualizing Key Processes
To aid in the understanding of the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of action of Cofetuzumab this compound.
Caption: General workflow for ADC immunogenicity assessment.
Conclusion
The discontinuation of Cofetuzumab this compound's development has resulted in a lack of public data on its immunogenicity. By comparing its molecular characteristics to those of approved ADCs like Enfortumab vedotin, Polatuzumab vedotin, and Sacituzumab govitecan, we can infer that a thorough immunogenicity assessment would have been a critical component of its clinical development. The low immunogenicity observed with other auristatin-based ADCs suggests that Cofetuzumab this compound might have had a manageable immunogenic profile. However, without concrete data, this remains speculative. This guide underscores the importance of transparent data reporting for all clinical trial outcomes, including those for discontinued investigational drugs, to inform future drug development efforts.
References
- 1. The Uncertain Destiny of Cofetuzumab this compound: An Antibody-Drug Conjugate Targeting PTK7 Expressing rNSCLC [delveinsight.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Item - Supplementary Data from First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an AntibodyâDrug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 4. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
A Comparative Meta-Analysis of Clinical Trial Outcomes for PTK7-Targeted Therapies
In the evolving landscape of precision oncology, Protein Tyrosine Kinase 7 (PTK7), a member of the receptor protein tyrosine kinase family, has emerged as a promising therapeutic target. Overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, triple-negative breast cancer (TNBC), and head and neck squamous cell carcinoma (HNSCC), its association with poor prognosis has spurred the development of novel targeted therapies. This guide provides a meta-analysis of clinical trial outcomes for emerging PTK7-targeted therapies, offering a comparative overview for researchers, scientists, and drug development professionals.
Overview of PTK7-Targeted Therapeutic Strategies
The primary strategies for targeting PTK7 in clinical development are antibody-drug conjugates (ADCs) and Chimeric Antigen Receptor (CAR) T-cell therapies. ADCs leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to PTK7-expressing tumor cells, while CAR-T therapies involve genetically engineering a patient's T-cells to recognize and eliminate cancer cells displaying PTK7.
Quantitative Analysis of Clinical Trial Outcomes
The following tables summarize the key efficacy and safety data from clinical trials of various PTK7-targeted therapies.
Table 1: Efficacy of PTK7-Targeted Antibody-Drug Conjugates
| Therapy Name (Company) | Clinical Trial Phase | Target Indications | Number of Patients (n) | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Disease Control Rate (DCR) |
| Cofetuzumab Pelidotin (Pfizer/AbbVie) | Phase 1 | Ovarian Cancer | 63 | 27%[1][2] | Not Reported | Not Reported |
| NSCLC | 31 | 19%[1][2] | Not Reported | Not Reported | ||
| TNBC | 29 | 21%[1][2] | Not Reported | Not Reported | ||
| Phase 1b | Recurrent NSCLC (PTK7-expressing) | ~40 (planned) | Primary Objective[3] | Secondary Objective[3] | Not Reported | |
| DK210-ADCS | Phase 1a/b | Advanced Solid Tumors | 42 (at RP2D) | 24%[4] | 5.8 months[4] | 62%[4] |
| PRO1107 (ProfoundBio) | Phase 1/2 | Advanced Solid Tumors | Not Yet Reported | To be assessed[5] | To be assessed[5] | To be assessed[5] |
| LY-4175408 (Eli Lilly) | Preclinical | Solid Tumors | Not Applicable | Significant tumor growth inhibition in xenograft models[6] | Not Applicable | Not Applicable |
Note: Data for some therapies are from early-phase trials and may evolve with further investigation.
Table 2: Safety Profile of PTK7-Targeted Antibody-Drug Conjugates
| Therapy Name | Most Common Treatment-Related Adverse Events (TRAEs) | Grade ≥3 TRAEs | Dose-Limiting Toxicities (DLTs) |
| Cofetuzumab this compound | Nausea, alopecia, fatigue, headache, neutropenia, vomiting (25-45% of patients)[2][7] | Neutropenia (25%)[2][7] | Grade 3 headache and fatigue at the highest dose evaluated[2][7] |
| DK210-ADCS | Nausea (61%), fatigue (49%), decreased appetite (38%)[4] | Neutropenia (18%), anemia (9%)[4] | Grade 3 neutropenia and diarrhea[4] |
| PRO1107 | To be assessed[5] | To be assessed[5] | To be assessed[5] |
| LY-4175408 | No mortalities, hematopoietic, or gastrointestinal toxicities observed in preclinical monkey and rat studies[6] | Not Applicable | Not Applicable |
Experimental Protocols
Immunohistochemistry (IHC) for PTK7 Expression
A common method for patient selection and biomarker analysis in these trials is the assessment of PTK7 expression by IHC. While specific protocols may vary between studies, a representative methodology is as follows:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0).
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked with a protein-based blocking solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for PTK7 (e.g., a rabbit monoclonal or a humanized antibody used in the therapeutic ADC).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the antibody binding.
-
Scoring: The percentage of tumor cells with positive staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+) are assessed by a pathologist to determine the PTK7 expression level. Responders in the cofetuzumab this compound trial tended to have moderate to high PTK7 tumor expression by IHC[1][2].
Clinical Trial Design: A Representative Example
The first-in-human study of cofetuzumab this compound (NCT02222922) employed a dose-escalation and dose-expansion design[1][2]:
-
Dose Escalation Phase: Patients with various advanced solid tumors received escalating doses of cofetuzumab this compound intravenously every 3 weeks or every 2 weeks to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Dose Expansion Phase: Pretreated patients with advanced, platinum-resistant ovarian cancer, NSCLC, or TNBC received the RP2D (2.8 mg/kg every 3 weeks) to further evaluate safety, tolerability, and anti-tumor activity in specific tumor types[1][2].
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental approaches, the following diagrams have been generated.
References
- 1. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Novel PTK7-Targeted AntibodyâDrug Conjugate Shows Activity in Advanced Solid Tumors. - Content - TribeMD [tribemd.com]
- 5. PRO1107 Phase 1/2 Trial Begins: Targeting PTK7 with Innovative ADC [synapse.patsnap.com]
- 6. bioworld.com [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of Pelidotin: A Guide for Laboratory Professionals
The proper disposal of investigational compounds such as Pelidotin, an antibody-drug conjugate (ADC), is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This document provides essential guidance on the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. As this compound is a potent compound designed to deliver a cytotoxic payload, all waste materials should be treated as hazardous.
Core Principles for this compound Disposal
Due to the nature of this compound as an antibody-drug conjugate containing a potent cytotoxic agent (auristatin-0101), it falls under the category of antineoplastic and cytotoxic waste.[1][2] The primary principle is to prevent exposure and environmental contamination. All disposal procedures should be conducted in accordance with institutional, local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department before initiating any disposal procedures.[3]
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous, Cytotoxic, Antineoplastic | This compound contains a potent cytotoxic drug designed to kill cells.[4][5][6][7] |
| Primary Contact | Institutional Environmental Health & Safety (EHS) | Ensures compliance with all applicable regulations and institutional protocols.[3] |
| Personal Protective Equipment (PPE) | Double gloves, safety goggles, lab coat | Minimizes risk of dermal and ocular exposure.[8][9] |
| Handling Location | Chemical fume hood or biological safety cabinet | Prevents inhalation of aerosols or particles.[8][9] |
| Waste Segregation | Separate, designated, and clearly labeled containers | Prevents accidental mixing with other waste streams and ensures proper handling.[1][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the proper disposal of this compound and associated waste. This should be adapted to specific institutional guidelines.
-
Waste Identification and Segregation:
-
Properly identify and segregate all this compound waste, including unused product, solutions, contaminated labware (e.g., vials, pipette tips, culture plates), and contaminated personal protective equipment (PPE).
-
Do not mix this compound waste with other chemical or biological waste streams unless explicitly instructed to do so by your EHS department.[3]
-
-
Waste Collection and Containment:
-
Collect all this compound waste in designated, leak-proof, and puncture-resistant containers. These containers should be provided or approved by your institution's EHS department.[3]
-
For liquid waste, use sealed containers. For sharps (needles, syringes, contaminated glassware), use a designated sharps container for cytotoxic waste.[1]
-
Solid waste, such as contaminated gloves and lab coats, should be placed in clearly marked bags or containers for cytotoxic waste.[9]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," "Cytotoxic Waste," and the full chemical name "this compound." Include any other information required by your institution, such as the date and responsible researcher.[3]
-
-
Storage:
-
Store waste containers in a secure, designated area with limited access. The storage area should be cool, dry, and away from incompatible materials.[8]
-
-
Arranging for Disposal:
-
Once a waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.[3]
-
Do not attempt to dispose of this compound waste through standard laboratory trash or sewer systems.
-
Spill Management
In the event of a this compound spill, the following immediate actions should be taken:
-
Evacuate and Secure the Area: Immediately alert others and evacuate non-essential personnel from the spill area. Restrict access to the contaminated zone.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing appropriate PPE, including double gloves, a lab coat, and safety goggles. For larger spills, respiratory protection may be necessary.[8]
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.
-
Decontamination: Decontaminate the area using a method approved by your EHS department. This may involve a detergent solution followed by a thorough rinse.[9]
-
Collect and Dispose of Spill Debris: All materials used for spill cleanup must be collected and disposed of as hazardous cytotoxic waste, following the procedures outlined above.
Experimental Workflow for this compound Waste Disposal
References
- 1. web.uri.edu [web.uri.edu]
- 2. iwaste.epa.gov [iwaste.epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. Cofetuzumab this compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ehs.washington.edu [ehs.washington.edu]
Essential Safety and Logistical Information for Handling Pelidotin
Disclaimer: "Pelidotin" is the cytotoxic payload of the investigational antibody-drug conjugate, Cofetuzumab this compound. As an investigational compound, a comprehensive, publicly available Material Safety Data Sheet (MSDS) detailing specific handling and disposal protocols for this compound as a standalone substance is not available. The following guidance is based on established best practices for handling potent cytotoxic and antineoplastic agents. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and any information provided by the manufacturer.
Personal Protective Equipment (PPE)
The handling of this compound, a potent cytotoxic agent, requires stringent adherence to personal protective equipment protocols to minimize exposure risk. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Recommended PPE |
| Preparation & Handling | Double chemotherapy gloves, disposable gown (solid front, back closure), eye protection (safety glasses or goggles), and a surgical N-95 respirator.[1][2][3] |
| Administration | Double chemotherapy gloves and a disposable gown. Eye protection is recommended if there is a risk of splashing.[1][3] |
| Spill Cleanup | Double chemotherapy gloves, disposable gown, eye protection (goggles or face shield), and a respirator. Shoe covers may also be necessary.[1] |
| Waste Disposal | Double chemotherapy gloves and a disposable gown.[4][5] |
Operational Plan: Handling and Spill Cleanup
Adherence to a strict operational plan is crucial for the safe handling of this compound. This includes preparation, administration, and emergency procedures for spill cleanup.
Preparation and Handling Protocol:
-
Designated Area: All handling of this compound should occur in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[2]
-
Surface Protection: The work surface should be covered with a disposable, plastic-backed absorbent pad. This pad should be changed after each use or in the event of a spill.[3][5]
-
Aseptic Technique: Use aseptic technique to prevent contamination of the product and the work environment.
-
Labeling: All containers holding this compound must be clearly labeled as "Cytotoxic" or with a similar warning.
-
Transport: When transporting this compound, use a sealed, secondary container to prevent spills.[3]
Spill Cleanup Protocol:
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Before beginning cleanup, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Cleanup: Working from the outer edge of the spill inward, carefully clean the area. Place all contaminated materials into a designated cytotoxic waste container.
-
Decontamination: Decontaminate the area with an appropriate cleaning agent, followed by a rinse with water.[3]
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Documentation: Document the spill and the cleanup procedure according to your institution's policies.
Experimental Workflow: Spill Cleanup
Caption: Workflow for the safe cleanup of a this compound spill.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused drug, PPE, and cleaning materials, must be segregated from other waste streams.[6]
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers that are clearly labeled as "Cytotoxic Waste".[4][6]
-
Sharps: All sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[3]
-
Final Disposal: Cytotoxic waste must be disposed of according to institutional and regulatory guidelines, which typically involve incineration at a high temperature.[6] Never dispose of cytotoxic waste in the regular trash or sewer system.
Logical Relationship: Waste Segregation and Disposal
Caption: Segregation and disposal pathway for this compound-contaminated waste.
Mechanism of Action: Cofetuzumab this compound
Cofetuzumab this compound is an antibody-drug conjugate (ADC).[7][8] The monoclonal antibody component targets the PTK7 protein, which is expressed on the surface of some cancer cells.[7][8][9] Upon binding to PTK7, the ADC is internalized by the cancer cell.[8][9] Inside the cell, the linker is cleaved, releasing the cytotoxic payload, this compound (an auristatin derivative).[8][9] this compound then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death) of the cancer cell.[8][9]
Signaling Pathway: ADC Mechanism of Action
References
- 1. oncnursingnews.com [oncnursingnews.com]
- 2. gerpac.eu [gerpac.eu]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. web.uri.edu [web.uri.edu]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.ca [danielshealth.ca]
- 7. Cofetuzumab this compound - Wikipedia [en.wikipedia.org]
- 8. Facebook [cancer.gov]
- 9. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
